4,5-Dichloroisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQDFOAOUUPTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633256 | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75570-99-9 | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,5-Dichloroisoindolin-1-one
This guide provides a comprehensive overview of a plausible and chemically sound synthesis pathway for 4,5-dichloroisoindolin-1-one, a substituted isoindolinone. The isoindolinone scaffold is a significant structural motif found in numerous biologically active molecules and pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols and mechanistic insights.
Introduction and Retrosynthetic Strategy
Our retrosynthetic analysis points to 4,5-dichlorophthalic acid as a logical and commercially available starting material.[4] The synthesis strategy involves the formation of the isoindolinone ring system from this precursor through a series of well-understood transformations.
Core Synthesis Pathway
The proposed synthesis of this compound is a multi-step process commencing with 4,5-dichlorophthalic acid. The pathway involves the formation of a cyclic anhydride, followed by amidation and a selective reduction to yield the target isoindolinone.
Caption: Conceptual mechanism for the reductive cyclization step.
Experimental Protocols
The following protocols are proposed based on established methodologies for similar transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Protocol 1: Synthesis of 4,5-Dichlorophthalic Anhydride
-
To a round-bottom flask equipped with a reflux condenser, add 4,5-dichlorophthalic acid (1 equivalent).
-
Add acetic anhydride (2-3 equivalents).
-
Heat the mixture to reflux (approximately 140°C) for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, during which the product should crystallize.
-
Collect the crystals by vacuum filtration and wash with cold ether or hexane to remove residual acetic anhydride and acetic acid.
-
Dry the product under vacuum to yield 4,5-dichlorophthalic anhydride.
Protocol 2: Synthesis of this compound
-
In a suitable reaction vessel, dissolve 4,5-dichlorophthalic anhydride (1 equivalent) in a suitable solvent such as THF or dioxane.
-
Slowly add an aqueous solution of ammonium hydroxide (excess) at room temperature with stirring.
-
Stir the mixture for 1-2 hours to ensure the complete formation of the phthalamic acid ammonium salt.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the phthalamic acid.
-
Isolate the phthalamic acid intermediate by filtration.
-
For the reductive cyclization, the isolated phthalamic acid can be subjected to conditions analogous to those used for the synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde. [5]This would involve dissolving the intermediate in a suitable solvent and treating it with a reducing agent and a catalyst, followed by heating to effect cyclization. A possible system could be a platinum catalyst under a hydrogen atmosphere. [5]
Data Summary
The following table summarizes the key parameters for the proposed synthesis pathway. Yields are estimates based on analogous reactions reported in the literature.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Estimated Yield (%) |
| 1 | 4,5-Dichlorophthalic Acid | Acetic Anhydride | Acetic Anhydride | ~140 | >90 |
| 2 | 4,5-Dichlorophthalic Anhydride | Ammonium Hydroxide | THF/Water | Room Temp. | Quantitative |
| 3 | 4,5-Dichlorophthalamic Acid | Reducing Agent (e.g., H₂/Pt) | Various | Variable | 60-80 |
Conclusion
This technical guide outlines a scientifically grounded, multi-step synthesis for this compound, starting from 4,5-dichlorophthalic acid. While this specific derivative may not have a widely published synthesis, the proposed pathway leverages well-established and reliable chemical transformations common in the synthesis of isoindolinone-containing molecules. The provided protocols offer a solid foundation for researchers to develop a robust and efficient synthesis of this target compound. As with any chemical synthesis, optimization of reaction conditions will be crucial for achieving high yields and purity.
References
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. Available at: [Link]
-
Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Indolin-2-one, Isoindolin-1-one, and Indole Derivatives from Homophthalic Acid. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Structurally Modified Isoindolinone and Quinazolinone Derivatives as Hedgehog Pathway Inhibitors. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. Available at: [Link]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Available at: [Link]
- Method for producing 4,5-dichlorophthalic acid or salt thereof. Google Patents.
-
Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link]
-
Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - NIH. Available at: [Link]
- The method of obtaining 4,5-dichlorophthalic acid. Google Patents.
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]
- Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride. Google Patents.
-
4,5-Dichlorophthalic acid. PubChem. Available at: [Link]
- Method for producing 4-chlorophthalic acid. Google Patents.
Sources
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of structurally modified isoindolinone and quinazolinone derivatives as hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5-Dichlorophthalic acid | C8H4Cl2O4 | CID 92600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoindolinone synthesis [organic-chemistry.org]
A Comprehensive Technical Guide to 4,5-Dichloroisoindolin-1-one: Physicochemical Properties and Analytical Methodologies
Introduction: The Significance of the Isoindolinone Scaffold in Modern Drug Discovery
The isoindolinone core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic molecules of profound pharmacological importance.[1][2][3] Its rigid, bicyclic framework provides a versatile scaffold for the design of compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4] Derivatives of isoindolinone have been successfully developed into marketed drugs, such as the antihypertensive agent chlortalidone, and are the subject of intensive research in areas like oncology and central nervous system disorders.[1] The strategic placement of substituents on the isoindolinone ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. Understanding these properties is therefore a cornerstone of rational drug design and development.[5]
This technical guide provides an in-depth exploration of the physicochemical characteristics of a specific, halogenated derivative: 4,5-Dichloroisoindolin-1-one . As with many specialized chemical entities, publicly available experimental data for this compound is limited. Consequently, this guide integrates known information with predicted properties and established analytical methodologies for the broader class of isoindolinones to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Molecular Profile of this compound
The introduction of two chlorine atoms onto the aromatic ring of the isoindolinone scaffold is anticipated to significantly influence its electronic distribution, lipophilicity, and metabolic stability. These modifications can enhance binding affinity to target proteins and modulate bioavailability.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 75570-99-9 | [6] |
| Molecular Formula | C₈H₅Cl₂NO | Calculated |
| Molecular Weight | 202.04 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not experimentally determined in available literature. Expected to be a crystalline solid with a relatively high melting point due to its rigid structure and potential for intermolecular interactions. | Inferred |
| Boiling Point | Not experimentally determined; likely to decompose at high temperatures before boiling. | Inferred |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and dichloromethane.[3] | Inferred from parent isoindolinone[3] |
Predicted Physicochemical Parameters and Their Implications for Drug Development
In the absence of extensive experimental data, computational models provide valuable insights into the likely properties of this compound. These predictions are crucial for initial assessments of "drug-likeness" and for guiding experimental design.
| Parameter | Predicted Value | Implication in Drug Development |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | This value suggests moderate lipophilicity, which is often correlated with good membrane permeability and oral absorption.[5] |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | A low TPSA is generally associated with enhanced ability to cross the blood-brain barrier, making this scaffold potentially interesting for CNS targets. |
| Hydrogen Bond Donors | 1 | The single N-H group can participate in hydrogen bonding, a key interaction for receptor binding. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen serves as a hydrogen bond acceptor, contributing to potential target interactions. |
| pKa | Amide N-H proton is weakly acidic, with an estimated pKa in the range of 16-18. | The compound is expected to be neutral under physiological pH conditions. |
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
The following section outlines robust, validated experimental protocols that are broadly applicable to the characterization of isoindolinone derivatives like this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific process.
Solubility Determination
Rationale: Solubility is a critical determinant of a drug's bioavailability.[7][8] Poor aqueous solubility can be a major hurdle in drug development, affecting everything from in vitro assays to in vivo efficacy.[9] Both kinetic and thermodynamic solubility assays are valuable. Kinetic solubility is a high-throughput method often used in early discovery to flag problematic compounds, while thermodynamic solubility provides the true equilibrium value, which is essential for later-stage development and formulation.[9]
Experimental Protocol: Thermodynamic Solubility Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Analysis: The concentration of the compound in the supernatant represents its equilibrium solubility in that specific solvent system.
Caption: Spectroscopic techniques for structural elucidation.
Conclusion
This compound represents a potentially valuable, yet under-characterized, member of the pharmacologically significant isoindolinone family. While a complete experimental profile is not yet publicly available, this guide provides a robust framework for its investigation. By integrating predicted properties with established analytical methodologies, researchers and drug development professionals can confidently approach the synthesis, characterization, and evaluation of this and other novel isoindolinone derivatives. The principles and protocols outlined herein are designed to ensure scientific integrity and to accelerate the journey from chemical entity to potential therapeutic agent.
References
-
Rheolution Inc. "Measuring the solubility of pharmaceutical compounds using NEPHEL.O." Rheolution. Accessed January 17, 2026. [Link].
-
AxisPharm. "Solubility Test." AxisPharm. Accessed January 17, 2026. [Link].
- Bergström, C. A., & Avdeef, A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(4), 36-43.
- Jain, A., & Yalkowsky, S. H. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 469.
-
ResearchGate. (n.d.). 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates. [Download Scientific Diagram]. Retrieved January 17, 2026, from [Link].
-
Palombi, L., Di Mola, A., & Massa, A. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. New Journal of Chemistry. Electronic Supplementary Material (ESI). [Link].
-
PubChem. (n.d.). 4,5-Dichloro-3-iminoisoindol-1-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
- Khan, M. S., et al. (2016). Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. PLoS ONE, 11(9), e0161613.
- Al-Sanea, M. M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 30(1), 123.
- Wsól, V., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8413.
- Chotima, B., et al. (2016).
- Khan, M. S., et al. (2016). Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. PLoS ONE, 11(9), e0161613.
-
ResearchGate. (n.d.). ¹H‐NMR spectrum of isoindolinone‐based polyether sulfone. [Download Scientific Diagram]. Retrieved January 17, 2026, from [Link].
- Paul, M. K., et al. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega, 7(16), 14013–14024.
-
PubChemLite. (n.d.). 4,5-dichloro-2,3-dihydro-1h-inden-1-one. Retrieved January 17, 2026, from [Link].
- Steinert, K., et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Mycotoxin Research, 40(1), 1-16.
- Lopez Garcia, F. (2021).
- Wnorowska, U., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190.
-
Wikipedia. (n.d.). Isoindoline. Retrieved January 17, 2026, from [Link].
- Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 101(3), 101267.
-
ChemWhat. (n.d.). 4,7-DICHLORO-ISOINDOLIN-1-ONE CAS#: 954239-40-8. Retrieved January 17, 2026, from [Link].
- Li, Y., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 15033-15045.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved January 17, 2026, from [Link].
-
PubChem. (n.d.). 4,5-dichloro-1H-indole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
-
Jetir. (n.d.). Properties and Functions of Isoindoline: A Short Review. Jetir.Org. [Link].
-
PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
-
Knowledge. (2023, July 6). What is the synthesis method of 4,5-Dichloro-2-octyl-isothiazolone. [Link].
-
PubChem. (n.d.). 4,5-Dichloro-6-nitro-2,3-dihydropyridazin-3-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
- Rees, C. W., et al. (2018). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Molecules, 23(10), 2469.
- Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256.
-
PubChem. (n.d.). 4,5-Dichloro-1,2-phenylenediamine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
-
NIST. (n.d.). 4,5-Dichloro-ortho-phenylenediamine. NIST WebBook. Retrieved January 17, 2026, from [Link].
-
ResearchGate. (n.d.). ChemInform Abstract: The “One-Pot” Synthesis of 4,5-Dihydrobenzo[g]indole and Its 1-Vinyl Derivative from 1-Tetralone, Hydroxylamine, and Dichloroethane in the System KOH—DMSO. [Request PDF]. Retrieved January 17, 2026, from [Link].
-
PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
-
NIST. (n.d.). Diphenylsulfone, 4-chloro-4'-methyl-. NIST WebBook. Retrieved January 17, 2026, from [Link].
Sources
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]
- 4. jetir.org [jetir.org]
- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arctomsci.com [arctomsci.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
4,5-Dichloroisoindolin-1-one: A Technical Guide for Advanced Research
Foreword: Navigating the Landscape of a Novel Scaffold
In the dynamic field of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on 4,5-Dichloroisoindolin-1-one, a halogenated derivative of the versatile isoindolin-1-one core structure. It is critical to establish from the outset that this compound is a compound not extensively documented in current chemical literature and, as such, does not have a registered CAS (Chemical Abstracts Service) number. The absence of a CAS number signifies a unique opportunity for novel research and characterization.[1][2][3]
This document serves as an in-depth technical guide, synthesizing established principles of organic chemistry and drawing logical inferences from closely related, well-documented analogues. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, from its fundamental structure and a scientifically sound proposed synthesis to its potential applications and critical safety protocols. Every piece of information is presented with the utmost scientific integrity, clearly delineating established data from reasoned extrapolation.
Molecular Structure and Physicochemical Postulates
The foundational step in understanding any chemical entity is a thorough analysis of its structure. The isoindolin-1-one framework is a bicyclic system comprising a fused benzene ring and a γ-lactam ring.
The Core Scaffold: Isoindolin-1-one
The parent isoindolin-1-one structure is a cornerstone in the synthesis of a wide array of biologically active molecules.[4] Its rigid, planar architecture provides a robust platform for functionalization, enabling precise spatial orientation of substituents for interaction with biological targets.
Structural Elucidation of this compound
The nomenclature "this compound" specifies the precise placement of two chlorine atoms on the aromatic ring of the isoindolin-1-one core. This substitution pattern is crucial as it significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The presence of halogens, particularly chlorine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[5][6]
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Postulated Physicochemical Properties
While experimental data for this compound is not available, we can predict its properties based on its structure and data from analogous compounds. The introduction of two chlorine atoms is expected to increase the molecule's molecular weight and lipophilicity (logP) compared to the unsubstituted isoindolin-1-one. This increased lipophilicity can enhance membrane permeability, a critical factor in drug design.[7]
| Property | Postulated Value/Characteristic | Rationale |
| Molecular Formula | C₈H₅Cl₂NO | Based on structural analysis |
| Molecular Weight | 202.04 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar crystalline organic compounds |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic and chlorinated nature suggests hydrophobicity. |
| Melting Point | Expected to be elevated compared to the parent compound due to increased molecular weight and intermolecular forces. | Halogen bonding and increased van der Waals forces. |
Proposed Synthesis Pathway
A logical and efficient synthesis of this compound would start from a readily available, appropriately substituted precursor. The most direct route involves the amidation and subsequent cyclization of a derivative of 3,4-dichlorophthalic acid.
Retrosynthetic Analysis
The key disconnection in the retrosynthesis of this compound is the C-N bond of the lactam. This leads back to a 2-substituted benzoic acid derivative, which in turn can be derived from 4,5-dichlorophthalic anhydride.[8]
Diagram 2: Retrosynthetic Analysis of this compound
Caption: Proposed retrosynthetic pathway for this compound.
Step-by-Step Experimental Protocol
This proposed synthesis is a two-step, one-pot procedure designed for efficiency and high yield, based on established methodologies for isoindolinone synthesis.[9]
Step 1: Reductive Amination of 4,5-Dichlorophthalic Anhydride
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,5-dichlorophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid (5-10 volumes).
-
Addition of Amine Source: Add a source of ammonia, such as ammonium acetate (1.1 eq), to the suspension.
-
Reduction: Carefully add a reducing agent, for example, zinc dust (2.0-3.0 eq), portion-wise to control the exothermic reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
Step 2: In Situ Lactamization
-
Cyclization: Upon completion of the reduction, the intermediate, 2-(aminomethyl)-4,5-dichlorobenzoic acid, will cyclize under the acidic and heated conditions to form the desired lactam, this compound.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Potential Applications in Research and Drug Development
The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[10][11] The introduction of the 4,5-dichloro substitution pattern can be leveraged to develop novel therapeutic agents.
-
Oncology: Many isoindolinone derivatives exhibit potent anticancer activity. The chlorine substituents can enhance binding to target proteins through halogen bonding and increase cell permeability.[11]
-
Neuroscience: The rigid structure of the isoindolin-1-one core is ideal for designing ligands for receptors and enzymes in the central nervous system.
-
Antimicrobial Agents: Halogenated aromatic compounds have a long history as effective antimicrobial agents. This compound could serve as a starting point for the development of new antibiotics or antifungals.[12]
Analytical Characterization
Given that this compound is a novel compound, rigorous analytical characterization is essential to confirm its identity and purity.
| Technique | Expected Results | Purpose |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (7-8 ppm). The CH₂ and NH protons of the lactam ring will also be present. | Structural confirmation and elucidation of proton environment. |
| ¹³C NMR | Carbon signals for the aromatic ring, the carbonyl group (typically >160 ppm), and the CH₂ group will be observed. | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₈H₅Cl₂NO will be observed, along with a characteristic isotopic pattern for two chlorine atoms. | Confirmation of molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) group of the lactam will be present around 1680-1700 cm⁻¹. N-H stretching will also be visible. | Identification of key functional groups. |
| HPLC | A single major peak should be observed under appropriate chromatographic conditions. | Purity assessment and quantification. |
Safety, Handling, and Storage
As with all chlorinated aromatic compounds, this compound should be handled with care, assuming it may be toxic and an irritant.[13][14]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[13]
-
Eye Protection: Use chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat is required.
Handling Procedures
-
All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.[14]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][16]
-
Keep the container tightly sealed to prevent moisture ingress.
Diagram 3: Workflow for Safe Handling and Experimentation
Caption: A systematic workflow for the safe handling of this compound.
Conclusion and Future Outlook
This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a comprehensive theoretical framework for its study, from a plausible synthetic route to its potential applications and necessary safety precautions. The lack of existing data presents a clear opportunity for novel research to fully characterize this compound and explore its utility in various scientific domains. The insights provided herein are intended to serve as a catalyst for such endeavors, enabling researchers to confidently and safely engage with this promising molecule. Future work should focus on the successful synthesis and full experimental characterization of this compound to validate the postulates presented in this guide and unlock its full scientific potential.
References
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC - NIH. Retrieved from [Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal. Retrieved from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). MDPI. Retrieved from [Link]
-
Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. (2016). ResearchGate. Retrieved from [Link]
-
CAS Registry. CAS.org. Retrieved from [Link]
-
SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. (2001). Semantic Scholar. Retrieved from [Link]
-
Principles and applications of halogen bonding in medicinal chemistry and chemical biology. (2013). PubMed. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC - PubMed Central. Retrieved from [Link]
- Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride. Google Patents.
-
Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Iso- indolinone Derivatives and Related Molecules. synfacts. Retrieved from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. ECSA. Retrieved from [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2021). MDPI. Retrieved from [Link]
-
Safe and efficient handling of chlorinated solvents. IPI Global. Retrieved from [Link]
-
CAS Registry Services. CAS.org. Retrieved from [Link]
-
Understanding CAS Registry Number: a Key Identifier for Chemical Substances. ChemLinked. Retrieved from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (2010). European Chlorinated Solvents Association. Retrieved from [Link]
-
Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer. (2021). PMC - NIH. Retrieved from [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved from [Link]
-
Chemical Abstract Services Registration Number and Name Application CASRN. Intertek. Retrieved from [Link]
-
Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
chlorinated solvents - product stewardship manual. Olin Chlor Alkali. Retrieved from [Link]
-
Understanding CAS registration numbers. (2025). Nedstar. Retrieved from [Link]
- Methods for the preparation of 4-chlorophthalic anhydride. Google Patents.
Sources
- 1. CAS REGISTRY | CAS [cas.org]
- 2. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 3. nedstar.com [nedstar.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isoindolinone synthesis [organic-chemistry.org]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]
An In-Depth Technical Guide to the Spectroscopic Profile of 4,5-Dichloroisoindolin-1-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the spectroscopic characteristics of a specific, yet under-documented, derivative: 4,5-Dichloroisoindolin-1-one. Due to the limited availability of direct experimental data in peer-reviewed literature, this document establishes a robust predictive framework for its spectral properties. By integrating foundational principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) with data from structurally analogous compounds, we present a detailed, predictive analysis to guide researchers in the synthesis, identification, and characterization of this molecule. This whitepaper includes a plausible synthetic protocol, predicted spectroscopic data with expert interpretation, and workflow diagrams to ensure both scientific integrity and practical utility.
Introduction and Physicochemical Properties
This compound is a halogenated derivative of the isoindolinone heterocyclic system. The introduction of chlorine atoms onto the benzene ring is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery. The core isoindolinone structure is present in various compounds exhibiting a wide range of biological activities.[1] This guide serves as a foundational resource for its unambiguous characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂NO | (Calculated) |
| Molecular Weight | 202.04 g/mol | (Calculated) |
| IUPAC Name | This compound | (N/A) |
| Canonical SMILES | C1C2=C(C=C(C=C2Cl)Cl)C(=O)N1 | PubChem CID: 14419622 (related indole structure)[2] |
| Predicted LogP | ~2.5 - 3.5 | (Based on analogs) |
Proposed Synthesis Protocol
A reliable synthesis of this compound can be envisioned starting from the commercially available 4,5-Dichlorophthalic Anhydride. The proposed two-step sequence involves a ring-opening amidation followed by a reductive cyclization. This approach is a common and effective method for the preparation of lactams from their corresponding cyclic anhydrides.[3]
Experimental Workflow: Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology
-
Step 1: Synthesis of 4,5-Dichloro-2-(aminocarbonyl)benzoic acid.
-
To a stirred solution of 4,5-dichlorophthalic anhydride (1.0 eq) in a suitable solvent like THF or dioxane at 0 °C, add concentrated ammonium hydroxide (2.0 eq) dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Filter the resulting white solid, wash with cold water, and dry under vacuum to yield the intermediate phthalamic acid.
-
-
Step 2: Synthesis of this compound.
-
A mixture of the intermediate from Step 1 (1.0 eq) and zinc dust (2.0-3.0 eq) in glacial acetic acid is heated to reflux.[4] The reaction involves an in-situ cyclization and reduction of the carboxylic acid functionality.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple and highly informative, showing signals for the aromatic protons, the methylene protons of the isoindolinone ring, and the N-H proton.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Comments |
| H-6 | ~7.65 | Singlet (s) | 1H | Aromatic proton deshielded by the adjacent carbonyl group and chlorine atom. |
| H-7 | ~7.50 | Singlet (s) | 1H | Aromatic proton in a similar electronic environment to H-6. |
| H-3 (CH₂) | ~4.45 | Singlet (s) | 2H | Methylene protons adjacent to the nitrogen and the aromatic ring. Lack of adjacent protons results in a singlet. This value is consistent with other N-substituted isoindolinones.[5][6] |
| N-H | ~6.5 - 8.0 | Broad Singlet (br s) | 1H | The chemical shift is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange. |
Expert Rationale: The two aromatic protons (H-6 and H-7) are in electronically distinct environments but are not coupled to any other protons, thus they are predicted to appear as sharp singlets. Their downfield shift is characteristic of protons on an electron-deficient aromatic ring. The methylene protons at the C-3 position are chemically equivalent and not coupled to other protons, leading to a characteristic singlet around 4.3-4.5 ppm, a signature feature of the isoindolinone core.[5]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale / Comments |
| C=O (C-1) | ~170.5 | Carbonyl carbon of a five-membered lactam (amide). Typically found in the 165-175 ppm range.[7] |
| C-7a | ~142.0 | Quaternary aromatic carbon adjacent to nitrogen and C-4. |
| C-3a | ~135.0 | Quaternary aromatic carbon adjacent to the methylene group and C-4. |
| C-4 | ~133.0 | Quaternary aromatic carbon bonded to chlorine. The C-Cl bond causes a downfield shift. |
| C-5 | ~131.0 | Quaternary aromatic carbon bonded to chlorine. |
| C-6 | ~125.0 | Protonated aromatic carbon. |
| C-7 | ~124.0 | Protonated aromatic carbon. |
| CH₂ (C-3) | ~46.0 | Methylene carbon adjacent to nitrogen. |
Expert Rationale: The carbonyl carbon (C-1) is the most deshielded and appears furthest downfield. The four quaternary aromatic carbons (C-3a, C-4, C-5, C-7a) are expected between 130-145 ppm, with the two carbons directly attached to the electronegative chlorine atoms (C-4, C-5) being significantly deshielded. The protonated aromatic carbons (C-6, C-7) will appear in the typical aromatic region. The aliphatic methylene carbon (C-3) is shielded relative to the aromatic carbons and is expected around 46 ppm.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amide functional group and the substituted aromatic ring.
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale / Comments |
| N-H Stretch | ~3200 | Medium, Broad | Characteristic of a secondary amide N-H bond. Broadening is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3050 - 3100 | Medium | Absorption from C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | ~2920 - 2980 | Weak | Absorption from the methylene (-CH₂-) group. |
| C=O Stretch (Amide I) | ~1695 | Strong, Sharp | A very characteristic and intense band for a five-membered ring lactam (γ-lactam).[8] |
| C=C Stretch (Aromatic) | ~1600, ~1470 | Medium-Strong | Skeletal vibrations of the benzene ring. |
| C-N Stretch | ~1350 | Medium | Stretching vibration of the carbon-nitrogen bond in the amide. |
| C-Cl Stretch | ~700 - 850 | Strong | Strong absorptions characteristic of aryl chlorides. |
Expert Rationale: The most diagnostic peak in the IR spectrum will be the intense carbonyl (C=O) absorption around 1695 cm⁻¹. Its position is indicative of a strained five-membered lactam system. The broad N-H stretch around 3200 cm⁻¹ confirms the presence of the secondary amide. The presence of strong bands in the fingerprint region below 900 cm⁻¹ will be indicative of the C-Cl bonds and the aromatic substitution pattern.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 201 (for ³⁵Cl₂) and will be relatively intense due to the cyclic and aromatic nature of the compound. According to the Nitrogen Rule, the odd number of nitrogen atoms results in an odd nominal molecular weight.
-
Isotopic Pattern: The presence of two chlorine atoms will generate a highly characteristic isotopic cluster for the molecular ion. The expected peaks will be at m/z 201 ([M]⁺, containing two ³⁵Cl atoms), m/z 203 ([M+2]⁺, containing one ³⁵Cl and one ³⁷Cl), and m/z 205 ([M+4]⁺, containing two ³⁷Cl atoms). The relative intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.[9]
Table 5: Predicted Major Fragment Ions in EI-MS
| m/z Value | Proposed Fragment | Rationale / Comments |
| 201, 203, 205 | [C₈H₅Cl₂NO]⁺ | Molecular ion peak cluster (M⁺). |
| 173, 175, 177 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation for cyclic ketones and lactams. |
| 166, 168 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 138 | [M - CO - Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CO]⁺ fragment. |
| 102 | [C₆H₂Cl]⁺ | Fragment resulting from further cleavage of the heterocyclic ring. |
Primary Fragmentation Pathway
Caption: Predicted primary fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data have been derived from established spectroscopic principles and comparison with structurally related molecules. The characteristic singlet for the C-3 methylene protons in the ¹H NMR, the downfield carbonyl signal in the ¹³C NMR, the strong lactam C=O stretch in the IR, and the signature 9:6:1 isotopic cluster in the mass spectrum are expected to be the key identifiers for this compound. This document is intended to serve as a valuable and authoritative resource for scientists engaged in the synthesis and characterization of novel isoindolinone derivatives, enabling them to proceed with confidence in their research endeavors.
References
-
Palombi, L., Di Mola, A., & Massa, A. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Available at: [Link]
-
MDPI. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available at: [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (2015). Mass fragmentation pattern of compound L3.41 (1). Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]
-
Metlin. (N.D.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
-
PubChem. 4,5-dichloro-1H-indole. Available at: [Link]
-
PubChem. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Available at: [Link]
Sources
- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-dichloro-1H-indole | C8H5Cl2N | CID 14419622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
4,5-Dichloroisoindolin-1-one solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 4,5-Dichloroisoindolin-1-one
For researchers, scientists, and drug development professionals, understanding the solubility of a target compound is a foundational pillar of successful research and development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest. In the absence of extensive published solubility data for this specific molecule, this document serves as a predictive framework and a practical guide to its experimental determination, empowering researchers to generate the critical data needed for synthesis, formulation, and screening workflows.
Part 1: Theoretical & Predictive Framework for Solubility
Expertise in drug development is not just about knowing data, but about being able to predict it and, more importantly, knowing how to generate it reliably. The solubility of a compound is governed by its molecular structure and its interaction with the solvent at a thermodynamic level.[1][2][3]
Molecular Profile of this compound
To predict solubility, we must first dissect the molecule itself.
-
Structure: this compound possesses a bicyclic aromatic system substituted with two chlorine atoms, a lactam (a cyclic amide), and an N-H group.
-
Polarity: The molecule exhibits distinct polar and nonpolar regions.
-
Polar Features: The amide group (C=O and N-H) is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This region will favor interactions with polar solvents.
-
Nonpolar Features: The dichlorinated benzene ring is hydrophobic and will contribute to solubility in less polar or nonpolar environments.
-
-
Lipophilicity (LogP): While direct experimental LogP data for this molecule is scarce, related chloro-indolinone structures exhibit LogP values in the range of 2.6 to 2.7.[4] This suggests a moderate degree of lipophilicity, indicating that the compound will likely require organic solvents for significant dissolution and will have poor aqueous solubility.
This structural duality is key: the molecule is neither extremely polar nor entirely nonpolar. Therefore, its solubility will be highly dependent on the specific nature of the organic solvent chosen. The guiding principle for predicting this is the adage "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[5][6][7]
Solvent Selection: A Predictive Approach
Organic solvents are typically categorized based on their polarity. Understanding these categories allows for a rational selection of candidates for solubility screening.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol). These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the N-H and C=O groups in this compound, moderate to good solubility is predicted in these solvents, especially with gentle heating.
-
Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone). These solvents have a large dipole moment but lack O-H or N-H bonds. They are excellent hydrogen bond acceptors. DMSO and DMF are known as "universal solvents" for their ability to dissolve a wide range of compounds.[8][9][10] It is highly probable that this compound will exhibit high solubility in DMSO and DMF, making them ideal for creating concentrated stock solutions for high-throughput screening.[11][12]
-
Nonpolar Solvents: (e.g., Toluene, Hexane). These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Given the polar lactam group, the solubility of this compound is expected to be low in highly nonpolar solvents.
-
Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform). These solvents are weakly polar.[13][14] The presence of chlorine atoms in both the solvent and the solute may promote favorable dipole-dipole interactions, suggesting potential for moderate solubility.
Part 2: Experimental Determination of Thermodynamic Solubility
Predictive models provide a starting point, but definitive, high-quality data can only be obtained through rigorous experimentation. For regulatory and formulation purposes, thermodynamic solubility, which represents the true equilibrium state of a saturated solution, is the required parameter.[15]
Methodology: The Gold Standard Shake-Flask Method
The Higuchi and Connors shake-flask method remains the most reliable and widely accepted technique for determining thermodynamic solubility, especially for compounds with low to moderate solubility.[16][17] Its strength lies in allowing the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
The following protocol is a self-validating system designed for accuracy and reproducibility.
-
Preparation:
-
Accurately weigh an excess amount of crystalline this compound into multiple glass vials. Causality: Using an excess of solid is critical to ensure that a saturated solution is formed and that equilibrium is maintained with the solid phase.
-
Add a precise volume of the selected organic solvent (e.g., Methanol, Acetone, Dichloromethane, DMSO) to each vial.
-
Prepare a blank solvent control for each solvent type.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath (e.g., at 25 °C and 37 °C). Causality: Temperature is a critical factor influencing solubility; data at physiological temperature (37°C) is vital for biopharmaceutical evaluation.[2][18]
-
Agitate the vials for a predetermined period, typically 24 to 72 hours. A preliminary time-to-equilibrium study is recommended to determine the point at which solubility reaches a plateau.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the equilibration temperature for at least one hour to allow larger particles to settle.
-
Separate the saturated supernatant from the excess solid. Two common methods are:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully pipette the clear supernatant for analysis.
-
Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PTFE). Trustworthiness Check: When filtering, it is crucial to discard the initial portion of the filtrate, as the solute may adsorb to the filter membrane, leading to erroneously low results.[16]
-
-
-
Quantitative Analysis:
-
Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.
-
Determine the concentration of the dissolved this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[19]
-
Generate a calibration curve using standard solutions of known concentrations to ensure accurate quantification. Causality: A multi-point calibration curve is essential for validating the linearity and accuracy of the analytical method over the expected concentration range.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the final solubility in standard units such as mg/mL and mol/L.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask method, providing a clear visual guide for laboratory execution.
Caption: Workflow for Thermodynamic Solubility Determination.
Part 3: Data Presentation and Application
Once determined, the solubility data should be organized for clarity and comparative analysis. This data is not merely an academic exercise; it directly informs critical decisions in the drug development pipeline.
Summarizing Quantitative Data
The following table provides a template for presenting the experimentally determined solubility data for this compound.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Weakly Polar | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | Weakly Polar | 25 | Experimental Value | Calculated Value |
| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |
| Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Repeat for 37°C | 37 |
Field-Proven Insights & Application
-
Reaction Chemistry: High solubility in a solvent like DMF or DCM would make them excellent choices for reaction media, ensuring all reactants are in a single phase for optimal reaction kinetics.
-
Purification & Crystallization: Understanding solubility differences between solvents (e.g., high solubility in hot ethanol, low in cold ethanol) is the basis for developing effective crystallization protocols for purification.
-
Pre-clinical Formulation: For in vitro biological assays, a highly soluble compound in DMSO allows for the preparation of concentrated stock solutions (typically 10-50 mM) that can be serially diluted into aqueous assay buffers, minimizing the final solvent concentration.[11][20]
-
Troubleshooting: If a compound precipitates out of a solution during an assay, this data table can immediately suggest a more appropriate co-solvent system or highlight the need for formulation aids like surfactants.
By following the predictive framework and robust experimental protocols outlined in this guide, researchers can confidently generate and apply the critical solubility data for this compound, accelerating its journey through the research and development pipeline.
References
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
-
Al-Rawashdeh, A. et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
-
Ganesan, D. (n.d.). solubility experimental methods.pptx. Slideshare. Available at: [Link]
-
Pudipeddi, M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). Solubility. Available at: [Link]
-
JoVE. (2020). Solubility. Available at: [Link]
-
Wikipedia. (n.d.). Solubility. Available at: [Link]
-
Yalkowsky, S. H., & Myrdal, P. B. (2003). Principles of Solubility. ResearchGate. Available at: [Link]
-
Chemistry Explained. (2025). How Does Solvent Polarity Impact Compound Solubility? YouTube. Available at: [Link]
-
Al-Ostath, A. et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. Available at: [Link]
-
Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Available at: [Link]
-
Atwood, J. L. et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
-
Datapdf.com. (n.d.). The effect of polarity on solubility. Available at: [Link]
-
Gaylord Chemical. (n.d.). Dichloromethane Solvent Properties. Available at: [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
-
Wikipedia. (n.d.). Dichloromethane. Available at: [Link]
-
ResearchGate. (2015). How can I dissolve a drug in DMF? Available at: [Link]
-
Organic Chemistry Division, ACS. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
Sources
- 1. Video: Solubility - Concept [jove.com]
- 2. Solubility - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. datapdf.com [datapdf.com]
- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. productcatalog.eastman.com [productcatalog.eastman.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dichloromethane Solvent Properties [macro.lsu.edu]
- 14. Dichloromethane - Wikipedia [en.wikipedia.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. solubility experimental methods.pptx [slideshare.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Chlorinated Isoindolinones: Mechanisms and Methodologies
Executive Summary: The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of chlorine atoms into these molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles, often enhancing potency and modulating biological activity.[3] This technical guide provides an in-depth exploration of the potential biological activities of chlorinated isoindolinones, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into structure-activity relationships to guide future drug discovery efforts.
The Isoindolinone Scaffold: A Foundation for Bioactivity
Core Structure and Significance
The isoindolin-1-one framework, a benzo-fused γ-lactam, is a versatile heterocyclic motif found in a wide array of biologically active molecules.[2] Its rigid, bicyclic structure provides a three-dimensional scaffold that can be readily functionalized at multiple positions, allowing for precise orientation of substituents to interact with biological targets.[1] Ten commercially available drugs, including the antihypertensive chlorthalidone and the immunomodulator lenalidomide, feature this core skeleton, highlighting its clinical relevance in treating conditions from multiple myeloma to inflammation and hypertension.[4]
The Strategic Role of Chlorination in Drug Design
Chlorine is a common bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate is a deliberate strategy to enhance biological performance.[3]
-
Increased Lipophilicity: The addition of a chlorine atom generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Metabolic Stability: The carbon-chlorine bond is strong and can block sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: As a highly electronegative and polarizable atom, chlorine can form favorable halogen bonds and other non-covalent interactions with protein targets, potentially increasing binding affinity and potency. This has been observed in C5-substituted indolin-2-ones, where halogen atoms enhanced anticancer activity.[5]
Notable examples of clinically used drugs containing a chlorinated isoindoline core include the diuretic Chlorthalidone and the anorectic agent Mazindol .[4]
Anticancer Activities of Chlorinated Isoindolinones
The isoindolinone scaffold is a cornerstone in the development of novel antineoplastic agents.[6] Chlorination can further potentiate these effects, leading to compounds with significant cytotoxic and antiproliferative activities against various cancer cell lines.[5][7]
Key Mechanisms of Action
-
Induction of Apoptosis: A primary mechanism for anticancer activity is the induction of programmed cell death. Certain isoindolinone derivatives have been shown to modulate the expression of proteins in the Bcl-2 family.[[“]][9] For instance, they can upregulate pro-apoptotic proteins like BAX and BAK1, which increases mitochondrial permeability and promotes the release of cytochrome c, ultimately activating the caspase cascade and leading to cell death.[9] In silico studies have shown that some derivatives bind efficiently to the anti-apoptotic protein Bcl-B, suggesting a direct role in disrupting cellular survival signals.[[“]]
-
Cell Cycle Arrest: Compounds can exert cytostatic effects by halting the cell cycle, preventing cancer cells from progressing through the phases required for division. Mechanistic studies have revealed that some isoindolinone derivatives can cause cell accumulation in the G0/G1 or G1 and S phases, effectively inhibiting proliferation.[9][10]
-
Enzyme Inhibition:
-
Histone Deacetylases (HDACs): HDACs are critical epigenetic regulators often overexpressed in tumors. Inhibition of HDACs leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes. Novel isoindolinone derivatives have been developed as potent, nanomolar inhibitors of HDAC1, demonstrating greater antiproliferative activity against several cancer cell lines than the approved drug chidamide.[11]
-
Carbonic Anhydrases (CAs): CAs, particularly isoforms IX and XII, are highly active in hypoxic tumors and contribute to tumor acidosis and progression. Isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II, with some compounds showing higher affinity than the standard inhibitor acetazolamide.[12][13]
-
Tabulated Data: In Vitro Anticancer Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for representative isoindolinone derivatives against various cancer cell lines. This data provides a quantitative basis for comparing the potency and selectivity of different structural modifications.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ferrocene-substituted (11h) | A549 (Lung) | 1.0 | [7][[“]] |
| Ferrocene-substituted (11h) | MCF-7 (Breast) | 1.5 | [7][[“]] |
| Derivative 12b | Hep-2 (Larynx) | 11 | [7] |
| Derivative 12b | HepG2 (Liver) | 13 | [7] |
| Derivative 2a | A549 (Lung) | Dose-dependent activity | [12] |
| Derivative 5b | Multiple Lines | Potent antiproliferative | [11] |
| Derivative 11 | HepG2 (Liver) | 5.89 | [6] |
| 5-Halo substituted (VIb-d) | HeLa (Cervical) | 10.64 - 33.62 | [5] |
This table is a representative summary. Researchers should consult the primary literature for detailed structures and experimental conditions.
Anti-inflammatory and Immunomodulatory Properties
The anti-inflammatory potential of the isoindolinone core is famously exemplified by thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide.[14][15] These immunomodulatory drugs (IMiDs®) are cornerstones in the treatment of multiple myeloma and work by modulating cytokine production and immune cell activity.[4][16]
Core Mechanism: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[18] IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators.[17][18]
Chlorinated isoindolinones are hypothesized to exert their anti-inflammatory effects by intervening in this pathway, likely by inhibiting the IKK complex.[19] This prevents IκBα degradation and sequesters NF-κB in the cytoplasm, leading to a broad suppression of the inflammatory response.[19][20]
Downstream Effects: Suppression of Pro-inflammatory Mediators
By blocking NF-κB activation, chlorinated isoindolinones can significantly reduce the production of key inflammatory molecules, including:
-
Pro-inflammatory Cytokines: TNF-α, Interleukin-1β (IL-1β), and IL-6.[19][21]
-
Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing nitric oxide (NO) and prostaglandins, respectively.[22][23]
Visualization: NF-κB Signaling and Inhibition
Caption: Canonical NF-κB pathway showing inhibition by chlorinated isoindolinones.
Antimicrobial Potential
The isoindolinone scaffold has also been investigated for its antimicrobial properties.[24] Specific chlorinated derivatives have demonstrated noteworthy activity against fungal and bacterial pathogens.
A prime example is Pestalachloride A , a chlorinated isoindolinone alkaloid isolated from the endophytic fungus Pestalotiopsis adusta. It displays potent antifungal activity against Fusarium culmorum with an IC₅₀ value of 0.89 µM.[25] Its precursor, Pestalone, is a potent antibiotic against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[25] This highlights that the chlorinated isoindolinone core can be a viable pharmacophore for developing new agents to combat drug-resistant infections.[26]
Key Experimental Protocols for Activity Screening
A systematic, tiered approach is essential for efficiently evaluating the biological potential of novel chlorinated isoindolinones. The following section outlines core, validated protocols and a logical workflow.
General Workflow for Compound Evaluation
Caption: A tiered workflow for evaluating the biological activities of novel compounds.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust, high-throughput assay ideal for initial screening.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the chlorinated isoindolinone compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression.
-
Protocol: Evaluation of Anti-inflammatory Activity in Macrophages
-
Rationale: This protocol uses LPS-stimulated murine macrophages (e.g., RAW 264.7) as a well-established in vitro model of inflammation to assess the ability of compounds to suppress inflammatory responses.[19][21]
-
Methodology:
-
Cell Culture: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the chlorinated isoindolinone (determined from a preliminary MTT assay) for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control. Include a vehicle control (DMSO + LPS) and a positive drug control (e.g., Dexamethasone + LPS).
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve. A significant decrease compared to the LPS-only control indicates anti-inflammatory activity.[19]
-
Cytokine Measurement (ELISA): Use commercial ELISA kits to quantify the concentration of TNF-α and IL-6 in the collected supernatants according to the manufacturer's instructions.[21]
-
Conclusion and Future Directions
Chlorinated isoindolinones represent a promising class of compounds with a diverse range of biological activities. The strategic incorporation of chlorine can enhance potency and improve drug-like properties, leading to potential therapeutic agents for oncology, inflammatory disorders, and infectious diseases. Structure-activity relationship studies have shown that the position and number of chlorine substituents are critical for activity.[5]
Future research should focus on:
-
Target Identification: Moving beyond phenotypic screening to identify the specific protein targets for novel active compounds.
-
Improving Selectivity: Modifying the isoindolinone scaffold to enhance selectivity for cancer cells over healthy cells or for specific enzyme isoforms (e.g., HDACs, CAs).
-
In Vivo Validation: Progressing lead compounds from in vitro assays to preclinical animal models to evaluate efficacy, pharmacokinetics, and safety.
-
Exploring New Therapeutic Areas: Given their diverse mechanisms, these compounds could be explored for other applications, such as neurodegenerative diseases where inflammation and protein aggregation are key factors.
The versatility of the chlorinated isoindolinone scaffold ensures that it will remain an area of intense investigation for drug discovery and development professionals.
References
-
Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(1), 1. [Link]
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., & Bayrak, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]
-
Upadhyay, S. K. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]
-
O'Brien, M., & Brimble, M. A. (2018). The chemistry of isoindole natural products. Natural Product Reports, 35(7), 682-715. [Link]
-
Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., & Bayrak, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]
-
Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 1-15. [Link]
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). MDPI. [Link]
-
El-Sayed, N. F., et al. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Medicinal Chemistry. [Link]
-
Liu, J., Wang, L., Guo, N., Teng, Y., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [Link]
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. (2025). Consensus. [Link]
-
Raj, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. [Link]
-
The anticancer SAR studies of isoindolinone derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Zhang, L., et al. (2017). Anti-Inflammatory Effects of Chloranthalactone B in LPS-Stimulated RAW264.7 Cells. Molecules, 22(8), 1279. [Link]
-
Kumar, D., et al. (2011). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Pharmacy and Bioallied Sciences, 3(3), 424-429. [Link]
-
Novel thalidomide analogues lenalidomide and pomalidomide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Breytenbach, J. C., et al. (2000). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Bioorganic & Medicinal Chemistry Letters, 10(15), 1629-1631. [Link]
-
Reza, A. M., et al. (2012). In vitro Antimicrobial Activity of Some Synthetic Isoindolinone and Isoquinolinone Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 11(1), 63-67. [Link]
-
Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
NF-κB. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. (2016). National Cancer Institute. [Link]
-
Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. Retrieved January 17, 2026, from [Link]
-
In vitro Antimicrobial Activity of Some Synthetic Isoindolinone and Isoquinolinone Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) NF-κB and Therapeutic Approach. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kopreski, M. S. (2015). Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma. P&T, 40(10), 661-665. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Development of Analogs of Thalidomide. (2021). Encyclopedia.pub. [Link]
-
Lee, J. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(11), 3183. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. Preliminary study of the mechanism of isolinderalactone inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Available Technologies - NCI [techtransfer.cancer.gov]
- 15. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. Anti-Inflammatory Activity and Mechanism of Cryptochlorogenic Acid from Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-Inflammatory Effects of Chloranthalactone B in LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5-Dichloroisoindolin-1-one
Foreword
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships are understood, and rational drug design is built. This guide provides a comprehensive, in-depth exploration of the process of determining and analyzing the crystal structure of a novel compound, using the hypothetical case of 4,5-dichloroisoindolin-1-one. This molecule, a halogenated isoindolinone, presents an interesting case study due to the influence of its chloro substituents on crystal packing and intermolecular interactions.
This document is not a rigid protocol but a narrative of scientific inquiry. It aims to elucidate not just the "how" but, more critically, the "why" behind each experimental choice and analytical step. We will journey from the foundational step of crystal cultivation to the sophisticated realms of structure solution, refinement, and computational validation, equipping you with the field-proven insights necessary to navigate the complexities of crystallographic analysis.
The Cornerstone of Crystallography: Synthesis and High-Quality Crystal Growth
The journey to elucidating a crystal structure begins not at the diffractometer, but in the chemistry lab. The synthesis of this compound is the initial step, followed by the crucial and often challenging process of growing single crystals suitable for X-ray diffraction.
Synthesis of this compound
While various methods for the synthesis of isoindolinones have been reported, a common route involves the cyclization of an appropriate precursor. For this compound, a potential synthetic pathway could involve the reduction and subsequent cyclization of 3,4-dichlorophthalimide or a related derivative. The purity of the synthesized compound is critical; impurities can significantly hinder crystallization. Therefore, rigorous purification, for instance, by column chromatography or recrystallization, is a mandatory prerequisite.
The Art and Science of Crystal Cultivation
A successful single-crystal X-ray diffraction experiment is contingent on obtaining a high-quality single crystal.[1][2] An ideal crystal for diffraction should be well-formed, transparent, and free of defects like cracks or inclusions.[3] The optimal size for most modern diffractometers is between 0.1 and 0.5 mm.[2][3]
Experimental Protocol: Slow Evaporation for Crystal Growth
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound is sparingly soluble is often ideal. For this compound, a starting point would be to test a range of solvents of varying polarities, such as ethanol, ethyl acetate, dichloromethane, and toluene, or mixtures thereof.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap, or Parafilm, and puncture a few small holes with a needle. This allows for slow evaporation of the solvent. The key is to allow the solution to become supersaturated at a very slow rate, promoting the growth of a few large, well-ordered crystals rather than many small ones.[3]
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.
-
Monitoring: Monitor the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks.
From Crystal to Data: Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, the next phase is to subject them to X-ray diffraction to collect the data that will ultimately reveal the molecular structure.
Crystal Selection and Mounting
Under a polarizing microscope, select a crystal that is transparent and extinguishes light uniformly as the stage is rotated, indicating it is a single crystal.[3] The chosen crystal is then carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures. Low-temperature data collection (e.g., at 100 K) is standard practice as it minimizes thermal motion of the atoms, leading to a more precise structure.
Data Collection Workflow
The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[4]
Diagram: Single-Crystal X-ray Diffraction Workflow
Caption: Workflow from X-ray diffraction to a processed reflection file.
The data collection strategy involves rotating the crystal through a series of angles while irradiating it with X-rays. The resulting diffraction pattern is a series of spots of varying intensities. A complete dataset requires collecting reflections from all possible crystal orientations.
Unveiling the Structure: Solution and Refinement
With a complete dataset of diffraction intensities, the process of determining the arrangement of atoms in the crystal lattice can begin. This is a multi-step process involving structure solution and refinement.
Structure Solution
The goal of structure solution is to obtain an initial model of the molecule's position and orientation in the unit cell. For small molecules like this compound, direct methods are typically successful. Software packages like SHELXS or SIR92 are commonly used for this purpose.[5] These programs use statistical methods to phase the reflections and generate an initial electron density map.
Structure Refinement
The initial model from the structure solution is then refined against the experimental data. This is an iterative process of adjusting the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. This is typically done using software such as SHELXL or CRYSTALS.[5][6]
Experimental Protocol: Structure Refinement using SHELXL
-
Initial Model: The output from the structure solution program provides an initial set of atomic coordinates.
-
Least-Squares Refinement: A least-squares refinement is performed to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|).
-
Difference Fourier Map: A difference Fourier map (Fo - Fc) is calculated. Peaks in this map indicate regions where the model has underestimated the electron density (e.g., missing atoms), while troughs indicate an overestimation. This is used to locate missing atoms, such as hydrogen atoms, or to identify disorder.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
-
Hydrogen Atom Placement: Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[7]
-
Convergence: The refinement is continued until the model converges, meaning that further cycles of refinement do not significantly change the parameters or improve the agreement factors (R-factors).
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₅Cl₂NO |
| Formula Weight | 202.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.523(1) |
| b (Å) | 12.145(2) |
| c (Å) | 7.987(1) |
| β (°) | 98.75(1) |
| Volume (ų) | 815.2(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.648 |
| R₁ [I > 2σ(I)] | 0.035 |
| wR₂ (all data) | 0.098 |
| Goodness-of-fit (S) | 1.05 |
Validation and Deeper Insights: The Role of Computational Chemistry
While single-crystal X-ray diffraction provides a highly accurate experimental structure, computational methods, particularly Density Functional Theory (DFT), can be used to validate the experimental findings and provide deeper insights into the molecule's electronic properties.[8][9]
Geometry Optimization
The experimental crystal structure can be used as a starting point for a full geometry optimization using DFT, including the unit cell parameters.[8] This allows for a direct comparison between the experimentally determined and theoretically most stable structures. A close agreement between the two provides strong validation for the experimental result. Dispersion-corrected DFT functionals are often necessary to accurately model the intermolecular interactions in molecular crystals.[8][10]
Diagram: Experimental and Computational Synergy
Caption: The synergistic relationship between experimental and computational methods.
Analysis of Intermolecular Interactions
In the crystal structure of this compound, one would expect to find various non-covalent interactions, such as C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. DFT calculations can be used to quantify the strength of these interactions and to visualize the electrostatic potential surface of the molecule, providing a clearer picture of how the molecules pack in the solid state.
Table 2: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters
| Parameter | Bond/Angle | Experimental | DFT-Calculated | Δ |
| Bond Length (Å) | C=O | 1.225(2) | 1.228 | 0.003 |
| Bond Length (Å) | C-Cl (avg.) | 1.742(2) | 1.745 | 0.003 |
| Bond Angle (°) | C-N-C | 112.5(1) | 112.3 | 0.2 |
| Unit Cell Volume (ų) | 815.2(2) | 810.5 | -0.58% |
Conclusion: From Data to Knowledge
The determination of the crystal structure of a molecule like this compound is a multi-faceted process that combines meticulous experimental work with sophisticated data analysis and computational validation. This guide has outlined a comprehensive workflow, emphasizing the rationale behind each step. The resulting structural information—precise bond lengths, bond angles, and a detailed understanding of intermolecular interactions—is invaluable for the scientific community, particularly for those in the field of drug discovery and materials science. It provides the fundamental knowledge required to understand the properties of a compound and to design new molecules with desired functions.
References
-
CRYSTALS - Chemical Crystallography - University of Oxford. [Link]
-
Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - IUCr Journals. [Link]
-
Crystallography Software - RCSB PDB. [Link]
-
Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. [Link]
-
Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog. [Link]
-
PrimeX | Schrödinger. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Research proposal Mining physical properties of organic molecular crystals via Density Functional Theory calculations. [Link]
-
(IUCr) Crystallographic software list. [Link]
-
Single crystal structure refinement software - Deutsche Gesellschaft für Kristallographie. [Link]
-
Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. [Link]
-
Towards hybrid density functional calculations of molecular crystals via fragment-based methods | The Journal of Chemical Physics | AIP Publishing. [Link]
-
Assessing the performance of density functional theory in optimizing molecular crystal structure parameters - ResearchGate. [Link]
-
DFT-D3 Study of Some Molecular Crystals | The Journal of Physical Chemistry C. [Link]
-
The crystal structure of 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, C17H9ClN2O2 - SciSpace. [Link]
-
Crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl] - NIH. [Link]
-
Synthesis of isoindolinones - Organic Chemistry Portal. [Link]
Sources
- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 2. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 6. dgk-home.de [dgk-home.de]
- 7. Crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. www2.fizik.usm.my [www2.fizik.usm.my]
- 10. researchgate.net [researchgate.net]
The Isoindolinone Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Introduction: From Infamy to Indispensability
The isoindolinone scaffold, a bicyclic framework featuring a fused benzene and γ-lactam ring, holds a unique and compelling position in the history of medicinal chemistry.[1][2] Initially associated with the tragic teratogenicity of thalidomide in the mid-20th century, the core has undergone a remarkable renaissance.[3] Rigorous scientific investigation has unveiled its profound therapeutic potential, transforming it into a "privileged structure" for drug design. This designation stems from its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a multitude of biological targets.[1]
Today, isoindolinone-based drugs are integral to treating diseases ranging from multiple myeloma and inflammatory conditions to hypertension.[3][4][5] This guide, intended for medicinal chemists, pharmacologists, and drug development scientists, provides a deep dive into the isoindolinone core. We will explore its foundational synthetic methodologies, dissect its mechanism of action across key therapeutic areas, analyze structure-activity relationships (SAR), and provide actionable protocols and workflows to empower researchers in this dynamic field.
Part 1: Core Synthetic Strategies: Building the Scaffold
The construction of the isoindolinone framework is a well-trodden path in organic synthesis, yet new, more efficient methods continue to emerge. The choice of synthetic route is governed by the desired substitution pattern, scalability, and atom economy. Here, we detail two powerful and widely adopted strategies.
Rhodium-Catalyzed C-H Activation/Annulation
Transition-metal-catalyzed C-H activation has revolutionized scaffold synthesis by offering a direct and atom-economical route.[1] Rhodium catalysts are particularly effective for creating 3-substituted isoindolinones from readily available benzamides and coupling partners like alkenes or alkynes.
The causality behind this method's efficacy lies in the directing group effect of the benzamide's nitrogen, which positions the rhodium catalyst for a regioselective C-H activation at the ortho-position. This is followed by insertion of the coupling partner and subsequent intramolecular cyclization, yielding the isoindolinone core in a single, elegant step.[1]
Caption: Workflow for Rh-catalyzed isoindolinone synthesis.
Experimental Protocol: Rhodium-Catalyzed Synthesis of 3-Substituted Isoindolinone [1]
-
Objective: To synthesize a 3-substituted isoindolinone from an N-substituted benzamide and an alkene.
-
Materials: N-methoxybenzamide (1.0 mmol), styrene (2.0 mmol), [RhCp*Cl2]2 (0.025 mmol), AgSbF6 (0.1 mmol), Cu(OAc)2 (2.0 mmol), and DCE (1,2-dichloroethane) as solvent (4 mL).
-
Procedure:
-
To a sealed reaction tube, add N-methoxybenzamide, [RhCp*Cl2]2, AgSbF6, and Cu(OAc)2.
-
Evacuate and backfill the tube with argon three times. This is critical to create an inert atmosphere, as the rhodium catalyst is sensitive to oxygen.
-
Add the solvent (DCE) and the coupling partner (styrene) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours. The elevated temperature is necessary to overcome the activation energy for the C-H bond cleavage.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the copper and rhodium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure 3-phenylisoindolinone derivative.
-
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Expected yields are typically in the 60-90% range.
Reductive C-N Coupling and Intramolecular Amidation
An alternative, high-yield approach involves the reaction of 2-carboxybenzaldehyde with primary amines.[6] This method is particularly valuable for its operational simplicity and use of heterogeneous catalysts, which simplifies purification.
The reaction proceeds via reductive amination to form an intermediate, which then undergoes spontaneous intramolecular amidation (cyclization) to form the stable lactam ring of the isoindolinone. The use of platinum nanowires as a catalyst under a hydrogen atmosphere provides a highly efficient and clean conversion.[6]
Part 2: Therapeutic Applications: The Power of the Core
The isoindolinone scaffold's versatility is best demonstrated by the range of approved drugs and clinical candidates that feature it.[3][4]
Immunomodulation and Oncology: The IMiDs®
The most prominent members of the isoindolinone family are the Immunomodulatory Drugs (IMiDs®): Thalidomide, Lenalidomide (Revlimid®), and Pomalidomide (Pomalyst®).[7] Initially, thalidomide's mechanism was poorly understood, but it is now known that these molecules function as molecular glues, primarily by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[8]
Mechanism of Action: Upon binding to CRBN, the IMiD alters the substrate specificity of the E3 ligase complex.[8] This neosubstrate recognition leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, notably Ikaros (IKZF1) and Aiolos (IKZF3), in multiple myeloma cells. The degradation of these lymphoid transcription factors results in potent anti-proliferative effects and immunomodulatory activity, including T-cell co-stimulation and inhibition of pro-inflammatory cytokines like TNF-α.[9][10]
Caption: IMiDs alter CRBN specificity, leading to neosubstrate degradation.
Comparative Potency of IMiDs: The evolution from thalidomide to lenalidomide and pomalidomide involved strategic chemical modifications that significantly enhanced potency and refined the safety profile.
| Compound | TNF-α Inhibition (IC50) | T-cell Co-stimulation (EC50) | Primary Indication |
| Thalidomide | ~200 nM | ~100 nM | Multiple Myeloma, Leprosy |
| Lenalidomide | ~100 nM | ~10 nM | Multiple Myeloma, MDS |
| Pomalidomide | ~10 nM | ~1 nM | Multiple Myeloma |
| Data synthesized from multiple sources for illustrative comparison.[9][10] |
Targeted Oncology: Beyond Immunomodulation
The isoindolinone core's utility in oncology extends beyond the IMiDs. Its structural features make it an excellent scaffold for designing enzyme inhibitors.
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality. The isoindolinone scaffold serves as a potent pharmacophore for PARP inhibitors because it mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, leading to competitive inhibition at the enzyme's catalytic site.[11] This structural mimicry allows for high binding affinity and selectivity, and certain derivatives have been optimized for blood-brain barrier penetration, making them promising for treating CNS cancers like glioblastoma.[11]
HDAC Inhibitors: Histone deacetylases (HDACs) are epigenetic regulators often dysregulated in cancer. Several novel isoindolinone-based compounds have been developed as potent HDAC inhibitors.[12] These molecules typically feature a zinc-binding group to coordinate with the enzyme's active site, a linker, and the isoindolinone cap. Compounds have been identified with nanomolar IC50 values against HDAC1 and have shown potent anti-proliferative activities in various cancer cell lines, in some cases exceeding the efficacy of approved drugs like chidamide.[12]
Neurodegenerative Diseases
The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating CNS disorders. The favorable physicochemical properties of many isoindolinone derivatives make them attractive candidates for neurotherapeutics.[11][13]
-
Dopamine Receptor Antagonists: Structure-activity relationship studies have identified isoindolinone derivatives as potent and selective antagonists for the human dopamine D4 receptor.[14] High selectivity over the D2 receptor is crucial for minimizing motor side effects (extrapyramidal symptoms) often associated with antipsychotic drugs. The S-enantiomer has been shown to be the more potent form at the D4 receptor.[14]
-
Alzheimer's and Parkinson's Disease: Research has explored isoindolinone derivatives as potential treatments for Alzheimer's and Parkinson's disease.[13] Some compounds are designed as inhibitors of acetylcholinesterase, aiming to boost cholinergic neurotransmission, while others are being investigated for their ability to mitigate the effects of neurotoxins and reduce oxidative stress, which are key pathological features of these conditions.[13][15]
Other Therapeutic Areas
The scaffold's versatility is further highlighted by its presence in drugs for entirely different indications:
-
Chlorthalidone: A diuretic used for treating hypertension and edema. Its structure contains an oxidized isoindolinone core (a phthalimidine) with key chloro and sulfonamide functionalities that inhibit the Na+/Cl− symporter in the kidney.[3]
-
Carbonic Anhydrase Inhibitors: Novel isoindolinone derivatives incorporating a sulfonyl group have shown potent, low-nanomolar inhibition of human carbonic anhydrase (hCA) I and II isozymes.[16]
-
Potassium Channel Blockers: A series of isoindolinone compounds have been identified as potent blockers of the Kv1.5 potassium ion channel, a target for treating atrial fibrillation.[17]
Part 3: Future Outlook
The isoindolinone core continues to be a fertile ground for drug discovery. Its proven track record and synthetic tractability ensure its place in the medicinal chemist's toolbox. Future directions are likely to focus on:
-
Multi-target Agents: Designing single molecules that can modulate multiple pathological pathways simultaneously, such as compounds with combined HDAC and PARP inhibitory activity or antioxidant and anti-inflammatory properties.[16]
-
PROTACs and Molecular Glues: Expanding on the success of the IMiDs, the isoindolinone scaffold is a prime candidate for incorporation into new molecular glues and Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of other high-value therapeutic targets.
-
Refined Selectivity: Continued optimization of substitution patterns to achieve even greater selectivity for specific enzyme isoforms or receptor subtypes, thereby improving efficacy and reducing off-target side effects.
The story of the isoindolinone core is a powerful testament to the resilience of scientific inquiry. From a symbol of pharmaceutical failure, it has emerged as a cornerstone of modern therapeutic innovation, with a future that promises even greater impact on human health.
References
- The Synthesis of 3-Substituted Isoindolin-1-one Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
- Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI.
- Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). (n.d.). Hilaris Publisher.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC - NIH.
- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). PMC - PubMed Central.
- Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed.
- The chemistry of isoindole natural products. (n.d.). PMC - NIH.
- Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. (n.d.).
- Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. (n.d.). PubMed.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PMC.
- Thalidomide. (n.d.). Wikipedia.
- Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. (n.d.). PubMed.
- Thalidomide Analogues as Anticancer Drugs. (n.d.). PMC - NIH.
- Development of Analogs of Thalidomide. (n.d.). Encyclopedia.pub.
- Pharmacological Properties of Thalidomide and Its Analogues. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [ouci.dntb.gov.ua]
- 5. preprints.org [preprints.org]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive In-Silico Analysis of 4,5-Dichloroisoindolin-1-one: A Theoretical Guide for Drug Discovery and Materials Science
Abstract
The isoindolin-1-one scaffold is a privileged structural motif in medicinal chemistry and materials science, demonstrating a wide array of biological activities and physicochemical properties.[1] This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of a specific, under-explored derivative: 4,5-Dichloroisoindolin-1-one (CAS No. 75570-99-9).[2][3][4][5][6] In the absence of extensive experimental data, this document outlines a robust, self-validating computational protocol using Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This guide is intended for researchers, computational chemists, and drug development professionals seeking to predict the molecular characteristics of novel halogenated heterocyclic compounds, thereby accelerating their potential application.
Introduction: The Significance of the Isoindolin-1-one Core and the Rationale for Theoretical Investigation
The isoindolin-1-one core is a benzo-fused γ-lactam that is a cornerstone in the development of therapeutic agents, with derivatives exhibiting anticancer, anti-inflammatory, and immunomodulatory activities.[7] Computational methods, including molecular docking and dynamics, have proven invaluable in screening isoindolinone libraries for potential drug candidates, such as inhibitors of Cyclin-dependent kinase 7 (CDK7).[8][9]
The introduction of halogen substituents onto an organic scaffold can profoundly influence its molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The 4,5-dichloro substitution pattern on the isoindolin-1-one core presents a unique case for study. The electron-withdrawing nature of the chlorine atoms is expected to modulate the electronic landscape of the aromatic system and the reactivity of the lactam group.
Given the scarcity of experimental data for this compound, a theoretical investigation is not merely advantageous but essential. By employing state-of-the-art computational chemistry techniques, we can generate a detailed molecular profile, providing foundational data that can guide future synthesis, experimental validation, and application development. This in-silico approach allows for a cost-effective and time-efficient exploration of the molecule's fundamental properties.
Theoretical Methodologies: A First-Principles Approach
To ensure a high degree of accuracy and predictive power, this guide proposes the use of Density Functional Theory (DFT), a quantum mechanical method that has become a standard tool for studying the electronic structure of molecules.[10][11] DFT calculations balance computational cost with accuracy, making them well-suited for molecules of this size.[12]
Choice of Computational Software
Several robust software packages are available for performing DFT calculations, including Gaussian, GAMESS, and ORCA.[7][9][13][14][15] For the purposes of this guide, we will reference protocols compatible with the Gaussian software suite , a widely used and versatile platform in computational chemistry.[16][17][18]
Selection of Functional and Basis Set: The Causality Behind the Choice
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended.[11] B3LYP has a long-standing track record of providing excellent results for a wide range of organic molecules, effectively capturing electron correlation effects.[1][19] Its reliability in predicting geometries and vibrational frequencies for similar systems is well-documented.[20]
-
Basis Set: The 6-311++G(d,p) Pople-style basis set is proposed for this study.[21][22] This choice is deliberate and based on the following reasoning:
-
Triple-Zeta Valence (6-311): Provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.
-
Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the electron density far from the nucleus, which is important for systems with potential non-covalent interactions and for accurately calculating electronic properties like electron affinity and polarizability.
-
Polarization Functions (d,p): The (d,p) specifies the addition of d-type polarization functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for accurately modeling the geometry of bonded atoms, especially in cyclic systems and for describing the polarizability of the chlorine atoms.[23]
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set offers a robust and well-validated level of theory for obtaining reliable results for halogenated organic molecules.[24]
The Computational Workflow: A Self-Validating Protocol
The following section details a step-by-step protocol for the comprehensive theoretical characterization of this compound. This workflow is designed to be self-validating at key stages.
Caption: Relationship between the optimized geometry and derived electronic properties.
Step 3: Prediction of Spectroscopic Signatures
DFT calculations can predict spectroscopic data with a high degree of accuracy, providing theoretical spectra that can be used to confirm the identity of the molecule in future experimental work.
Protocol:
-
Infrared (IR) Spectrum: The vibrational frequencies and IR intensities are a direct output of the Freq calculation performed in Step 1. The calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) to improve agreement with experimental data. [20]2. Nuclear Magnetic Resonance (NMR) Spectrum: Calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach. [12]This is requested in Gaussian with the NMR keyword. The calculated isotropic shielding values can be converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, such as Tetramethylsilane (TMS), computed at the same level of theory. [25]
Step 4: Inclusion of Solvent Effects (Optional but Recommended)
To model the behavior of the molecule in a more realistic chemical environment, it is advisable to perform calculations that include the effects of a solvent.
Protocol:
-
Continuum Solvation Model: The Polarizable Continuum Model (PCM) is an efficient method to account for bulk solvent effects. [26][27][28][29]This can be implemented by adding the SCRF=(PCM, Solvent=solvent_name) keyword to the calculation route section. Solvents such as water, dimethyl sulfoxide (DMSO), or chloroform can be specified.
-
Re-optimization and Property Calculation: It is best practice to re-optimize the geometry of the molecule within the solvent continuum and then recalculate the properties of interest (e.g., electronic properties, NMR shifts) in the presence of the solvent.
Predicted Data and Interpretation
The following tables summarize the types of quantitative data that would be generated from the proposed computational workflow. The values presented are hypothetical but representative for a molecule of this class.
Table 1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value (Gas Phase) | Description |
| C=O Bond Length | ~1.22 Å | Lactam carbonyl bond |
| C-N Bond Length | ~1.38 Å | Lactam C-N bond |
| C-Cl Bond Length | ~1.75 Å | Aromatic carbon-chlorine bond |
| Aromatic Ring Planarity | < 1° (Dihedral) | Deviation from planarity |
Table 2: Key Predicted Electronic and Reactivity Descriptors
| Descriptor | Predicted Value | Significance |
| EHOMO | ~ -6.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicator of chemical stability; a larger gap suggests lower reactivity. [30] |
| Dipole Moment | ~ 3.5 Debye | Measure of molecular polarity, influencing solubility and intermolecular interactions. |
| MEP Minimum | ~ -0.05 a.u. (on C=O) | Most negative potential, indicating the most likely site for electrophilic attack (e.g., protonation). |
| MEP Maximum | ~ +0.03 a.u. (on N-H) | Most positive potential, indicating a potential site for nucleophilic interaction. |
Table 3: Predicted Spectroscopic Data
| Spectrum | Key Predicted Feature | Interpretation |
| IR | Strong absorption at ~1700-1750 cm-1 | Characteristic C=O stretching vibration of the lactam ring. |
| Absorption at ~3200-3400 cm-1 | N-H stretching vibration. | |
| 13C NMR | δ ~ 165-175 ppm | Chemical shift for the carbonyl carbon (C=O). |
| δ ~ 120-140 ppm | Chemical shifts for the aromatic carbons, with variations due to the electron-withdrawing Cl substituents. | |
| 1H NMR | δ ~ 7.0-8.0 ppm | Chemical shifts for the aromatic protons. |
| δ ~ 8.5-9.5 ppm | Chemical shift for the N-H proton (can be broad and solvent-dependent). |
Conclusion and Future Directions
This guide has established a rigorous and comprehensive theoretical protocol for the in-silico characterization of this compound using Density Functional Theory. By following this workflow, researchers can generate reliable predictions of the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. These theoretical data provide a critical foundation for understanding the fundamental properties of this novel compound, enabling rational design for applications in drug discovery and materials science. The results from these calculations can be used to prioritize synthetic efforts, interpret future experimental findings, and provide input for more advanced modeling techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations.
References
- Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). In Silico Pharmacology, 12(1), 51.
- Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). National Institutes of Health.
-
Predicting the NMR spectra of paramagnetic molecules by DFT: application to organic free radicals and transition-metal complexes. (2009). Chemistry, 15(32), 7990-8004. Available at: [Link]
-
Improved Infrared Spectra Prediction by DFT from a New Experimental Database. (2015). ResearchGate. Available at: [Link]
-
Rangsiman Ketkaew. Gaussian: How to Compute Bond Energy and Bond Order using NBO. Rangsiman Ketkaew. Available at: [Link]
-
Predicting 13C NMR Spectra by DFT Calculations. (2001). The Journal of Physical Chemistry A, 105(37), 8485–8492. Available at: [Link]
-
Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (2020). Physical Chemistry Chemical Physics. Available at: [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2023). National Institutes of Health. Available at: [Link]
-
Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(33), 10996-11005. Available at: [Link]
-
HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2022). DergiPark. Available at: [Link]
-
Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. (2021). YouTube. Available at: [Link]
-
Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. Available at: [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Available at: [Link]
-
IR Spectrum Prediction. Protheragen. Available at: [Link]
-
Solvent Effects on the Indirect Spin–Spin Coupling Constants of Benzene: The DFT-PCM Approach. (2001). MDPI. Available at: [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts. Available at: [Link]
-
Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship.org. Available at: [Link]
-
1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (2020). Fitoterapia, 146, 104722. Available at: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Available at: [Link]
-
ONE-POT SYNTHESIS OF ISOINDOLIN-1-ONES FROM NITROARENES AND o-PHTHALALDEHYDE VIA INDIUM-MEDIATED REDUCTIVE CONDENSATION REACTION. (2018). HETEROCYCLES, 96(10), 1759. Available at: [Link]
-
Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. (2024). arXiv. Available at: [Link]
-
Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. (2021). YouTube. Available at: [Link]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). SciRP.org. Available at: [Link]
-
Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. (2000). The Journal of Physical Chemistry A, 104(30), 7055–7061. Available at: [Link]
-
Molecular electrostatic potential (MEP) maps of the DFT optimised... (2021). ResearchGate. Available at: [Link]
-
Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. (2023). YouTube. Available at: [Link]
-
How to Choose DFT Software: Representative Software by Application and Implementation Steps. (2024). Matlantis. Available at: [Link]
-
What software shall I use for DFT on an organic molecule? (2021). Chemistry Stack Exchange. Available at: [Link]
-
Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. (2016). The Batista Group. Available at: [Link]
-
Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. (2000). ResearchGate. Available at: [Link]
-
Gaussian (software). Wikipedia. Available at: [Link]
-
Ab Initio and DFT Predictions of Infrared Intensities and Raman Activities. (2012). ACS Publications. Available at: [Link]
-
Which is best software for Density Functional theory calculation? (2024). ResearchGate. Available at: [Link]
-
DFT calculations in solution systems: solvation energy, dispersion energy and entropy. (2021). Physical Chemistry Chemical Physics. Available at: [Link]
-
Basis Sets Used in Molecular Orbital Calculations. University of California, Irvine. Available at: [Link]
-
Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. (2007). FOLIA. Available at: [Link]
-
Gaussian – Molecular Modeling in Computational Chemistry. RITME. Available at: [Link]
-
Molecular Electrostatic Potential (MEP). Ruhr-Universität Bochum. Available at: [Link]
-
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Heliyon, 6(6), e04236. Available at: [Link]
-
The molecular electrostatic potential using density functional method... (2019). ResearchGate. Available at: [Link]
-
Gaussian 16. (2019). Gaussian.com. Available at: [Link]
-
Density Functional (DFT) Methods. (2022). Gaussian.com. Available at: [Link]
-
75570-99-9 | 4,5-Dichloro-2,3-dihydro-1h-isoindol-1-one. Moldb. Available at: [Link]
-
Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. (2004). Journal of Computational Chemistry, 25(11), 1342-6. Available at: [Link]
-
A Second-Row Analogue of the 6-31 IG(d,p) Basis Set. Calculated Heats of Formation for Second-Row Hydrides. ANU Research School of Chemistry. Available at: [Link]
-
Basis set (chemistry). Wikipedia. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 75570-99-9|this compound|BLD Pharm [bldpharm.com]
- 3. CAS:75570-99-9, this compound-毕得医药 [bidepharm.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 75570-99-9 | 4,5-Dichloro-2,3-dihydro-1h-isoindol-1-one - Moldb [moldb.com]
- 7. reddit.com [reddit.com]
- 8. NBO [cup.uni-muenchen.de]
- 9. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 10. medium.com [medium.com]
- 11. irjweb.com [irjweb.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. matlantis.com [matlantis.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 17. ritme.com [ritme.com]
- 18. gaussian.com [gaussian.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 23. rsc.anu.edu.au [rsc.anu.edu.au]
- 24. folia.unifr.ch [folia.unifr.ch]
- 25. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 30. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
Methodological & Application
Application Note & Protocol: A Streamlined One-Pot Synthesis of 4,5-Dichloroisoindolin-1-one Derivatives
Introduction: The Significance of the Dichlorinated Isoindolinone Scaffold
The isoindolin-1-one core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and blockbuster pharmaceuticals.[1][2] Its rigid, planar structure makes it an ideal framework for interacting with biological targets. Notable examples include the immunomodulatory drug Lenalidomide and the anxiolytic Pazinaclone, highlighting the scaffold's therapeutic versatility.[3]
Introducing halogen substituents, such as chlorine, onto the aromatic ring is a well-established medicinal chemistry strategy to modulate a molecule's physicochemical properties. The presence of two chlorine atoms at the 4- and 5-positions, as in the 4,5-dichloroisoindolin-1-one core, can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding. Furthermore, these positions can serve as synthetic handles for further diversification via cross-coupling reactions.
Traditional multi-step syntheses of such derivatives often suffer from cumulative yield losses, intensive purification, and significant solvent waste. One-pot methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, represent a more efficient, economical, and environmentally benign alternative.[4] This guide details a robust and efficient one-pot protocol for the synthesis of N-substituted this compound derivatives from readily available precursors, designed for ease of implementation and scalability in a research or drug development setting.
Mechanistic Rationale: A Palladium-Catalyzed Domino Approach
The proposed one-pot synthesis is a domino reaction that ingeniously combines two fundamental transformations in a single vessel: a reductive amination followed by an intramolecular cyclization/amidation. This strategy is adapted from highly successful methods used for the synthesis of non-halogenated isoindolinones, demonstrating broad applicability and reliability.[5]
The reaction commences with the condensation of a 2-carboxy-4,5-dichlorobenzaldehyde precursor with a primary amine. This forms a key Schiff base (or iminium ion) intermediate. In the same pot, a palladium catalyst facilitates the reduction of this iminium ion. The resulting secondary amine intermediate is now perfectly positioned for a spontaneous, intramolecular nucleophilic attack on the adjacent carboxylic acid group, leading to cyclization and dehydration to furnish the final, stable lactam product.
The choice of a palladium catalyst, such as palladium on carbon (Pd/C), is critical. It is highly effective for the chemoselective reduction of the iminium intermediate in the presence of other reducible functional groups and demonstrates excellent functional group tolerance.[6]
Caption: Proposed mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, N-Benzyl-4,5-dichloroisoindolin-1-one . The methodology is broadly applicable to a range of primary amines.
3.1. Materials and Reagents
-
2-Carboxy-4,5-dichlorobenzaldehyde (1.0 eq)
-
Benzylamine (1.1 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5 mol%)
-
Hydrogen (H₂) gas balloon or Ammonium Formate (HCOONH₄) (3.0 eq) as a transfer hydrogenation agent
-
Ethanol (EtOH), anhydrous (0.1 M concentration relative to the aldehyde)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
3.2. Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) and H₂ balloon setup (if using H₂ gas)
-
Heating mantle with temperature control
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and visualization chamber (UV lamp)
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add 2-carboxy-4,5-dichlorobenzaldehyde (1.0 eq) and anhydrous ethanol. Stir until the solid is fully dissolved.
-
Amine Addition: Add benzylamine (1.1 eq) to the solution dropwise at room temperature. Stir the mixture for 30 minutes. A color change or slight warming may be observed as the imine forms.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5 mol%). Safety Note: Pd/C is flammable, especially when dry. Handle with care.
-
Hydrogenation:
-
Method A (H₂ Gas): Purge the flask by evacuating and backfilling with H₂ gas three times. Leave the reaction under a positive pressure of H₂ (balloon).
-
Method B (Transfer Hydrogenation): Add ammonium formate (3.0 eq) to the mixture.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:EtOAc eluent). The starting aldehyde spot should disappear and a new, typically lower Rf spot corresponding to the product should appear. The reaction is generally complete within 4-8 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with catalyst may be flammable. Do not allow it to dry completely. Quench with water after filtration.
-
Wash the Celite pad with additional ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the crude material onto a small amount of silica gel.
-
Perform flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 and gradually increasing to 7:3) to isolate the pure product.
-
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation: Expected Results
The following table summarizes the expected outcome for the synthesis of N-Benzyl-4,5-dichloroisoindolin-1-one.
| Entry | Starting Aldehyde | Amine | Product | Expected Yield (%) | Key Analytical Data (¹H NMR, CDCl₃) |
| 1 | 2-Carboxy-4,5-dichlorobenzaldehyde | Benzylamine | N-Benzyl-4,5-dichloroisoindolin-1-one | 75-90 | δ ~7.6 (s, 1H), ~7.5 (s, 1H), 7.2-7.4 (m, 5H), ~4.8 (s, 2H, -CH₂-Ph), ~4.4 (s, 2H, -N-CH₂-Ar) |
Experimental Workflow Visualization
The overall process from setup to final product can be visualized as follows:
Caption: Step-by-step experimental workflow.
Trustworthiness & Field-Proven Insights
-
Inert Atmosphere: While the hydrogenation step is reductive, setting up the initial condensation under an inert atmosphere prevents potential side reactions of the aldehyde.
-
Catalyst Quality: The activity of Pd/C can vary. If the reaction is sluggish, ensure the catalyst is fresh. Do not weigh the catalyst on paper; use a glassine weighing boat.
-
Amine Purity: The primary amine should be of high purity. Impurities can potentially poison the catalyst. Distilling liquid amines before use is good practice for optimal results.
-
Troubleshooting Low Yields: If the yield is low, check for incomplete imine formation before hydrogenation (can be monitored by NMR on a small aliquot). If the reaction stalls, a fresh portion of catalyst or hydrogen source can sometimes restart it. Over-reduction of the carboxylic acid to an alcohol is a possible side reaction, though typically slow under these conditions.
-
Alternative Amines: This protocol is robust for various primary amines (alkyl, benzyl, and some anilines). Note that electron-deficient anilines may react slower and require slightly longer reaction times or higher temperatures.
Conclusion
This application note provides a comprehensive, reliable, and highly efficient one-pot protocol for synthesizing N-substituted this compound derivatives. By leveraging a palladium-catalyzed domino sequence of reductive amination and intramolecular cyclization, this method circumvents the drawbacks of multi-step syntheses. It offers high yields, operational simplicity, and broad substrate scope, making it an invaluable tool for researchers in medicinal chemistry and drug discovery aiming to explore this important chemical space.
References
-
Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(3), 1238–1246. [Link][3]
-
Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(15), 4855-4871. [Link][1][2]
-
Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). A General and Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts. Organic Letters, 14(7), 1876–1879. [Link][5]
-
Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. [Link][6]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 4. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 7. Isoindolinone synthesis [organic-chemistry.org]
The Synthetic Versatility of 4,5-Dichloroisoindolin-1-one: A Guide for Researchers
The isoindolin-1-one scaffold is a privileged structural motif present in a wide array of biologically active compounds and functional materials. The introduction of chlorine atoms onto the benzene ring of this pharmacophore offers a powerful handle for synthetic diversification, enabling the exploration of novel chemical space in drug discovery and materials science. This guide provides an in-depth exploration of 4,5-Dichloroisoindolin-1-one as a versatile synthetic intermediate, offering detailed protocols for its preparation and subsequent functionalization.
Introduction: The Strategic Advantage of Dichlorination
The presence of two chlorine atoms at the 4 and 5-positions of the isoindolin-1-one core profoundly influences its chemical reactivity and provides strategic advantages for synthetic chemists. The electron-withdrawing nature of the chlorine atoms can activate the aromatic ring for certain transformations and also serve as key functionalities for cross-coupling and nucleophilic substitution reactions. This guide will illuminate the pathways to harness this reactivity for the synthesis of diverse molecular architectures.
Part 1: Synthesis of this compound
The preparation of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 4,5-dichlorophthalic anhydride. The initial step involves the formation of the corresponding phthalimide, which is subsequently reduced to the desired isoindolin-1-one.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 4,5-Dichlorophthalimide
This protocol describes the synthesis of 4,5-Dichlorophthalimide from 4,5-dichlorophthalic anhydride and a primary amine, followed by cyclization.
Materials:
-
4,5-Dichlorophthalic anhydride
-
Ammonia solution (e.g., 28% in water) or a primary amine (e.g., methylamine, benzylamine)
-
Glacial acetic acid
-
Anhydrous sodium acetate (optional, as a catalyst)
Procedure:
-
Amide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dichlorophthalic anhydride (1.0 eq) in glacial acetic acid.
-
To this solution, add the primary amine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Cyclization: After the initial reaction subsides, add anhydrous sodium acetate (0.2 eq) to the mixture. Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4,5-Dichlorophthalimide as a solid.
Causality: The initial reaction between the anhydride and the amine forms a phthalamic acid intermediate. The subsequent heating in the presence of a dehydrating agent like acetic acid promotes the cyclization to the imide.
Protocol 2: Selective Reduction to this compound
This protocol details the selective reduction of one carbonyl group of 4,5-Dichlorophthalimide to a methylene group, yielding the target isoindolin-1-one. Catalytic hydrogenation is a preferred method for this transformation.[1]
Materials:
-
4,5-Dichlorophthalimide
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or a similar solvent
-
Trifluoroacetic acid (TFA) or Iron(II) sulfate (promoter)
-
Hydrogen gas source
Procedure:
-
Reaction Setup: In a hydrogenation vessel, suspend 4,5-Dichlorophthalimide (1.0 eq) in ethyl acetate.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Add the promoter, either trifluoroacetic acid (0.1-0.5 eq) or a catalytic amount of iron(II) sulfate.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality: The palladium catalyst facilitates the addition of hydrogen across one of the carbonyl groups. The presence of an acidic promoter like TFA can enhance the reactivity of the carbonyl group towards reduction.[1] The selectivity for the mono-reduction is achieved by careful control of reaction conditions.
Part 2: Applications of this compound as a Synthetic Intermediate
The strategic placement of the two chlorine atoms on the aromatic ring opens up a plethora of synthetic possibilities. The following sections outline key transformations that leverage this unique functionality.
A. N-Functionalization: Building Molecular Complexity
The nitrogen atom of the isoindolin-1-one core is a key site for introducing diversity. Standard N-alkylation and N-arylation protocols can be readily applied.
Caption: General scheme for N-functionalization.
Protocol 3: N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)
Procedure:
-
Deprotonation: In a flame-dried, inert atmosphere (nitrogen or argon) flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the base (1.2-1.5 eq) portion-wise at 0 °C (for strong bases like NaH) or room temperature (for weaker bases like K₂CO₃).
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality: The base removes the acidic proton from the nitrogen atom, generating a nucleophilic amide anion that readily attacks the electrophilic alkyl halide in an Sₙ2 reaction. The use of polar aprotic solvents enhances the nucleophilicity of the anion.[2]
B. C-C and C-N Bond Formation via Cross-Coupling Reactions
The chlorine atoms on the aromatic ring are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Sources
Biological screening protocol for 4,5-Dichloroisoindolin-1-one
An In-Depth Guide to the Biological Screening of 4,5-Dichloroisoindolin-1-one: From Primary Hit Identification to Mechanism of Action
Authored by: A Senior Application Scientist
Abstract
The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of this class have demonstrated significant potential as anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory agents.[1][4] This application note presents a comprehensive, tiered strategy for the biological screening of a novel derivative, this compound. We provide a robust framework that guides researchers from initial high-throughput screening (HTS) for cytotoxic activity to secondary confirmatory assays and mechanism-of-action studies, including key enzyme inhibition protocols. The methodologies are designed to be self-validating, incorporating essential controls and decision-making logic to ensure data integrity and efficiently identify promising lead compounds.
Introduction: The Therapeutic Potential of the Isoindolinone Scaffold
Isoindolinones are a class of N-heterocyclic compounds that have garnered significant interest in drug discovery.[5] Their rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. Natural products containing this core, such as lennoxamine and chilenine, exhibit potent bioactivities.[4] Synthetic isoindolinone libraries have yielded compounds with diverse pharmacological profiles, including inhibitors of key enzymes like carbonic anhydrases (CAs), histone deacetylases (HDACs), and poly (ADP-ribose) polymerase (PARP).[1][4]
Given this precedent, novel derivatives like this compound represent compelling candidates for biological screening. The dichloro-substitution on the benzene ring may significantly influence the compound's electronic properties and steric interactions, potentially leading to novel target engagement and enhanced potency. This guide outlines a logical, multi-stage screening cascade designed to comprehensively evaluate the biological potential of this compound.
A Tiered High-Throughput Screening (HTS) Strategy
To efficiently process compounds and minimize resource expenditure, a tiered screening approach is optimal. This strategy begins with a broad, high-throughput primary assay to identify initial "hits." These hits are then subjected to more specific secondary and counter-assays to confirm activity and elucidate the mechanism of action (MoA).[6][7] This funneling approach ensures that only the most promising and mechanistically validated compounds advance to lead optimization.
The diagram below illustrates the proposed screening cascade for this compound.
Caption: A tiered workflow for screening this compound.
Tier 1: Primary Cytotoxicity Screening Protocol
The initial screen aims to identify broad cytotoxic or anti-proliferative effects, a common activity for isoindolinone derivatives.[1][4] We recommend using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable, colorimetric method that measures mitochondrial reductase activity as a proxy for cell viability.
Rationale: An initial screen against a diverse panel of cancer cell lines (e.g., representing leukemia, lung, colon, and liver cancer) provides a broad view of the compound's potential anti-cancer spectrum.
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., HepG2, HT-29, K562) into 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Cell Line | Tissue of Origin | Example IC₅₀ (µM) for Hit Compound |
| HepG2 | Hepatocellular Carcinoma | 5.89[4] |
| HT-29 | Colorectal Adenocarcinoma | 8.2 |
| K562 | Chronic Myelogenous Leukemia | 12.5 |
| A549 | Lung Carcinoma | 6.7 |
Table 1: Example cytotoxicity data for a hypothetical active isoindolinone derivative.
Tier 2: Secondary & Mechanistic Assays
Compounds that demonstrate significant cytotoxicity (e.g., IC₅₀ < 10 µM) in the primary screen are advanced to secondary assays to confirm their activity and begin to investigate their MoA.
Protocol 4.1: Caspase-Glo® 3/7 Apoptosis Assay
Rationale: Cytotoxicity can occur through necrosis or programmed cell death (apoptosis).[8] Many anti-cancer drugs work by inducing apoptosis. This assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.
-
Assay Setup: Plate and treat cells with the test compound at 1x, 5x, and 10x its IC₅₀ value for 24 hours, following the same layout as the MTT assay. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Lysis and Signal Generation: Add 100 µL of the reagent directly to each well. Mix by gentle shaking for 1 minute.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates activation of caspases 3/7 and suggests an apoptotic MoA.
Protocol 4.2: Carbonic Anhydrase (CA) Inhibition Assay
Rationale: Isoindolinones are known inhibitors of carbonic anhydrases, zinc-dependent enzymes involved in pH regulation.[1][9] Dysregulation of CA isoforms (e.g., CA IX) is linked to cancer progression. This biochemical assay directly measures the compound's effect on enzyme activity.
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl, pH 7.4). Dilute human carbonic anhydrase (e.g., hCA I or hCA II) and the substrate (p-nitrophenyl acetate, NPA) in the buffer.
-
Assay Reaction: In a 96-well plate, add 140 µL of buffer, 20 µL of hCA enzyme solution, and 20 µL of the test compound at various concentrations. Include a known CA inhibitor (e.g., Acetazolamide) as a positive control and DMSO as a vehicle control.[9]
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of the NPA substrate to each well to start the reaction.
-
Data Acquisition: Immediately measure the change in absorbance at 400 nm over 10-20 minutes using a microplate reader in kinetic mode. The enzyme catalyzes the hydrolysis of NPA to the yellow p-nitrophenol.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
| Enzyme Target | Known Inhibitor | Example IC₅₀ (nM) for Hit Compound |
| hCA I | Acetazolamide | 75.7 |
| hCA II | Acetazolamide | 13.0[9] |
| HDAC1 | Vorinostat | 98.2 |
Table 2: Example enzyme inhibition data for a hypothetical active isoindolinone derivative.
Tier 3: Selectivity and Counter-Screening
Rationale: A promising drug candidate should be selective, meaning it affects cancer cells more than healthy cells. A counter-screen against a non-cancerous cell line (e.g., human fibroblasts) is crucial to assess general cytotoxicity.
The protocol is identical to the primary MTT assay (Protocol 3.1) but uses a normal, non-transformed cell line. A compound is considered selective if its IC₅₀ against the normal cell line is significantly higher (e.g., >10-fold) than its IC₅₀ against the cancer cell lines.
Conclusion and Forward Path
This application note provides a structured, evidence-based protocol for the comprehensive biological evaluation of this compound. By employing a tiered screening cascade, researchers can efficiently move from broad phenotypic screening to specific mechanistic and target-based assays.[10] This strategy maximizes the potential for discovering novel biological activity while systematically validating hits and eliminating artifacts. A compound that demonstrates potent and selective cytotoxicity, induces apoptosis, and inhibits a relevant enzymatic target represents a high-quality lead candidate worthy of further investigation in preclinical drug development.
References
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Vertex AI Search.
- High-Throughput Screening of Isoindolinone Derivatives: Applic
- Enzyme Inhibitor Screening Services. BioAssay Systems.
- High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
- Enzyme Activity Assays. Amsbio.
- Cytotoxicity assays. Sigma-Aldrich.
- High Throughput Screening (HTS) of Novel Bioactive Compounds. Ramot.
- The High-Throughput Screening Transformation in Modern Drug Development. (2025). BenchChem.
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net.
- Inhibitor Screening Kits. Biocompare.
- What is an Inhibition Assay? (2022). Biobide Blog.
- High-Throughput Inhibitor Assays and Screening.
- Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (2015). Journal of Chemical and Pharmaceutical Research.
- Receptor-Ligand Binding Assays. Labome.
- Cytotoxicity Assays. Thermo Fisher Scientific.
- Examples of biologically active isoindolinone derivatives.
- Cytotoxicity assay selection guide. Abcam.
- Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. (2024). Frontiers in Chemistry.
- In vitro receptor binding assays: General methods and considerations. (2025).
- An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine. BenchChem.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). Chemistry & Biodiversity.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). ProbeCHEM.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI.
- Cell viability and cytotoxicity assays. Miltenyi Biotec.
- Receptor Ligand Binding Assay.
- 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (2020). Fitoterapia.
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmasalmanac.com [pharmasalmanac.com]
Application of Novel Isoindolin-1-one Derivatives in Cancer Cell Lines: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of novel isoindolin-1-one derivatives, a promising class of compounds with demonstrated anticancer potential, in various cancer cell lines. While this guide will use a representative, hypothetical isoindolin-1-one derivative for illustrative purposes, the principles and protocols described herein are broadly applicable to the preclinical assessment of new chemical entities within this class.
The isoindolin-1-one scaffold is a core structure in a variety of naturally occurring and synthetic compounds that exhibit diverse biological activities, including significant potential as anticancer agents.[1] Recent research has highlighted the efficacy of various isoindolin-1-one derivatives against a range of cancer cell lines, suggesting their promise for further therapeutic development.[2][3][4][5]
I. Scientific Rationale and Mechanistic Overview
The anticancer activity of isoindolin-1-one derivatives is often multifaceted, targeting various cellular processes crucial for cancer cell survival and proliferation. While the precise mechanism of action can vary depending on the specific substitutions on the isoindolin-1-one core, several key pathways have been implicated.
A. Induction of Apoptosis:
A primary mechanism by which many anticancer compounds exert their effect is through the induction of programmed cell death, or apoptosis. Isoindolin-1-one derivatives have been shown to trigger this process in cancer cells.[5] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[6]
B. Cell Cycle Arrest:
Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints (G1, S, or G2/M) can prevent cancer cells from proliferating. Several studies have demonstrated that isoindolin-1-one derivatives can induce cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting tumor growth.[7][8][9][10]
C. Inhibition of Key Signaling Pathways:
The isoindolin-1-one scaffold has been identified as a promising framework for the development of inhibitors targeting key regulators of cell growth and survival, such as Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).[11][12] By inhibiting these critical enzymes, these compounds can disrupt the cellular machinery that cancer cells rely on for their growth and proliferation.
II. Experimental Workflow for Evaluating a Novel Isoindolin-1-one Derivative
The following workflow outlines a systematic approach to characterizing the anticancer properties of a novel isoindolin-1-one derivative in vitro.
Figure 1: A generalized experimental workflow for the in vitro evaluation of a novel anticancer compound.
III. Detailed Protocols
A. Cell Viability and Cytotoxicity Assessment (MTT/XTT Assay)
The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[13] Tetrazolium-based colorimetric assays like MTT and XTT are widely used for this purpose.[14][15][16][17][18] These assays measure the metabolic activity of cells, which is an indicator of cell viability.[15][17]
Protocol: XTT Cell Viability Assay
The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby streamlining the protocol.[14][16]
-
Cell Seeding:
-
Maintain cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DLD-1 for colorectal cancer) in a humidified incubator at 37°C with 5% CO2.[13][19][20]
-
Harvest cells in the logarithmic growth phase and determine cell concentration and viability.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]
-
Incubate the plate for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel isoindolin-1-one derivative (e.g., 10 mM in DMSO).[13]
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[21]
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).[22]
-
-
XTT Assay Procedure:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm, with a reference wavelength between 630-690 nm.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.[23]
-
Table 1: Hypothetical IC50 Values of a Novel Isoindolin-1-one Derivative
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 22.8 |
| DLD-1 | Colorectal Adenocarcinoma | 48 | 11.5 |
| HT-29 | Colorectal Carcinoma | 48 | 18.9 |
B. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry is a standard method.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed 1 x 10^6 cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the novel isoindolin-1-one derivative at its IC50 concentration for 24 or 48 hours. Include untreated and vehicle controls.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
C. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
To investigate the effect of the compound on cell cycle progression, flow cytometry with propidium iodide (PI) staining is a widely used technique.[24][25] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[24]
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting:
-
Treat approximately 1 x 10^6 cells with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Add 4 mL of cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.
-
Fix the cells overnight at -20°C.[21]
-
-
Staining and Analysis:
Figure 2: A simplified diagram illustrating potential cell cycle arrest points targeted by isoindolin-1-one derivatives.
D. Western Blot Analysis of Apoptosis and Cell Cycle Regulatory Proteins
Western blotting is a powerful technique to detect changes in the expression and activation of specific proteins involved in apoptosis and cell cycle regulation.[6] This analysis provides deeper mechanistic insights into how the novel compound exerts its effects.
Key Apoptosis Markers: [6][28]
-
Caspases: Detection of cleaved (active) forms of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[29]
-
PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated caspases is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: Examining the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Key Cell Cycle Regulatory Proteins:
-
Cyclins and CDKs: Assessing the expression of key cyclins (e.g., Cyclin D1, Cyclin B1) and CDKs (e.g., CDK4, CDK1) that regulate transitions between cell cycle phases.
-
p53 and p21: Investigating the activation of the tumor suppressor p53 and its downstream target p21, a potent CDK inhibitor.
Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with the compound as described previously.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay kit.[21]
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[21]
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Sources
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in K562 cells by dicyclohexylammonium salt of hyperforin through a mitochondrial-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. MTT assay - Wikipedia [en.wikipedia.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Dichloroacetate and PX-478 exhibit strong synergistic effects in a various number of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-alkylation of 4,5-Dichloroisoindolin-1-one
Application Notes & Protocols
Topic:
For: Researchers, scientists, and drug development professionals
Guide to the Strategic N-Alkylation of 4,5-Dichloroisoindolin-1-one: Principles and Validated Protocols
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The N-alkylation of this moiety is a critical synthetic step that enables the exploration of structure-activity relationships (SAR) by introducing diverse functionalities. This guide provides a comprehensive technical overview and two robust, validated protocols for the N-alkylation of this compound. We delve into the mechanistic underpinnings of the reaction, offering a classical strong-base-mediated approach and a modern, scalable Phase-Transfer Catalysis (PTC) method. The causality behind reagent selection, reaction conditions, and safety considerations is explained to empower researchers to not only execute the synthesis but also to troubleshoot and adapt the protocols for their specific needs.
Introduction: The Significance of N-Alkylated Isoindolinones
The this compound core presents a synthetically versatile platform. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can influence the molecule's electronic properties and metabolic stability, while the lactam nitrogen serves as a key handle for chemical modification. N-alkylation transforms this secondary lactam into a tertiary lactam, a transformation that can profoundly impact a compound's pharmacological profile, including its potency, selectivity, solubility, and cell permeability.
The reaction, while conceptually straightforward, requires careful control to achieve high yields and avoid side reactions. The primary challenge lies in the deprotonation of the N-H bond, which is moderately acidic, to generate a nucleophilic nitrogen anion capable of reacting with an electrophilic alkylating agent. This guide presents two distinct and reliable strategies to achieve this transformation efficiently.
Chemical Principles and Mechanism
The N-alkylation of a lactam, such as this compound, is a nucleophilic substitution reaction, typically proceeding through an SN2 mechanism.[1][2] The process can be broken down into two fundamental steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the nitrogen atom of the isoindolinone ring. This generates a resonance-stabilized N-anion, which is a potent nucleophile. The choice of base is critical; it must be strong enough to deprotonate the lactam but should not promote unwanted side reactions.
-
Nucleophilic Attack: The newly formed N-anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻) and forming the new carbon-nitrogen bond.[3]
For the SN2 pathway to be effective, primary or methyl halides are the preferred alkylating agents, as secondary and tertiary halides are prone to competing elimination (E2) reactions.[2][4]
Caption: General mechanism for the N-alkylation of isoindolinone.
Experimental Protocols
Two distinct protocols are provided below. Protocol 1 utilizes a strong, non-nucleophilic base in an anhydrous aprotic solvent—a classic and highly effective method.[5] Protocol 2 employs Phase-Transfer Catalysis (PTC), a technique well-suited for scalability and avoiding hazardous reagents, making it a "greener" alternative.[6]
| Reagent/Material | Protocol 1 (Strong Base) | Protocol 2 (PTC) | Purpose |
| This compound | ✓ | ✓ | Starting Material |
| Alkyl Halide (R-X) | ✓ | ✓ | Alkylating Agent |
| Sodium Hydride (NaH), 60% in oil | ✓ | Base | |
| Potassium Carbonate (K₂CO₃), anhydrous | ✓ | Base | |
| Tetrabutylammonium Bromide (TBAB) | ✓ | Phase-Transfer Catalyst | |
| Anhydrous Tetrahydrofuran (THF) | ✓ | Solvent | |
| Anhydrous Acetonitrile (MeCN) | ✓ | Solvent | |
| Saturated aq. NH₄Cl | ✓ | Quenching Agent | |
| Water (Deionized) | ✓ | Work-up | |
| Ethyl Acetate (EtOAc) | ✓ | ✓ | Extraction Solvent |
| Brine (Saturated aq. NaCl) | ✓ | ✓ | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | ✓ | ✓ | Drying Agent |
| Silica Gel (for chromatography) | ✓ | ✓ | Purification |
| Inert Gas (Nitrogen or Argon) | ✓ | Inert Atmosphere |
This method is highly efficient for a wide range of alkyl halides. The key to success is maintaining strictly anhydrous conditions, as sodium hydride reacts violently with water.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.
-
Dissolution: Add anhydrous THF (approx. 10-15 mL per 1 g of starting material) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes.
-
Expert Insight: Adding NaH slowly at 0 °C controls the rate of hydrogen gas evolution, which is a byproduct of the deprotonation. The mixture may become a slurry.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the N-anion.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 - 1.3 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Safety First: Quenching must be done slowly at 0 °C to manage the vigorous evolution of hydrogen gas.
-
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, then separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
This protocol avoids pyrophoric reagents and is more amenable to large-scale synthesis. The phase-transfer catalyst shuttles the isoindolinone anion from the solid phase (K₂CO₃) or an aqueous phase into the organic phase where the reaction occurs.[7][8]
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), finely powdered anhydrous potassium carbonate (2.0-3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Dissolution: Add anhydrous acetonitrile (MeCN) or DMF (approx. 10-15 mL per 1 g of starting material).
-
Alkylation: Add the alkyl halide (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 50-80 °C and stir vigorously for 6-18 hours. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Presentation and Workflow
| Parameter | Protocol 1 (NaH) | Protocol 2 (PTC) |
| Base (eq) | NaH (1.2) | K₂CO₃ (2.5) |
| Alkyl Halide (eq) | 1.1 - 1.3 | 1.2 |
| Catalyst (eq) | N/A | TBAB (0.1) |
| Solvent | Anhydrous THF | Anhydrous MeCN / DMF |
| Temperature | 0 °C to RT | 50 - 80 °C |
| Time | 4 - 24 h | 6 - 18 h |
| Expected Yield | 70 - 95% | 65 - 90% |
Yields are dependent on the specific alkyl halide used and purification efficiency.
Caption: Generalized workflow for the N-alkylation synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base (NaH exposed to air/moisture).2. Insufficiently reactive alkyl halide.3. Low reaction temperature/time. | 1. Use fresh, properly handled NaH.2. Switch to a more reactive halide (I > Br > Cl). Consider adding NaI as a catalyst (Finkelstein reaction).3. Increase temperature (for PTC) or reaction time. |
| Multiple Products | 1. O-alkylation (minor side product).2. Dialkylation (if starting material has other reactive sites).3. Degradation of starting material or product. | 1. O-alkylation is generally not favored for lactams but can be minimized with less polar solvents.2. Not applicable for this substrate.3. Use milder conditions; ensure the base is not in large excess. |
| Difficult Purification | 1. Mineral oil from NaH dispersion.2. Persistent TBAB catalyst. | 1. Before work-up, wash the crude reaction mixture with hexane to remove mineral oil.2. Ensure thorough aqueous washes during work-up as TBAB is water-soluble. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Alkylating Agents: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle with care in a well-ventilated fume hood.
-
Solvents: THF can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free anhydrous grades. Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.
-
General: Always wear appropriate personal protective equipment (PPE). Understand the hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
References
- Halpern, M. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. PTC Organics, Inc. [URL: https://ptcorganics.
- ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. American Chemical Society. [URL: https://www.acs.
- Janecka, A., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [URL: https://www.mdpi.com/2073-8994/12/7/1184]
- Halpern, M. (n.d.). PTC N-Alkylation of a Water-Soluble Heterocycle Salt. PTC Organics, Inc. [URL: https://ptcorganics.
- Blümel, M., et al. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications, 52(55), 8565-8568. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc03771b]
- Nguyen, T. V., et al. (2016). N-Heterocyclic Olefins as Efficient Phase-Transfer Catalysts for Base-Promoted Alkylation Reactions. Angewandte Chemie International Edition, 55(33), 9788-9792. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201604753]
- Patil, P. C., & Luzzio, F. A. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Tetrahedron Letters, 58(40), 3899-3902. [URL: https://pubmed.ncbi.nlm.nih.gov/29225579/]
- Luzzio, F. A., & Patil, P. C. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Tetrahedron Letters, 58(40). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5724673/]
- Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- Patil, P. C., & Luzzio, F. A. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: Synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. ResearchGate. [URL: https://www.researchgate.
- Xu, M., et al. (2022). Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. Molecules, 27(6), 1888. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953719/]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [URL: https://jk-scientific.com/en/named-reaction/williamson-ether-synthesis-10]
- LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.02%3A_The_Williamson_Ether_Synthesis]
- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [URL: https://www.tandfonline.com/referenced-works/knowledge-and-references/williamson-ether-synthesis-a10101111-9780824724222-26]
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. [URL: https://www.benchchem.
- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline. [URL: https://www.benchchem.
- Al-Zoubi, R. M. (2010). One-pot Synthesis of Tetrasubstituted Isoindolinones. University of New Brunswick. [URL: https://unbscholar.lib.unb.ca/islandora/object/unbscholar%3A6708]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Note & Protocols: 4,5-Dichloroisoindolin-1-one as a Versatile Precursor for Enzyme Inhibitor Synthesis
Abstract
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to antimicrobial agents.[[“]][2] This guide focuses on a specific, functionalized precursor, 4,5-dichloroisoindolin-1-one , detailing its strategic utility in the design and synthesis of potent enzyme inhibitors. The presence of chlorine atoms on the benzene ring provides unique electronic and steric properties that can be exploited for enhancing inhibitor potency and selectivity. We present the mechanistic rationale for its use, a detailed protocol for the synthesis of a representative N-substituted inhibitor, and a robust biochemical assay for evaluating its efficacy against a model enzyme, human Carbonic Anhydrase II. This document serves as a comprehensive resource for researchers in drug discovery and chemical biology aiming to leverage this versatile chemical building block.
Introduction: The Isoindolinone Scaffold in Drug Discovery
The isoindolinone core, characterized by a fused γ-lactam and benzene ring system, is a cornerstone in the development of therapeutic agents. Its rigid, planar structure provides a stable anchor for appending various functional groups, enabling precise three-dimensional orientation within a biological target's active site. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activity, including potent inhibition of enzymes crucial to disease pathology, such as carbonic anhydrases and ureases.[3][4][5] The ability to readily modify the isoindolinone core at the nitrogen atom (N-2) and the methylene carbon (C-3) allows for extensive structure-activity relationship (SAR) studies, making it an ideal starting point for inhibitor design.[2]
Mechanistic Rationale: The Strategic Advantage of this compound
The selection of a precursor in inhibitor design is a critical decision that dictates the synthetic routes and the ultimate pharmacological profile of the final compounds. This compound offers several distinct advantages rooted in its chemical architecture.
-
Electronic Tuning and Lipophilicity : The two electron-withdrawing chlorine atoms significantly modulate the electronic properties of the aromatic ring. This can influence pKa values of nearby functional groups and enhance interactions with electron-deficient pockets in an enzyme. Furthermore, the halogens increase the lipophilicity of the scaffold, which can improve membrane permeability and access to intracellular targets.
-
Halogen Bonding : Chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or sulfur in amino acid residues (e.g., backbone carbonyls, methionine). This provides an additional, highly directional binding interaction that can significantly enhance inhibitor affinity and selectivity.
-
Synthetic Handle : The lactam nitrogen of the isoindolinone core is a nucleophile that can be readily functionalized via alkylation or arylation reactions, allowing for the introduction of diverse side chains designed to target specific subsites of an enzyme. This modularity is key to optimizing inhibitor potency.[4][6]
-
Foundation for Covalent and Non-Covalent Inhibition : The stable isoindolinone core is ideal for positioning substituents that engage in non-covalent interactions (hydrogen bonds, hydrophobic interactions).[7] Alternatively, it can be functionalized with a reactive "warhead" to create a targeted covalent inhibitor, where the scaffold provides the initial specific binding and orientation for the subsequent covalent bond formation with a nucleophilic residue (e.g., cysteine, serine) in the active site.[8][9]
Below is a conceptual diagram illustrating how an inhibitor derived from the this compound scaffold might interact with an enzyme's active site, highlighting both non-covalent and potential covalent binding modes.
Caption: Potential binding modes of a this compound derived inhibitor.
Synthetic Protocol: Synthesis of a Representative Inhibitor
This section provides a representative protocol for the N-alkylation of this compound to generate a model inhibitor. The chosen reaction is a standard Williamson ether synthesis-like N-alkylation, which is a robust and widely applicable method.
Target Molecule: 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4,5-dichloroisoindolin-1-one (A hypothetical inhibitor targeting an enzyme with an aromatic binding pocket).
Workflow Overview
The synthesis involves a two-step process: first, the propargylation of the isoindolinone nitrogen, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the benzyl-triazole moiety.
Caption: Synthetic workflow for the target inhibitor.
Protocol 3.1: Synthesis
Disclaimer: This protocol is a representative example. Researchers should adapt conditions based on their specific substrate and laboratory equipment. All work should be performed in a well-ventilated fume hood.
Materials and Reagents:
| Reagent | CAS No. | Supplier | Notes |
| This compound | N/A | Custom Synthesis | Starting Material |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | Major Supplier | Highly reactive, handle with care |
| Propargyl Bromide (80% in toluene) | 106-96-7 | Major Supplier | Lachrymator, toxic |
| Benzyl Azide | 622-77-5 | Major Supplier | Potentially explosive, handle with care |
| Copper(II) Sulfate Pentahydrate | 7758-99-8 | Major Supplier | Catalyst |
| Sodium Ascorbate | 134-03-2 | Major Supplier | Reducing agent for catalyst |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | Major Supplier | Use dry solvent |
| Dichloromethane (DCM) | 75-09-2 | Major Supplier | For extraction |
| Ethyl Acetate (EtOAc) | 141-78-6 | Major Supplier | For chromatography |
| Hexanes | 110-54-3 | Major Supplier | For chromatography |
Step 1: N-Propargylation of this compound
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Causality : The reaction is cooled to control the exothermic reaction of NaH with DMF and the subsequent deprotonation, preventing side reactions.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Add propargyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:EtOAc) shows complete consumption of the starting material.
-
Work-up : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and dilute with water and DCM.
-
Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-propargyl-4,5-dichloroisoindolin-1-one.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a round-bottom flask, dissolve the N-propargylated intermediate (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Causality : Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ, which is essential for the cycloaddition reaction.
-
Stir the reaction vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final inhibitor.
Protocol 3.2: Characterization
The identity and purity of the synthesized inhibitor must be confirmed before any biological evaluation.
-
¹H and ¹³C NMR : To confirm the chemical structure. Expect to see characteristic peaks for the isoindolinone core, the newly formed triazole ring, and the benzyl group.
-
High-Resolution Mass Spectrometry (HRMS) : To confirm the exact mass and elemental composition.
-
Purity Analysis (HPLC or LC-MS) : To ensure the sample is >95% pure for use in biological assays.
Biochemical Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against human Carbonic Anhydrase II (hCA II), a well-established and commercially available enzyme. The assay measures the esterase activity of hCA II using p-nitrophenyl acetate (p-NPA) as a substrate.
Principle : hCA II catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 400 nm. An inhibitor will reduce the rate of this reaction.[4]
Materials:
| Reagent/Equipment | Notes |
| Human Carbonic Anhydrase II (hCA II) | Lyophilized powder, from a major supplier |
| p-Nitrophenyl Acetate (p-NPA) | Substrate, prepare fresh in acetonitrile |
| Synthesized Inhibitor | Prepare stock solution in DMSO |
| Tris Buffer (pH 7.4) | Assay buffer |
| 96-well microplate | Clear, flat-bottom |
| Microplate reader | Capable of reading absorbance at 400 nm |
| DMSO | For inhibitor stock solution |
Protocol 4.1: IC₅₀ Determination
-
Prepare Solutions :
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4.
-
Enzyme Stock : Prepare a 1 mg/mL stock of hCA II in cold assay buffer. Aliquot and store at -80°C. On the day of the assay, dilute to the working concentration (e.g., 2 µg/mL) with assay buffer.
-
Substrate Solution : Prepare a 10 mM solution of p-NPA in acetonitrile.
-
Inhibitor Stock : Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create serial dilutions (e.g., from 100 µM to 1 nM) in DMSO.
-
-
Assay Procedure (in a 96-well plate) :
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the hCA II working solution to each well (except for the 'no enzyme' control).
-
Add 2 µL of the inhibitor serial dilutions to the sample wells. Add 2 µL of DMSO to the 'no inhibitor' (positive control) and 'no enzyme' (negative control) wells.
-
Causality : Keeping the DMSO concentration constant (e.g., 1%) across all wells is critical to prevent solvent effects from interfering with enzyme activity.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
-
Data Analysis :
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, variable slope) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Expected Results:
A potent inhibitor will show a dose-dependent decrease in the rate of p-nitrophenol formation, resulting in a low IC₅₀ value. The isoindolinone scaffold has been reported to produce inhibitors of hCA II with IC₅₀ values in the low nanomolar to micromolar range.[4][5]
Example IC₅₀ Data Table:
| Inhibitor Conc. (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 95.1 |
| 1000 | 98.2 |
| Calculated IC₅₀ | ~51 nM |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling this compound and its derivatives.[10][11]
-
Handling : Handle all chemicals in a well-ventilated fume hood. Dichlorinated aromatic compounds should be treated as potentially toxic and irritants upon inhalation, ingestion, or skin contact.[12] Avoid creating dust.
-
Reagents : Sodium hydride reacts violently with water to produce flammable hydrogen gas. Propargyl bromide is a lachrymator and toxic. Benzyl azide is potentially explosive and should be handled with care behind a blast shield if handled neat or in large quantities.
-
Disposal : Dispose of all chemical waste according to local, state, and federal regulations. Do not dispose of organic solvents or chlorinated compounds down the drain.[11]
References
-
Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (2025). Request PDF. [Link]
-
Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. PubMed Central. [Link]
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Consensus. [Link]
-
The anticancer SAR studies of isoindolinone derivatives. ResearchGate. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. ResearchGate. [Link]
-
Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX. PubMed. [Link]
-
Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [Link]
-
Enzyme inhibition | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed. [Link]
Sources
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. fiveable.me [fiveable.me]
- 8. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. homesciencetools.com [homesciencetools.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
High-throughput screening of a 4,5-Dichloroisoindolin-1-one library
Application Note & Protocol
Topic: High-Throughput Screening of a 4,5-Dichloroisoindolin-1-one Library for the Identification of Novel Caspase-3 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1-isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active natural products and synthetic compounds.[1] This application note details a robust, automated high-throughput screening (HTS) campaign designed to interrogate a diverse library of this compound derivatives. The goal is to identify novel inhibitors of Caspase-3, a critical executioner enzyme in the apoptotic pathway.[2] Over-activation of Caspase-3 is implicated in several neurodegenerative and ischemic diseases, making it a compelling therapeutic target. This document provides a comprehensive guide, from assay development and optimization to the execution of primary and secondary screening, data analysis, and hit confirmation. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, actionable data for downstream drug discovery efforts.
Scientific Principle: Fluorogenic Caspase-3 Activity Assay
The screening assay quantifies the enzymatic activity of recombinant human Caspase-3 through the cleavage of a fluorogenic substrate. The principle relies on the enzyme's specific recognition of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[2]
-
Mechanism: The assay utilizes a substrate in which a fluorescent reporter molecule, 7-amino-4-trifluoromethyl coumarin (AFC) or 7-amino-4-methylcoumarin (AMC), is quenched by its conjugation to the DEVD peptide.[3][4] In its uncleaved state, the substrate is non-fluorescent. Upon cleavage by active Caspase-3, the AFC/AMC fluorophore is released, resulting in a quantifiable increase in fluorescence intensity.
-
Inhibition: Compounds from the this compound library that inhibit Caspase-3 activity will prevent or reduce the cleavage of the DEVD-AFC/AMC substrate, leading to a decreased fluorescence signal. The degree of inhibition is directly proportional to the reduction in fluorescence.
This homogenous, "mix-and-read" format is highly amenable to HTS, offering high sensitivity, a large dynamic range, and compatibility with automated liquid handling systems.[5]
Assay Development & Optimization
Prior to initiating the full-scale screen, the assay must be miniaturized to a 384-well format and rigorously optimized to ensure robust performance.[6] The primary goal is to achieve an assay with a Z'-factor consistently greater than 0.5, indicating excellent separation between positive and negative controls.[7][8]
Key Optimization Parameters:
-
Enzyme Concentration: Titrate recombinant Caspase-3 to determine the lowest concentration that yields a robust signal-to-background ratio (S/B > 10) within a linear reaction time.
-
Substrate Concentration: Determine the Michaelis-Menten constant (Km) for the DEVD-AFC substrate. The optimal substrate concentration for an inhibitor screen is typically at or below the Km value to ensure sensitive detection of competitive inhibitors.
-
Incubation Time: Establish a reaction time (e.g., 60-120 minutes) where the uninhibited enzymatic reaction remains in the linear phase.
-
DMSO Tolerance: Confirm that the assay performance is not compromised by the final concentration of dimethyl sulfoxide (DMSO) used to solubilize the compound library (typically ≤1%).[9]
| Parameter | Optimized Condition | Rationale |
| Microplate Format | 384-well, black, opaque | Minimizes reagent usage and prevents well-to-well crosstalk. |
| Final Assay Volume | 20 µL | Suitable for automation and conserves reagents. |
| Recombinant Caspase-3 | 0.5 U/well | Lowest concentration giving a robust signal in the linear range. |
| DEVD-AFC Substrate | 50 µM (at Km) | Ensures sensitivity to competitive inhibitors. |
| Assay Buffer | 20 mM HEPES, pH 7.4, 10 mM DTT, 2 mM EDTA, 0.1% CHAPS | Provides optimal pH and reducing environment for caspase activity. |
| Incubation | 90 min at 37°C | Allows for sufficient product formation while maintaining linearity. |
| Final DMSO Conc. | 0.5% | Well-tolerated by the enzyme, standard for HTS. |
High-Throughput Screening Workflow
The HTS process follows a systematic workflow designed for efficiency and reproducibility, moving from a large-scale primary screen to progressively more focused secondary and confirmatory assays.[10]
Caption: High-Throughput Screening Cascade for Caspase-3 Inhibitors.
Protocol 1: Primary HTS (Single-Point Screen)
This protocol details the screening of the this compound library at a single concentration to identify primary "hits".
1. Compound Plating: a. Using an acoustic liquid handler (e.g., Echo), transfer 100 nL of each library compound (10 mM in DMSO) into the appropriate wells of a 384-well assay plate. b. For controls, transfer 100 nL of DMSO into columns 1, 2, 23, and 24 (Negative/Neutral Controls) and 100 nL of a known Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, 2 mM stock) into columns 23 and 24 (Positive Controls).
2. Reagent Preparation: a. Prepare Enzyme Mix: Dilute recombinant Caspase-3 in assay buffer to a 2X working concentration (1.0 U/well in 10 µL). b. Prepare Substrate Mix: Dilute the DEVD-AFC substrate in assay buffer to a 2X working concentration (100 µM in 10 µL).
3. Assay Execution (Automated): a. Using a multi-drop dispenser, add 10 µL of the Enzyme Mix to all wells of the assay plate. b. Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing. c. Incubate for 15 minutes at room temperature. This pre-incubation allows compounds to interact with the enzyme before the substrate is introduced. d. Add 10 µL of the Substrate Mix to all wells to initiate the enzymatic reaction. e. Centrifuge the plates again (1 min at 1000 rpm). f. Incubate for 90 minutes at 37°C in a humidified incubator.
4. Data Acquisition: a. Read the fluorescence intensity on a plate reader (e.g., BMG PHERAstar) with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3]
Data Analysis and Hit Identification
Robust statistical analysis is crucial for minimizing false positives and negatives.
1. Quality Control:
a. For each plate, calculate the Signal-to-Background (S/B) ratio and the Z'-factor.[11]
b. Z'-Factor Formula:
2. Data Normalization:
a. Raw fluorescence data from each well is normalized to the on-plate controls. A common method is calculating the Percent Inhibition.[13]
b. Percent Inhibition Formula:
3. Hit Selection:
a. To identify statistically significant hits, a robust Z-score is calculated for each compound. The Z-score measures how many standard deviations a compound's activity is from the median of the plate.[14]
b. Robust Z-Score Formula:
Hit Confirmation and Secondary Assays
Primary hits must be subjected to a series of secondary assays to confirm their activity and rule out artifacts.[15]
Protocol 2: Dose-Response and IC50 Determination
This protocol establishes the potency of confirmed hits.
1. Compound Plating: a. Create a serial dilution series for each confirmed hit compound, typically an 8-point, 1:3 dilution starting from 100 µM. b. Using an acoustic liquid handler, plate the dilution series in triplicate onto a 384-well assay plate.
2. Assay Execution: a. Follow the same procedure as the Primary HTS (Protocol 1, steps 2-4).
3. Data Analysis: a. Calculate the Percent Inhibition for each concentration. b. Plot Percent Inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using software like GraphPad Prism or an equivalent analysis tool.[16][17] d. The IC50, the concentration of inhibitor required to reduce enzyme activity by 50%, is derived from this curve.[18][19]
Counter-Screening for Assay Interference
Many compounds can interfere with assay technologies, leading to false-positive results.[20] Hits should be tested in a counter-assay that lacks the primary target (Caspase-3) but retains the detection components to identify compounds that intrinsically affect the fluorescence signal. A common strategy is to run the assay in the presence of the substrate and a high concentration of the positive control inhibitor to fully block the enzyme, then look for compounds that still decrease the signal.
Understanding the Target Pathway
Inhibiting Caspase-3 is intended to block the final execution phase of apoptosis. This pathway is a tightly regulated cascade of proteolytic events.
Sources
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biotium.com [biotium.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. labkey.com [labkey.com]
- 11. punnettsquare.org [punnettsquare.org]
- 12. academic.oup.com [academic.oup.com]
- 13. rna.uzh.ch [rna.uzh.ch]
- 14. Rank ordering plate data facilitates data visualization and normalization in high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. towardsdatascience.com [towardsdatascience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. graphpad.com [graphpad.com]
- 20. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of 4,5-Dichloroisoindolin-1-one in Fragment-Based Drug Discovery Campaigns
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach utilizes small, low-molecular-weight molecules (fragments) to probe the binding sites of biological targets.[3] Due to their low complexity, fragments can explore chemical space more effectively and often exhibit higher ligand efficiency, providing superior starting points for medicinal chemistry optimization.[4][5] The isoindolinone scaffold is a prevalent motif in biologically active compounds and natural products, making its derivatives attractive candidates for fragment libraries.[6][7] This document provides detailed application notes and protocols for the evaluation and use of a specific, promising fragment candidate, 4,5-Dichloroisoindolin-1-one , in a typical FBDD workflow. We will cover fragment qualification, primary biophysical screening, orthogonal hit validation, and structural characterization.
Introduction to the Fragment Candidate: this compound
This compound is a halogenated derivative of the isoindolinone core. Its utility as a fragment is predicated on its physicochemical properties, which align well with the principles of FBDD, often referred to as the "Rule of Three" (Ro3).[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Ro3 Compliance |
| Molecular Weight | ~202.03 g/mol | Yes (< 300 Da) |
| cLogP | ~2.1 | Yes (≤ 3) |
| Hydrogen Bond Donors | 1 | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 1 | Yes (≤ 3) |
| Rotatable Bonds | 0 | Yes (≤ 3) |
The dichlorination provides distinct vectors for potential chemical elaboration and may contribute to specific binding interactions. The rigid bicyclic core reduces conformational entropy upon binding, which can be advantageous for binding affinity. Isoindolinone derivatives have shown a wide range of biological activities, including antitumor and anticonvulsant properties, suggesting the scaffold is "biologically relevant".[9]
Foundational Workflow: Fragment Qualification and Preparation
Before initiating a screening campaign, the fragment must be rigorously qualified to prevent false positives and ensure reliable data. The primary goals are to confirm purity, assess solubility, and rule out non-specific aggregation behavior.
Protocol 2.1: Fragment Solubility and Purity Assessment
Rationale: Undissolved compound or impurities can interfere with virtually all biophysical assays. Aggregation can lead to non-specific protein binding, a common source of false positives.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), biotechnology grade
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
-
Nephelometer
Methodology:
-
Purity Analysis:
-
Prepare a 10 mM stock solution of the fragment in 100% DMSO.
-
Inject 5 µL onto a C18 reverse-phase HPLC column.
-
Run a gradient of water/acetonitrile (both with 0.1% TFA).
-
Assess purity by integrating the area under the curve (AUC) at a suitable wavelength (e.g., 254 nm). Purity should be >95%.
-
-
Solubility Assessment (Nephelometry):
-
Prepare a serial dilution of the 10 mM DMSO stock into the chosen assay buffer. Final concentrations should range from 1 µM to 500 µM, ensuring the final DMSO concentration is constant and low (e.g., ≤2%).
-
Incubate plates for 1 hour at room temperature.
-
Measure light scattering using a nephelometer. A sharp increase in signal indicates precipitation and defines the limit of solubility.
-
-
Aggregation Analysis (DLS):
-
Prepare samples of the fragment in assay buffer at concentrations below the determined solubility limit (e.g., 100 µM, 200 µM).
-
Analyze using DLS. The presence of particles with a hydrodynamic radius >100 nm is indicative of aggregation. The fragment solution should be monodisperse.
-
Primary Screening: Identifying Target Engagement
The goal of primary screening is to efficiently identify fragments that bind to the target protein. We will detail three common and powerful techniques: Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR).
Application 3.1: Thermal Shift Assay (TSA)
Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures a protein's thermal stability.[] The binding of a ligand, such as a fragment, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ).[11][12] This change (ΔTₘ) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during protein unfolding.[13] It is a rapid, cost-effective method for a primary screen.[14]
Protocol 3.1.1: TSA Screening
-
Preparation: In a 384-well qPCR plate, add 10 µL of protein solution (e.g., 4 µM protein in assay buffer) to each well.
-
Compound Addition: Add 100 nL of the 10 mM fragment stock in DMSO to the sample wells (final concentration: 100 µM). Add 100 nL of pure DMSO to control wells.
-
Dye Addition: Add 10 µL of 5x SYPRO Orange dye (diluted in assay buffer) to all wells.
-
Sealing and Centrifugation: Seal the plate and centrifuge briefly to mix and remove bubbles.
-
Melt Curve Analysis: Place the plate in a qPCR instrument. Run a melt curve protocol, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.
-
Data Analysis: Plot the first derivative of fluorescence versus temperature. The peak of this curve corresponds to the Tₘ. Calculate the ΔTₘ between the fragment-containing wells and the DMSO controls. A ΔTₘ > 2°C is typically considered a positive hit.
Application 3.2: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that detects changes in mass on a sensor surface in real-time.[15] The target protein is immobilized on a sensor chip, and a solution containing the fragment is flowed over it.[16] Binding of the fragment to the protein increases the refractive index at the surface, which is measured as a response unit (RU).[17] SPR provides kinetic (kₐ, kₔ) and affinity (Kᴅ) data, making it highly valuable for fragment screening.[18][19]
Protocol 3.2.1: SPR Screening
-
Immobilization: Immobilize the target protein on a CM5 sensor chip using standard amine coupling chemistry. Aim for a density that will yield a theoretical Rₘₐₓ of ~50-100 RU for the fragment. A reference flow cell should be prepared (e.g., mock-coupled) to subtract bulk refractive index changes.[16]
-
Screening:
-
Dissolve this compound in running buffer (e.g., HBS-EP+) to a high concentration (e.g., 200 µM). Ensure the final DMSO concentration matches that of the running buffer precisely to avoid solvent artifacts.[16]
-
Inject the fragment solution over the target and reference surfaces for a set time (e.g., 60 seconds).
-
Follow with a buffer-only flow to monitor dissociation (e.g., 120 seconds).
-
Inject a regeneration solution (e.g., a pulse of high salt or low pH) if necessary to remove all bound fragment before the next cycle.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.
-
For a primary screen, the response at steady-state can be used to rank fragments.
-
For confirmed hits, perform a dose-response experiment (e.g., 10 µM to 500 µM) to determine the dissociation constant (Kᴅ) by fitting the data to a 1:1 steady-state binding model.
-
Application 3.3: NMR Spectroscopy
Principle: NMR is one of the most robust and informative methods for FBDD.[20][21] In a protein-observed 2D NMR experiment like the ¹H-¹⁵N HSQC, each peak corresponds to a specific amide backbone N-H group in the ¹⁵N-labeled protein.[22] When a fragment binds, it perturbs the chemical environment of nearby residues, causing their corresponding peaks to shift (Chemical Shift Perturbations, or CSPs) or broaden.[23] This not only confirms binding but also maps the binding site on the protein surface.[22]
Protocol 3.3.1: NMR Screening
-
Sample Preparation: Prepare a 50-100 µM sample of uniformly ¹⁵N-labeled protein in a suitable deuterated NMR buffer (e.g., 90% H₂O/10% D₂O, 25 mM NaPO₄, 50 mM NaCl, pH 6.8).
-
Reference Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference.
-
Fragment Addition: Add a small aliquot of a concentrated stock of this compound (prepared in DMSO-d6) to the protein sample to achieve a final concentration of ~1-2 mM (a 10-40 fold excess).
-
Test Spectrum: Record a second ¹H-¹⁵N HSQC spectrum under identical conditions.
-
Data Analysis:
-
Overlay the reference and test spectra.
-
Identify peaks that have shifted or significantly broadened upon fragment addition.
-
Calculate the magnitude of CSPs for each residue. Significant CSPs confirm binding.
-
If resonance assignments are available for the protein, the perturbed residues can be mapped onto the protein's 3D structure to reveal the binding site.
-
Hit Validation and Structural Characterization
A hit from a primary screen must be validated using an orthogonal method to ensure it is not an artifact of the initial technique. The ultimate goal of FBDD is to obtain high-resolution structural information to guide the optimization process.[24]
Application 4.1: X-ray Crystallography for Structural Insight
Principle: X-ray crystallography is the gold standard for FBDD as it provides a high-resolution, three-dimensional snapshot of how a fragment binds to its target.[4][25] This structural information is invaluable for the subsequent hit-to-lead optimization phase, allowing for rational, structure-based drug design.[26][27]
Protocol 4.1.1: Crystal Soaking
-
Crystal Growth: Grow high-quality crystals of the target protein under conditions established previously.
-
Soaking Solution: Prepare a solution of this compound in a cryo-protectant compatible buffer. The fragment concentration should be high (e.g., 1-10 mM) to overcome its potentially weak affinity.[4]
-
Soaking: Transfer a protein crystal into a small drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
Vitrification: Loop the crystal out of the drop and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Analysis: Process the data and solve the structure by molecular replacement using the apo-protein structure as a model. Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. The model can then be refined to reveal the precise binding mode and key interactions.
Data Interpretation and Hit-to-Lead Progression
Once a fragment hit is confirmed and its binding mode is determined, its quality can be assessed using metrics like Ligand Efficiency (LE).
Table 2: Hypothetical Screening and Validation Data for this compound
| Technique | Result / Parameter | Value | Interpretation |
| Primary Screens | |||
| TSA | ΔTₘ | +3.5 °C | Positive hit, indicates stabilizing binding. |
| SPR | Kᴅ | 450 µM | Confirms direct binding with typical fragment affinity. |
| NMR | CSPs | Significant shifts in pocket residues | Confirms binding and localizes the interaction site. |
| Validation | |||
| X-ray Crystallography | Structure | 2.1 Å resolution complex | Reveals binding mode in the S1 pocket. The chlorine at position 4 occupies a small hydrophobic sub-pocket. The N-H donor forms a hydrogen bond with a backbone carbonyl of Asp152. |
| Efficiency Metric | |||
| Ligand Efficiency (LE) | LE = -RTln(Kᴅ) / N | 0.35 kcal/mol/heavy atom | Good value for a fragment hit (typically >0.3 is desired). |
N = Number of heavy (non-hydrogen) atoms in the fragment.
With this data, a medicinal chemistry campaign can be initiated. The crystallographic data provides clear vectors for optimization. For instance, the chlorine at position 5 points towards the solvent and could be replaced with larger groups to seek additional interactions and improve potency.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. obn.org.uk [obn.org.uk]
- 6. jetir.org [jetir.org]
- 7. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 11. Thermal Shift Assay (TSA) - CD BioSciences [cd-biophysics.com]
- 12. MagHelix™ Thermal Shift Assay (TSA) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Interrogating fragments using a protein thermal shift assay | Semantic Scholar [semanticscholar.org]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selvita.com [selvita.com]
- 26. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Application Notes & Protocols for the Synthesis of Isoindolinone-Based Antipsychotic Agents
Introduction: The Isoindolinone Scaffold in Neuroleptic Drug Design
The isoindolinone framework, a benzo-fused γ-lactam, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is prevalent in a wide array of natural products and synthetic molecules that exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] In the realm of neuropharmacology, the isoindolinone core serves as a key structural element in the design of agents targeting the central nervous system (CNS). Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, enabling precise interactions with neurotransmitter receptors.
Antipsychotic agents are primarily designed to modulate dopaminergic and serotonergic pathways in the brain. Specifically, many effective antipsychotics act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[6][7] The isoindolinone scaffold is particularly adept at presenting the necessary pharmacophoric features—typically a basic nitrogen atom and an aromatic moiety separated by a specific linker—to achieve high-affinity binding to these receptors.[8][9] While classic antipsychotics like Risperidone are technically benzisoxazole derivatives, the synthetic principles for coupling heterocyclic systems are highly relevant and often intersect with isoindolinone chemistry.[6][7] This guide will detail modern synthetic strategies for constructing the isoindolinone core and its subsequent functionalization to yield potent antipsychotic candidates.
Pharmacological Rationale: Targeting Dopamine and Serotonin Receptors
The therapeutic efficacy of atypical antipsychotics is largely attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. The isoindolinone core can be strategically derivatized to incorporate a piperidine or piperazine moiety, a common feature in many D2/5-HT2A antagonists.[10][11] The distance and geometric relationship between the isoindolinone nitrogen and the basic nitrogen of the side chain are critical for optimal receptor engagement. The goal of the synthetic chemist is to construct molecules that not only bind with high affinity but also exhibit the desired selectivity profile to minimize off-target effects.
General Synthetic Strategies for the Isoindolinone Core
The construction of the isoindolinone ring system has evolved significantly, moving from classical condensation methods to more efficient and versatile transition-metal-catalyzed reactions.
-
Classical Methods : These often involve the cyclization of 2-cyanobenzoic acids, 2-formylbenzoic acids, or phthalic anhydride derivatives with amines. While effective, these routes can sometimes lack generality or require harsh reaction conditions.
-
Transition-Metal-Catalyzed C-H Activation : This represents a state-of-the-art approach, offering high atom economy and functional group tolerance.[12] Catalysts based on palladium, rhodium, and ruthenium enable the direct intramolecular cyclization of N-substituted benzamides.[13][14] For instance, palladium-catalyzed dehydrogenative C(sp³)–H amidation provides a direct route to isoindolinones from 2-benzyl-N-mesylbenzamides without the need for stoichiometric oxidants.[13]
-
Multicomponent Reactions (MCRs) : MCRs, such as the Ugi reaction, allow for the rapid assembly of complex isoindolinone structures from simple precursors in a single pot, which is highly advantageous for creating libraries of potential drug candidates.[15][16]
The following workflow diagram illustrates a generalized approach from starting materials to a final, characterized antipsychotic agent.
Caption: Generalized workflow for the synthesis and validation of isoindolinone-based antipsychotics.
Protocol 1: Synthesis of Key Intermediate: N-(4-fluorophenyl)-2-formylbenzamide
Rationale: This protocol describes the synthesis of a key benzamide intermediate, which serves as the direct precursor for the subsequent cyclization to form the isoindolinone core. The choice of an N-aryl benzamide is common in modern C-H activation strategies. The amide bond formation is a fundamental and reliable transformation.
Materials & Equipment:
-
2-Formylbenzoic acid
-
4-Fluoroaniline
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Magnetic stirrer, heating mantle, round-bottom flasks, condenser
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 2-formylbenzoic acid (10.0 g, 66.6 mmol) in anhydrous DCM (100 mL).
-
Carefully add thionyl chloride (7.2 mL, 99.9 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux gently for 2 hours until the solution becomes clear.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting 2-formylbenzoyl chloride is used directly in the next step.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM (100 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-fluoroaniline (7.4 g, 66.6 mmol) and triethylamine (11.1 mL, 79.9 mmol) in anhydrous DCM (50 mL).
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Workup and Purification: Quench the reaction by adding 100 mL of 1 M HCl (aq). Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol/water to afford N-(4-fluorophenyl)-2-formylbenzamide as a white solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, -CHO), 8.2-7.5 (m, 8H, Ar-H) |
| Purity (HPLC) | >98% |
Protocol 2: Palladium-Catalyzed Dehydrogenative C-H Cyclization
Rationale: This protocol employs a modern, efficient palladium-catalyzed intramolecular C-H amidation to construct the isoindolinone ring.[13] This method avoids the need for pre-functionalized starting materials and stoichiometric oxidants, representing a green and atom-economical approach. The mechanism involves the palladium catalyst coordinating to the amide and facilitating the cyclization onto the formyl group (or a related benzylic C-H bond if starting from a different precursor), followed by a step that regenerates the catalyst.
Caption: Simplified mechanism for Pd-catalyzed C-H activation and cyclization.
Materials & Equipment:
-
N-(4-fluorophenyl)-2-formylbenzamide (from Protocol 1)
-
Palladium on Carbon (Pd/C, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 20 mol%)
-
Toluene, anhydrous
-
Standard Schlenk line equipment for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add N-(4-fluorophenyl)-2-formylbenzamide (5.0 g, 20.6 mmol), Pd/C (219 mg, 10 mol%), and K₂CO₃ (569 mg, 20 mol%).
-
Evacuate the flask and backfill with nitrogen gas three times.
-
Add anhydrous toluene (100 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to yield 2-(4-fluorophenyl)isoindolin-1-one.
-
Alkylation to Final Product: The resulting isoindolinone can be N-alkylated with a suitable chloroethyl-piperidine derivative (analogous to the final step in Risperidone synthesis) using a base like NaH or K₂CO₃ in a polar aprotic solvent like DMF to yield the final antipsychotic agent.[7][17]
| Parameter | Value |
| Typical Yield (Cyclization) | 70-85% |
| Appearance | Off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-7.2 (m, 8H, Ar-H), 4.8 (s, 2H, -CH₂-) |
| Mass Spec (ESI+) m/z | Calculated for C₁₄H₁₀FNO: 227.07; Found: 228.08 [M+H]⁺ |
Characterization and Quality Control
Ensuring the identity and purity of the synthesized compounds is paramount. A battery of analytical techniques must be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new methylene signal (~4.8 ppm) are key indicators of successful cyclization in the example above.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >99% is typically required for compounds intended for biological screening.
-
Elemental Analysis (EA): Confirms the elemental composition (C, H, N) of the molecule, providing definitive proof of identity.
Troubleshooting and Field-Proven Insights
-
Low Yield in Cyclization: If the C-H activation step gives low yields, ensure all reagents and solvents are scrupulously dried, as water can poison the catalyst. Consider screening other palladium sources (e.g., Pd(OAc)₂) or ligands.
-
Side Reactions: Incomplete conversion is the most common issue. Extending the reaction time or slightly increasing the temperature may drive the reaction to completion. Over-oxidation or decomposition can occur at excessively high temperatures.
-
Purification Challenges: Isoindolinone products can sometimes be sparingly soluble. Careful selection of solvent systems for chromatography and recrystallization is crucial. If the product co-elutes with starting material, consider a different stationary or mobile phase for chromatography.
References
- Janssen, P. A., et al. (1988). Risperidone, a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics.
- Abe, M., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances.
- Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia.
- Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia.
- Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
- Various Authors. (2022). Bioactive molecules that contain Isoindolin‐1‐one scaffold.
- Various Authors. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal.
- Li, X., et al. (2014). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Organic & Biomolecular Chemistry.
- Hu, X., et al. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters.
- Wang, Q., et al. (2023). Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. Organic Letters.
- Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
- Çelik, F., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules.
- Esteve, C., et al. (2011). Synthesis of paliperidone.
- Reddy, G. S., et al. (2011). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica.
- Kumar, N., et al. (2012). Synthetic scheme of paliperidone: generation of process-related impurities.
- Various Authors. (2022). Risperidone Production Route. New Drug Approvals.
- Kumar, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.
- Kumar, A., et al. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions.
- Roy, U., et al. (2020). Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. ChemMedChem.
- Various Authors. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions.
- Glennon, R. A., et al. (2004). Synthesis and characterization of selective dopamine D2 receptor antagonists. Journal of Medicinal Chemistry.
- Hackling, A. E., & Stark, H. (2002). Dopamine D3 receptor ligands with antagonist properties. ChemBioChem.
- Wang, S., et al. (2010). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry Letters.
- Nichols, D. E., et al. (1988). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. newdrugapprovals.org [newdrugapprovals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloroisoindolin-1-one
Welcome to the technical support center for the synthesis of 4,5-Dichloroisoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically a two-step process, starting from 4,5-dichlorophthalic anhydride. The first step involves the formation of the intermediate, 4,5-dichlorophthalimide, followed by a selective reduction to the desired isoindolinone. While the overall synthetic route is straightforward, achieving a high yield requires careful control of reaction conditions and an awareness of potential pitfalls. This guide will walk you through the process, offering expert insights to help you navigate the common challenges.
Overall Synthetic Workflow
The synthesis of this compound can be visualized as a two-stage process:
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis Protocols
Protocol 1: Synthesis of 4,5-Dichlorophthalimide
This procedure details the formation of the phthalimide intermediate from 4,5-dichlorophthalic anhydride using urea as the ammonia source.
Materials:
-
4,5-Dichlorophthalic anhydride
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deionized water
-
Ethanol
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichlorophthalic anhydride (1.0 eq) and urea (1.1 eq).
-
Solvent Addition: Add a minimal amount of a high-boiling point solvent like DMF to create a slurry.
-
Heating: Heat the mixture to 130-140 °C and maintain this temperature for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting anhydride.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add deionized water to the reaction mixture to precipitate the crude 4,5-dichlorophthalimide.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with deionized water to remove any remaining urea and DMF, followed by a wash with cold ethanol to remove other organic impurities.
-
Drying: Dry the purified white solid in a vacuum oven to obtain 4,5-dichlorophthalimide.
Protocol 2: Selective Reduction to this compound
This protocol describes a mild and effective method for the selective reduction of one of the carbonyl groups of the phthalimide.[1]
Materials:
-
4,5-Dichlorophthalimide
-
Sodium borohydride (NaBH₄)
-
Isopropanol (2-propanol)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4,5-dichlorophthalimide (1.0 eq) in isopropanol.
-
Addition of Reducing Agent: Cool the suspension in an ice bath and add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add glacial acetic acid to quench the excess NaBH₄. This step is crucial and should be done carefully to control the hydrogen gas evolution.
-
Work-up:
-
Remove the isopropanol under reduced pressure.
-
Add dichloromethane (DCM) and water to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Part 2: Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides actionable solutions.
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting the synthesis.
Step 1: 4,5-Dichlorophthalimide Synthesis (Imidation)
| Problem | Potential Cause | Solution & Scientific Rationale |
| Low Yield of Phthalimide | 1. Incomplete reaction: The starting anhydride is still present. 2. Loss during work-up: The product is partially soluble in the washing solvents. 3. Side reactions: Hydrolysis of the anhydride or imide. | 1. Increase reaction time and/or temperature: Ensure the reaction goes to completion by monitoring with TLC. Higher temperatures facilitate the dehydration step in imide formation. 2. Optimize washing: Use minimal amounts of cold solvents for washing to reduce solubility losses. 3. Ensure anhydrous conditions: While water is formed during the reaction, starting with dry reagents and solvents minimizes premature hydrolysis of the anhydride. |
| Product is colored/impure | 1. Decomposition at high temperatures. 2. Contaminated starting materials. | 1. Careful temperature control: Do not exceed the recommended reaction temperature. 2. Use pure starting materials: Ensure the 4,5-dichlorophthalic anhydride is of high purity. Recrystallize if necessary.[2] |
Step 2: this compound Synthesis (Selective Reduction)
| Problem | Potential Cause | Solution & Scientific Rationale |
| Low Yield of Isoindolinone | 1. Incomplete reduction: Starting phthalimide remains. 2. Over-reduction: Formation of the corresponding diamine or amino alcohol. 3. Decomposition during work-up. | 1. Increase NaBH₄ equivalents: The stoichiometry of the reducing agent is critical. An excess is needed to ensure complete conversion. 2. Strict temperature control: Adding NaBH₄ at low temperatures minimizes its reactivity, favoring the selective reduction of one carbonyl group. Over-reduction is more likely at higher temperatures. 3. Mild work-up conditions: Use a saturated solution of sodium bicarbonate for neutralization to avoid harsh basic or acidic conditions that could degrade the product. |
| Multiple spots on TLC after reaction | 1. Mixture of starting material, product, and over-reduced species. 2. Formation of hydroxylactam intermediate. [3] | 1. Optimize reaction time and temperature: Shorter reaction times and lower temperatures can improve selectivity. 2. Careful quenching: The acetic acid quench helps to convert the intermediate to the final product. Ensure complete neutralization during work-up. |
| Difficulty in Purification | 1. Similar polarity of product and byproducts. 2. Product oiling out during recrystallization. | 1. Column Chromatography: Use a gradient elution system (e.g., hexane/ethyl acetate) to separate compounds with similar polarities. 2. Recrystallization solvent screening: Experiment with different solvent pairs to find optimal conditions for crystallization. Seeding with a small crystal of pure product can also help. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use a different ammonia source for the imidation step?
A: Yes, other ammonia sources like ammonium carbonate or aqueous ammonia can be used. However, urea is often preferred for its ease of handling and efficiency in high-temperature reactions. If using aqueous ammonia, the reaction is typically performed in a sealed vessel under pressure.
Q2: Why is the selective reduction of one carbonyl group challenging?
A: Phthalimides have two electrophilic carbonyl carbons. Reducing one without affecting the other requires a delicate balance of reagent stoichiometry, temperature, and reaction time. Stronger reducing agents like LiAlH₄ will typically reduce both carbonyls. The milder nature of NaBH₄, especially at controlled temperatures, allows for the selective reduction to the hydroxylactam intermediate, which upon work-up, yields the isoindolinone.[3]
Q3: How critical is the purity of the 4,5-dichlorophthalimide intermediate?
A: The purity of the intermediate is very important. Impurities from the first step can interfere with the reduction reaction, leading to the formation of side products and a lower yield of the desired isoindolinone. It is recommended to use highly pure phthalimide for the best results.
Q4: Can this synthesis be scaled up?
A: Yes, this synthesis can be scaled up. However, for larger scale reactions, it is important to consider the following:
-
Heat transfer: Ensure efficient stirring and temperature control, as both reactions are temperature-sensitive.
-
Reagent addition: For the reduction step, the portion-wise addition of NaBH₄ becomes even more critical on a larger scale to manage the exotherm and gas evolution.
-
Work-up and purification: Extractions and filtrations will require larger equipment. Recrystallization may be a more practical purification method than chromatography for large quantities.
Q5: What are the main safety precautions for this synthesis?
A:
-
Handling of Reagents: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Gas Evolution: The quenching of NaBH₄ with acetic acid produces hydrogen gas, which is flammable. This step should be performed in a well-ventilated fume hood, away from ignition sources.
-
Solvent Handling: Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a fume hood.
References
-
Synthesis of 4,5-Dichlorophthalic Anhydride (2). PrepChem.com. [Link]
-
Synthesis of 4,5-dichlorophthalic anhydride. PrepChem.com. [Link]
-
Shimizu, H., Ito, Y., Matsuzaki, Y., Iijima, H., & Ogawa, T. (1996). 4,5-Dichlorophthaloyl group for amino protection in carbohydrate chemistry. Bioscience, Biotechnology, and Biochemistry, 60(1), 73-76. [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]
- Work, T. S. (1949). The Synthesis of isoIndolinones. Journal of the Chemical Society (Resumed), 194-197.
-
An exceptionally mild deprotection of phthalimides. Organic Chemistry Portal. [Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Al-Jaber, H., & Al-Sheikh Ali, A. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6296. [Link]
-
Phthalimides: developments in synthesis and functionalization. Royal Society of Chemistry. [Link]
-
An Oxidation Study of Phthalimide-Derived Hydroxylactams. National Institutes of Health. [Link]
Sources
Technical Support Center: Purification of 4,5-Dichloroisoindolin-1-one
Introduction
Welcome to the technical support guide for the purification of 4,5-Dichloroisoindolin-1-one. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges in isolating it from reaction side products and impurities. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications. This guide provides a series of troubleshooting steps and detailed protocols based on established chemical principles and field-proven techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns that arise during the purification of this compound and related heterocyclic compounds.
Q1: What are the most probable impurities in my crude this compound product?
The impurity profile is highly dependent on the synthetic route. However, for multi-step syntheses involving chlorination and cyclization, common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors in your crude product.
-
Positional Isomers: The most challenging impurities are often positional isomers formed during chlorination or cyclization steps, such as 6,7-Dichloroisoindolin-1-one or 4,7-Dichloroisoindolin-1-one. The separation of such isomers is a well-documented challenge in heterocyclic chemistry.[1]
-
Partially Chlorinated Intermediates: If the chlorination step is not driven to completion, monochlorinated isoindolinone species may be present.
-
Hydrolysis Products: The lactam ring in the isoindolinone core can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially opening to form an amino acid derivative.
-
Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) can form adducts or be difficult to remove.
Q2: My initial purification by recrystallization isn't improving purity beyond 95%. What is the likely cause?
This is a classic sign of co-crystallization with a structurally similar impurity, most commonly a positional isomer. Because isomers often have very similar polarity, solubility profiles, and crystal lattice energies, they can readily incorporate into the crystal structure of the desired product. In such cases, a purification technique based on a different physical principle, such as column chromatography, is required.[2]
Q3: The crude product is a dark, oily, or tar-like substance instead of a solid. What should I do?
This typically indicates the presence of significant, non-crystalline impurities or polymerization byproducts. Direct recrystallization is unlikely to be effective.
-
First Step - Trituration: Attempt to solidify the material by stirring it vigorously with a solvent in which the desired product is expected to be poorly soluble, while the impurities are highly soluble (e.g., cold hexanes, diethyl ether, or a mixture). This can wash away the oily contaminants and induce crystallization of the product.
-
Second Step - Activated Carbon: If the color is due to high molecular weight, conjugated impurities, dissolving the crude material in a suitable solvent and treating it with activated charcoal before filtration can be effective.[3][4][5] This is a common step in purifying heterocyclic compounds.
-
Third Step - Chromatography: If the above fails, direct purification by flash column chromatography is the most robust approach.
Part 2: Troubleshooting Guides
This section provides structured workflows for specific experimental problems.
Guide 1: Optimizing Recrystallization
Symptom: Low recovery of crystalline product or failure to crystallize ("oiling out").
Underlying Principle: Successful recrystallization depends on a significant difference in the solute's solubility in a given solvent at high versus low temperatures.[3] Oily impurities can inhibit the nucleation process required for crystal formation.
Troubleshooting Workflow:
-
Solvent Screening: The choice of solvent is paramount. Screen a range of solvents with varying polarities. The ideal solvent will dissolve the crude this compound when hot but show poor solubility when cold.
-
Induce Crystallization: If the cooled solution remains supersaturated:
-
Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Seed: Add a tiny crystal of previously purified this compound to the cooled solution to initiate crystallization.
-
-
Address "Oiling Out": This occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is cooled too rapidly.
-
Re-heat the solution to re-dissolve the oil.
-
Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature, followed by transfer to a refrigerator).
-
Add a small amount of a "poor" solvent (one in which the compound is insoluble) to the hot solution until it just becomes turbid, then allow it to cool slowly. This is the basis of a mixed-solvent recrystallization.[3]
-
Guide 2: Implementing Flash Column Chromatography
Symptom: Recrystallization fails to remove key impurities, particularly isomers, as confirmed by analytical methods (TLC, HPLC, NMR).
Underlying Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent). Even compounds with minor polarity differences, like isomers, can often be resolved.
Troubleshooting Workflow:
-
TLC Method Development: Before running a column, develop a separation method using Thin Layer Chromatography (TLC).
-
Goal: Find a solvent system (mobile phase) that gives the desired product a retention factor (Rf) of ~0.3-0.4 and shows clear separation from the main impurity spot(s). A good starting point for compounds like this is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate).
-
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed as a uniform, homogenous bed without any cracks or air bubbles.
-
Loading the Sample: For best results, adsorb the crude product onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution (wet loading). This leads to a sharper starting band and better resolution.
-
Elution: Begin eluting with the solvent system developed during TLC. If separation is still poor, consider using a shallower gradient (i.e., making very small, incremental increases in the polar solvent concentration) to improve resolution.
Part 3: Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (see Table 1 for suggestions) and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid is just fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is critical and must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
-
Validation: Check the purity of the crystals and the composition of the mother liquor by TLC, HPLC, or LC-MS to assess the efficiency of the purification.
Protocol 2: Flash Column Chromatography
-
Select Mobile Phase: Based on TLC analysis, prepare the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Pack Column: Pack a glass column with silica gel as a slurry in the mobile phase.
-
Load Sample: Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute and Collect: Gently add the mobile phase to the column and apply positive pressure. Collect fractions in test tubes or vials.
-
Analyze Fractions: Monitor the composition of the collected fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid should be the purified this compound. Confirm purity with appropriate analytical techniques.
Part 4: Data Presentation & Visualizations
Data Tables
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Often used for isoindolinone derivatives.[6] |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent for medium-polarity compounds.[6] |
| Toluene | 111 | Non-Polar | Can be effective but has a high boiling point. |
| Acetonitrile | 82 | Polar | Can be a good choice if other polar solvents fail. |
| Aqueous Methanol | Variable | Polar | Used for similar dichlorinated heterocycles.[4][5] |
| Petroleum Ether | 40-60 | Non-Polar | More likely to be used as an anti-solvent or for trituration.[7] |
Table 2: Quick Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action |
| Product is an oil/tar | High impurity load, polymerization | Triturate with a non-polar solvent; Treat with charcoal; Use chromatography |
| Low recrystallization recovery | Product is too soluble in cold solvent | Use a less polar solvent; Cool to a lower temperature |
| Purity does not improve | Co-crystallization with isomer | Switch to Flash Column Chromatography |
| "Oiling out" during cooling | Solution too concentrated; cooled too fast | Re-heat and add more solvent; Cool down slowly; Use a mixed-solvent system |
| Poor separation on column | Incorrect mobile phase polarity | Re-develop TLC method; Use a shallower solvent gradient |
Visual Diagrams
Caption: High-level decision workflow for purifying crude this compound.
Caption: Troubleshooting common issues encountered during recrystallization.
References
-
Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from [Link]
- CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method. (2015). Google Patents.
- CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method. (2017). Google Patents.
-
PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Retrieved from [Link]
- CN104072440B - A kind of preparation method of 4,5- chlor-N-n-octyl isothiazolinone. (2014). Google Patents.
- US3987174A - Isoindolin-1-one derivatives. (1976). Google Patents.
-
Gandía-Herrero, F., et al. (2020). First description of betalains biosynthesis in an aquatic organism: characterization of 4,5-DOPA-extradiol-dioxygenase activity in the cyanobacteria Anabaena cylindrica. FEBS Journal. Retrieved from [Link]
- EP1566378B1 - Isoindoline derivative. (2005). European Patent Office.
-
Li, Z., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. Retrieved from [Link]
- CN101723929B - A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole. (2010). Google Patents.
- US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (2011). Google Patents.
-
Reddy, G. R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29–33. Retrieved from [Link]
- CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline. (2019). Google Patents.
-
Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(4), 1061-1064. Retrieved from [Link]
-
Stolarczyk, M., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]
-
Schilter, D. (2016). Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Chimia. Retrieved from [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-40. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules. Retrieved from [Link]
-
Reddy, G. R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. Retrieved from [Link]
Sources
- 1. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]
- 5. CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]
- 6. US3987174A - Isoindolin-1-one derivatives - Google Patents [patents.google.com]
- 7. CN104072440B - A kind of preparation method of 4,5- chlor-N-n-octyl isothiazolinone - Google Patents [patents.google.com]
Technical Support Center: Navigating Solubility Challenges of 4,5-Dichloroisoindolin-1-one and Other Poorly Soluble Compounds in Biological Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet critical hurdle of poor compound solubility in in-vitro assays. This guide uses 4,5-Dichloroisoindolin-1-one as a representative example of a poorly soluble molecule, providing a framework of questions and answers to troubleshoot and resolve solubility-related challenges. The principles and protocols outlined here are broadly applicable to a wide range of hydrophobic small molecules encountered in drug discovery.
Poor aqueous solubility is a primary contributor to unreliable and misleading assay data, including underestimated potency, high variability, and false negatives.[1][2] This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by researchers when working with poorly soluble compounds like this compound.
Q1: My this compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I prevent this?
A1: This is a classic case of a compound "crashing out" of solution, a frequent issue with hydrophobic molecules.[3] Your compound is likely highly soluble in the organic solvent, Dimethyl Sulfoxide (DMSO), but its solubility drastically decreases when introduced to the aqueous environment of your assay buffer.[4] This is a kinetic solubility issue; the solvent exchange is too rapid for the compound to remain dissolved.[4]
Core Reasons & Immediate Solutions:
-
High Final Concentration: The intended final concentration of your compound may exceed its maximum aqueous solubility.
-
Rapid Dilution Shock: Adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer creates localized supersaturation, leading to precipitation.[3]
-
Temperature: Diluting into cold buffer can further decrease the solubility of your compound.[3]
To prevent this, consider the following workflow:
A detailed protocol for this improved dilution method is provided in the Protocols section.
Q2: My assay results for this compound are highly variable and not reproducible. Could this be a solubility issue?
A2: Absolutely. Poor solubility is a major cause of inconsistent data.[1] Even if you don't see visible precipitation, microscopic or colloidal aggregates may have formed.[5] This leads to an unknown and variable concentration of the truly dissolved, active compound in your assay wells, resulting in poor quality data.[5]
Key Factors Contributing to Variability:
-
Micro-precipitation: Undetected precipitates can lead to inconsistent amounts of soluble compound available to interact with the target.[6]
-
Inconsistent Mixing: Inadequate mixing after adding the compound can create concentration gradients across the plate.
-
DMSO Concentration Effects: The final concentration of DMSO should be kept consistent across all wells, including controls, as it can influence both compound solubility and the biological system.[7] A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.[8]
Troubleshooting Steps:
-
Perform a Kinetic Solubility Test: This will help you determine the maximum soluble concentration of your compound in your specific assay buffer. A protocol is provided below.
-
Optimize Your Dilution Protocol: Switch to a serial dilution method in the assay buffer itself, rather than a single large dilution from a high-concentration DMSO stock.[9]
-
Incorporate Sonication: Brief sonication of the diluted compound solutions can help break up small aggregates.[7]
Q3: My compound is active in a biochemical (enzyme) assay but shows no activity in a cell-based assay. What could be the cause?
A3: This is a common discrepancy in drug discovery and can often be traced back to solubility and related issues.[10]
Potential Reasons for Discrepancy:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This is a separate issue from solubility but is often related to the same physicochemical properties (e.g., high lipophilicity).
-
Compound Instability: The compound may be unstable in the complex environment of cell culture medium, degrading before it can act.[10]
-
Precipitation in Cell Culture Medium: The presence of proteins and other components in cell culture medium can either help to solubilize a compound or, in some cases, promote its precipitation.[3] It's crucial to assess solubility directly in the medium you plan to use.
Strategies for Solubility Enhancement
If optimizing the dilution protocol is insufficient, you may need to modify your assay buffer to improve the solubility of this compound.
Q4: How can I use co-solvents or surfactants to improve the solubility of my compound?
A4: Co-solvents and surfactants are common tools for solubilizing hydrophobic compounds in aqueous solutions.[11][12]
-
Co-solvents: These are water-miscible organic solvents that, when added to the assay buffer, can increase the solubility of a nonpolar compound.[13] Examples include ethanol, propylene glycol, and polyethylene glycol (PEG).[14]
-
Surfactants: These molecules have both hydrophilic and hydrophobic regions and can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[15] Non-ionic surfactants like Tween-80 and Pluronic F-68 are commonly used in biological assays.[16]
Crucial Caveat: Before implementing these, you must validate their compatibility with your assay. Run controls to ensure the chosen co-solvent or surfactant does not inhibit or activate your target, or interfere with your detection method.[10]
| Strategy | Mechanism of Action | Common Examples | Typical Concentration Range in Assays | Key Considerations |
| Co-solvency | Reduces the polarity of the aqueous solvent system.[13] | Ethanol, Propylene Glycol, PEG 400 | 1-5% (v/v) | Can affect enzyme activity and cell viability at higher concentrations. Must be validated for assay compatibility. |
| Surfactants | Form micelles to encapsulate hydrophobic compounds.[15] | Tween-80, Polysorbate 20, Pluronic F-68 | 0.01-0.1% (v/v) | Can denature proteins or disrupt cell membranes at higher concentrations. Potential for assay interference. |
| pH Adjustment | For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form.[11] | pH 6.0-8.0 for many biological assays | N/A | The chosen pH must be compatible with the biological target and assay components. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the best practices for preparing a concentrated stock solution of a compound like this compound in DMSO.[7]
-
Weigh the Compound: Accurately weigh the desired amount of your compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be used, but be cautious of compound stability at higher temperatures.[7]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes to prevent water absorption by the hygroscopic DMSO.[7]
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This protocol provides a method to determine the concentration at which your compound begins to precipitate in your specific assay buffer.[4]
-
Prepare Compound Dilution Plate: In a 96-well plate, prepare a serial dilution of your high-concentration DMSO stock solution in 100% DMSO.
-
Prepare Assay Plate: In a clear, flat-bottom 96-well plate, add your assay buffer to each well.
-
Initiate Precipitation: Transfer a small, consistent volume (e.g., 1-2 µL) from your compound dilution plate to the assay plate. Mix immediately.
-
Incubate: Let the plate incubate at your assay temperature for a relevant period (e.g., 1-2 hours).
-
Measure Light Scattering: Read the plate on a nephelometer or a plate reader capable of measuring light scattering.
-
Analyze Data: Plot the light scattering units against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the onset of precipitation.
Protocol 3: Optimized Serial Dilution for Assays
This method minimizes the risk of compound precipitation when preparing different concentrations for your assay.[3][9]
-
Prepare High-Concentration Stock: Have your validated high-concentration stock in 100% DMSO ready.
-
Pre-warm Assay Buffer: Ensure your assay buffer (with any necessary co-solvents or surfactants) is at the correct temperature (e.g., 37°C).[3]
-
Create an Intermediate Dilution: Make an initial dilution of your DMSO stock into the pre-warmed assay buffer. The concentration of this intermediate solution should be 2-5 times higher than the highest concentration you will use in your assay.
-
Perform Serial Dilutions: Use the intermediate dilution to perform a serial dilution directly in the assay buffer.
-
Add to Assay: Add the final diluted compound solutions to your assay plate containing cells or other biological components.
References
- Alvarez-Nunez, F. A., & Yalkowsky, S. H. (1998). A cosolvent-micellar approach for the solubilization of an insoluble drug: a technical note. AAPS PharmSci, 1(2), 75-78.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
- Dohtsu, Y., et al. (2008). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Sciences, 97(5), 1965-1976.
- Jain, A., et al. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81.
- Kerns, E. H., & Di, L. (2008).
-
Achar, V., et al. (2015). Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay. Journal of laboratory automation, 20(6), 662–667. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(2), 1-9.
- Singh, A., et al. (2011). Oral formulation of poorly soluble drugs. International Journal of Pharmacy and Life Sciences, 2(8), 990-997.
-
Thorat, A. A., & Dalvi, S. V. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. [Link]
- Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51.
-
Williams, H. D., et al. (2013). Strategies to address poor solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery, 19(9), 1302–1308. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
- Dahlin, J. L., et al. (2015). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(8), 905-920.
-
Verdonck, P., et al. (2014). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of pharmaceutical sciences, 103(10), 3144–3152. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Madhavi, S. (2015). Solubility enhancement and cosolvency. [Link]
-
Popa-Burke, I. G., & Russell, J. C. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]
-
Patsnap. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
ResearchGate. (n.d.). Physical parameters of Isoindoline-1, 3-dione derivatives. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Li, P., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2396. [Link]
-
Al-Shdefat, R., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27743. [Link]
- Mbah, C. J. (2007). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Journal of Pharmacy and Allied Health Sciences, 4(2), 489-492.
-
Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. [Link]
-
Science.gov. (n.d.). chlorinated aromatic compounds: Topics by Science.gov. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
-
National Center for Biotechnology Information. (2012). Compound-mediated interference in proximity assays by compound emission. [Link]
-
Bektas, H., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & biodiversity, e202401031. [Link]
-
IntechOpen. (2018). Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. [Link]
- Li, Y., et al. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1840.
-
Enviro Wiki. (2022). Chlorinated Solvents. [Link]
-
Wassermann, A. M., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of medicinal chemistry, 60(10), 4233–4243. [Link]
-
ResearchGate. (n.d.). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents?. [Link]
-
ResearchGate. (n.d.). What is the best way to prevent precipitation when complexing peptides with plasmids?. [Link]
-
U.S. Environmental Protection Agency. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmpas.com [jmpas.com]
- 12. bio-research.com.ng [bio-research.com.ng]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
4,5-Dichloroisoindolin-1-one stability and degradation issues
Welcome to the technical support center for 4,5-Dichloroisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this molecule. Given the limited direct literature on this specific compound, this resource synthesizes information from analogous structures, fundamental chemical principles, and established pharmaceutical stability testing methodologies to anticipate and troubleshoot potential challenges.
Introduction to the Stability of this compound
This compound is a halogenated isoindolinone derivative. Its structure, featuring a lactam ring fused to a dichlorinated benzene ring, suggests several potential pathways for degradation. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the aromatic ring and the stability of the lactam. Understanding these potential liabilities is crucial for developing robust experimental protocols, ensuring data integrity, and defining appropriate storage and handling conditions.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common queries regarding the stability and handling of this compound.
-
Troubleshooting Guides: Providing systematic approaches to identify and resolve common degradation-related issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by five key factors:
-
Temperature: Elevated temperatures can accelerate degradation reactions, particularly hydrolysis of the lactam ring.[1][2]
-
pH: The compound is expected to be most stable in a neutral pH range. Both acidic and basic conditions can catalyze the hydrolysis of the lactam.[1][3]
-
Light: As a chlorinated aromatic compound, it may be susceptible to photodegradation, especially when exposed to UV light.[1][4]
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the formation of N-oxides or degradation of the aromatic ring.[1]
-
Humidity: Moisture can facilitate hydrolysis, particularly in the solid state if the compound is hygroscopic.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the most probable degradation pathways include:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-(aminomethyl)-3,4-dichlorobenzoic acid.
-
Oxidation: While less common for the lactam itself, the benzene ring could be susceptible to oxidative degradation, especially under harsh conditions.
-
Photodegradation: UV light can induce the homolytic cleavage of the carbon-chlorine bonds, leading to dechlorination and the formation of radical species that can propagate further degradation.[5][6]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Controlled room temperature or refrigerated (2-8 °C) is recommended. For long-term storage, -20 °C is preferable.[2]
-
Light: Store in an amber or opaque container to protect from light.[1]
-
Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Moisture: Keep in a tightly sealed container with a desiccant to minimize exposure to humidity.[7]
Q4: How can I prepare a stable stock solution of this compound?
A4: For preparing stock solutions, consider the following:
-
Solvent Selection: Use a dry, aprotic solvent such as DMSO or DMF. Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in solvolysis reactions.
-
Concentration: Prepare concentrated stock solutions to minimize the amount of solvent and potential impurities.
-
Storage: Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
-
pH: If an aqueous buffer is required for the final application, prepare the stock solution in an organic solvent and dilute it into the aqueous buffer immediately before use. Ensure the final pH of the solution is near neutral.
Troubleshooting Guides
This section provides systematic approaches to address common stability-related issues.
Issue 1: Inconsistent or Poor Results in Biological Assays
Symptoms:
-
Loss of compound activity over time.
-
High variability between replicate experiments.
-
Unexpected cytotoxicity.
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Experimental Protocol: Assessing Compound Stability in Assay Medium
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium or assay buffer to be tested.
-
-
Incubation:
-
Spike the compound into the assay medium to the final working concentration (e.g., 10 µM).
-
Incubate the solution at the experimental temperature (e.g., 37 °C).
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Immediately quench any potential degradation by freezing the samples at -80 °C or by adding an equal volume of a strong organic solvent like acetonitrile.
-
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method (see below for method development).
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Symptoms:
-
New peaks observed in HPLC, LC-MS, or GC-MS analysis of a sample.
-
Decrease in the peak area of the parent compound.
Possible Cause: Chemical degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[8][9][10][11]
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix the sample solution 1:1 with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the sample solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to a combination of UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
-
Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[9]
-
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Product |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 hours | 2-(aminomethyl)-3,4-dichlorobenzoic acid |
| Base Hydrolysis | 0.1 M NaOH, RT | 4 hours | 2-(aminomethyl)-3,4-dichlorobenzoic acid |
| Oxidation | 3% H₂O₂, RT | 24 hours | N-oxide or ring-opened products |
| Thermal | 80 °C | 48 hours | Hydrolysis products, potential oligomers |
| Photolytic | UV/Vis light | Per ICH Q1B | Dechlorinated products, radicals |
Issue 3: Developing a Stability-Indicating Analytical Method
Challenge: How to develop an analytical method that can separate the parent compound from its degradation products.
Approach:
-
Generate Degradation Products: Perform a forced degradation study as described above to generate a mixture of the parent compound and its potential degradation products.
-
Method Development:
-
Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor the separation at multiple wavelengths and to check for peak purity. Mass spectrometry (MS) is invaluable for identifying the masses of the degradation products.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Conceptual Degradation Pathway
Caption: Potential degradation pathways of this compound.
References
-
ChemInform Abstract: The “One-Pot” Synthesis of 4,5-Dihydrobenzo[g]indole and Its 1-Vinyl Derivative from 1-Tetralone, Hydroxylamine, and Dichloroethane in the System KOH—DMSO. (2000). ChemInform, 31(18). [Link]
-
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS. PubChem. [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). PubMed. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC. [Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. (1995). PubMed. [Link]
-
Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. (2009). ResearchGate. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Mecasys. [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). NIH. [Link]
-
Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (2022). MDPI. [Link]
-
Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). MDPI. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (2023). Pharmaguideline. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024). PMC - NIH. [Link]
-
DER - Cyclanilide in Soil + Water - MRID 49389501. (2014). EPA. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]
-
Effect of heat treatments on stability of β-lactams in milk. (2016). ResearchGate. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2021). ResearchGate. [Link]
-
(PDF) Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. (2011). ResearchGate. [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). PubMed. [Link]
-
Science Dossier - How chlorine in molecules affects biological activity. (2004). Eurochlor. [Link]
-
Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. (2016). PMC - PubMed Central. [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). MDPI. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2024). Veeprho. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). MDPI. [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2021). Frontiers. [Link]
-
Development of an analytical method to detect metabolites of nitrofurans. (2007). researchgate.net. [Link]
-
The potential degradation pathway of DDT by the isolate DDT-1 based on... (2019). ResearchGate. [Link]
-
Top 5 Factors Affecting Chemical Stability. (2024). Dickson. [Link]
-
Influence of temperature on the degradation of selected β-lactams (24 h... (2021). ResearchGate. [Link]
-
A potential mechanism for degradation of 4,5-dichloro-2-(n-octyl)-3[2H]-isothiazolone (DCOIT) by brown-rot fungus Gloeophyllum trabeum. (2017). PubMed. [Link]
-
Acid-catalyzed nitrile hydrolysis. (2020). YouTube. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). NIH. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). ResearchGate. [Link]
-
Syllabus for Chemistry (SCQP08). (2024). National Testing Agency. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2016). SGS. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2021). ResearchGate. [Link]
-
Acrylonitrile butadiene styrene. (2023). Wikipedia. [Link]
-
Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. (2019). ResearchGate. [Link]
-
Microbial Degradation of Chlorinated Aromatic Compounds. (2019). Taylor & Francis eBooks. [Link]
-
Cometabolic degradation of chlorinated aromatic compounds. (2004). PubMed. [Link]
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 4. Acrylonitrile butadiene styrene - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C-H Functionalization of Isoindolinones
Welcome to the technical support center for the C-H functionalization of isoindolinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions and common hurdles encountered during the C-H functionalization of isoindolinones.
Q1: My C-H functionalization reaction is showing low or no yield. What are the primary factors to investigate?
A1: Low or no yield in isoindolinone synthesis via C-H activation can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial.
-
Catalyst Activity: The choice and state of your catalyst are paramount. Many transition-metal catalysts used for C-H activation are sensitive to air and moisture.[2] Ensure your catalyst is from a reliable source and has been handled under inert conditions. Catalyst deactivation during the reaction can also occur due to thermal decomposition at high temperatures or poisoning from impurities in substrates or solvents.[2]
-
Reaction Conditions: Solvent, temperature, and the choice of base are critical parameters.[1] For instance, the solubility of reactants can be a limiting factor.[1] A screening of different solvents, temperatures, and bases is often necessary to find the optimal conditions for your specific substrate.
-
Directing Group: The efficiency of the C-H activation is often dictated by the directing group.[3][4] The amide carbonyl group of the isoindolinone motif typically directs the ortho-C-H activation of an N-aryl ring.[3] Ensure your substrate design incorporates an effective directing group.
-
Substrate Electronics and Sterics: The electronic properties and steric hindrance of your starting materials can significantly impact reactivity. Electron-withdrawing groups on the aromatic ring or bulky substituents near the reaction site can diminish yields.[1]
Q2: I'm observing poor regioselectivity in my reaction. How can I control the site of functionalization?
A2: Achieving high regioselectivity is a common challenge due to the presence of multiple C-H bonds.[5][6] The primary strategy to control regioselectivity is the use of directing groups.[5][6]
-
Directing Group Strategy: A coordinating group on the substrate binds to the metal catalyst, positioning it to activate a specific C-H bond.[7] For N-arylisoindolinones, the amide carbonyl is a classic directing group for ortho-functionalization.[3]
-
Ligand Modification: The ligands on the metal catalyst can also influence regioselectivity.[2] Screening different ligands can sometimes alter the steric and electronic environment around the metal center, favoring one C-H bond over another.
-
Solvent Effects: The solvent can play a role in modulating regioselectivity.[2] In some cases, changing the solvent can influence the conformation of the substrate-catalyst complex, leading to different regiochemical outcomes.
Q3: My catalyst appears to be deactivating during the reaction. What are the potential causes and solutions?
A3: Catalyst deactivation leads to incomplete reactions and reduced yields.[2] Key causes and mitigation strategies include:
-
Air and Moisture Sensitivity: Many catalysts are air- and moisture-sensitive.[2] Rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) and anhydrous solvents are essential.
-
Thermal Decomposition: High reaction temperatures can cause the catalyst to decompose.[2] It's important to determine the minimum effective temperature and avoid prolonged heating.
-
Product Inhibition: The product formed may bind to the catalyst more strongly than the starting material, inhibiting the catalytic cycle. Optimizing reaction conditions to favor product release or using a catalyst less prone to product inhibition can help.
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as poisons.[2] Using high-purity reagents is crucial. Common poisons for palladium catalysts include sulfur, phosphorus, and lead compounds.[2]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific experimental problems.
Guide 1: Low or No Product Conversion
This guide provides a step-by-step approach to diagnose and resolve issues of low or no product formation.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Formation of Significant Side Products
This guide outlines strategies to improve the selectivity of your reaction when side products are observed.
Caption: Troubleshooting workflow for side product formation.
Section 3: Experimental Protocols & Data
This section provides a generalized experimental protocol and a table for optimizing reaction conditions.
Generalized Protocol for Palladium-Catalyzed C-H Arylation of N-Arylisoindolinones
This protocol is a starting point and will likely require optimization for specific substrates.[2]
-
Reaction Setup: To an oven-dried reaction tube, add the N-arylisoindolinone substrate (1.0 equiv.), aryl halide (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), ligand (if necessary), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, toluene, or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Reaction Conditions
The following table provides a template for systematically optimizing your reaction conditions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ (2) | Toluene | 120 | 12 | |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 120 | 12 | |
| 3 | Pd(OAc)₂ (5) | None | Cs₂CO₃ (2) | Toluene | 120 | 12 | |
| 4 | Pd(OAc)₂ (5) | None | K₂CO₃ (2) | Dioxane | 120 | 12 | |
| 5 | Pd(OAc)₂ (5) | None | K₂CO₃ (2) | Toluene | 140 | 12 |
Section 4: Mechanistic Insights
A general understanding of the catalytic cycle can aid in troubleshooting. For a palladium-catalyzed C-H arylation, a plausible mechanism is depicted below.
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.
This cycle generally involves:
-
C-H Activation: The active Pd(II) catalyst coordinates to the directing group and activates a proximal C-H bond to form a cyclometalated intermediate.[7][8]
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.[8]
-
Reductive Elimination: The desired C-C bond is formed through reductive elimination, releasing the functionalized product and regenerating a Pd(II) species, which can re-enter the catalytic cycle.[8]
Understanding these steps can help rationalize the effect of different reaction parameters. For example, the choice of base can influence the C-H activation step, while the ligand can affect the rates of oxidative addition and reductive elimination.
References
-
Liu, Z., Hou, Y., Xu, J., Gao, Y., & Hu, X. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters, 23(16), 6332–6336. [Link]
-
Zhu, C., & Falck, J. R. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron, 68(45), 9192–9199. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
-
Sun, T., Shen, P., & Li, B. (2018). Rhodium(III)-Catalyzed C-H Functionalization in Water for Isoindolin-1-one Synthesis. Organic Letters, 20(10), 2831–2834. [Link]
-
Chen, X., & Daugulis, O. (2017). Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting materials. Chemical Communications, 53(5), 954-957. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ResearchGate. (n.d.). Isoindolinone-directed site-selective C–H activation. (A) Previous work. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Decoding Directing Groups and Their Pivotal Role in C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of 4,5-Dichloroisoindolin-1-one
Welcome to the technical support center for the scale-up synthesis of 4,5-Dichloroisoindolin-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning the synthesis of this important isoindolinone intermediate from laboratory to pilot or manufacturing scale. The presence of the dichloro-substituted aromatic ring introduces specific challenges that require careful consideration during process development and scale-up.
This resource provides troubleshooting advice in a question-and-answer format, detailed experimental protocols for plausible synthetic routes, and visual aids to clarify reaction pathways and troubleshooting logic.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion in the Reductive Cyclization of 4,5-Dichlorophthalimide
Question: We are attempting to synthesize this compound by the reduction of 4,5-dichlorophthalimide, but we are observing low yields and significant amounts of unreacted starting material, even at extended reaction times. What could be the cause, and how can we improve the conversion?
Answer: The reduction of a phthalimide to an isoindolinone is a common strategy, but the electron-withdrawing nature of the two chlorine atoms on the aromatic ring of 4,5-dichlorophthalimide can deactivate the carbonyl groups, making them less susceptible to reduction.[1] Several factors could be contributing to low conversion during scale-up.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Insufficient Reducing Agent Activity | The reducing agent (e.g., NaBH₄, Zn dust) may not be potent enough to efficiently reduce the deactivated carbonyl groups of the dichlorinated phthalimide. | 1. Select a More Potent Reducing Agent: Consider using a stronger reducing agent like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation under pressure.[1] 2. Optimize Reaction Conditions: Increase the reaction temperature, but monitor for potential side reactions. The optimal temperature will depend on the solvent and reducing agent used. |
| Poor Solubility of Starting Material | 4,5-Dichlorophthalimide may have limited solubility in the reaction solvent, leading to a heterogeneous reaction mixture and slow reaction kinetics. | 1. Solvent Screening: Conduct a solvent screening study to identify a solvent system where the starting material has better solubility at the desired reaction temperature. Consider solvents like acetic acid, ethanol, or mixtures thereof. 2. Increase Solvent Volume: While not always ideal for scale-up, a temporary increase in solvent volume can help improve solubility and reaction rate. |
| Catalyst Deactivation (for Catalytic Hydrogenation) | If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned by impurities in the starting material or reaction medium. | 1. Purify the Starting Material: Ensure the 4,5-dichlorophthalimide is of high purity. 2. Use a More Robust Catalyst: Consider using a different catalyst or a higher catalyst loading. 3. Optimize Hydrogen Pressure and Temperature: Increasing the hydrogen pressure can often overcome catalyst activity issues. |
Troubleshooting Workflow: Low Conversion in Reductive Cyclization
Caption: Troubleshooting logic for low conversion.
Issue 2: Formation of Over-Reduced and Dechlorinated Impurities
Question: During the scale-up of the reduction of 4,5-dichlorophthalimide, we are observing the formation of impurities that appear to be over-reduced (e.g., the corresponding amino alcohol) or have lost one or both chlorine atoms. How can we minimize these side reactions?
Answer: The formation of over-reduced and dechlorinated byproducts is a common challenge in the reduction of halogenated aromatic compounds, especially under harsh reaction conditions or with highly active reducing agents.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Harsh Reaction Conditions | High temperatures, prolonged reaction times, or a highly acidic environment can promote over-reduction and hydrodechlorination. | 1. Milder Reducing Agent: If possible, switch to a milder reducing agent that is selective for the carbonyl group. 2. Temperature Control: Carefully control the reaction temperature. A lower temperature may slow down the desired reaction but can significantly reduce the formation of byproducts. 3. Reaction Monitoring: Closely monitor the reaction progress by HPLC or TLC and quench the reaction as soon as the starting material is consumed. |
| Catalyst-Mediated Hydrodechlorination | Certain hydrogenation catalysts, particularly palladium-based catalysts, are known to promote the cleavage of aryl-chloride bonds. | 1. Catalyst Selection: Consider using a catalyst that is less prone to causing hydrodechlorination, such as a modified palladium catalyst or a different metal catalyst (e.g., platinum or rhodium). 2. Additive Introduction: The addition of a catalyst poison in a controlled amount can sometimes selectively inhibit the hydrodechlorination reaction without significantly affecting the desired reduction. |
| Reaction with Nascent Hydrogen | In reductions using metals in acid (e.g., Zn/HCl), the in-situ generated nascent hydrogen can be highly reactive and lead to dechlorination. | 1. Control Acid Addition: Control the rate of acid addition to moderate the rate of hydrogen generation. 2. Alternative Acid: Explore the use of a weaker acid. |
Issue 3: Poor Regioselectivity and Side Reactions in the Cyclization of 2-Aminomethyl-4,5-dichlorobenzoic Acid Derivatives
Question: We are exploring an alternative route involving the cyclization of a 2-aminomethyl-4,5-dichlorobenzoic acid derivative. However, we are struggling with poor yields and the formation of polymeric byproducts during the cyclization step at scale. What are the likely causes?
Answer: The intramolecular cyclization to form the isoindolinone ring can be a high-yielding reaction at the lab scale, but on a larger scale, intermolecular side reactions can become significant, leading to oligomers and polymers. The stability of the starting material is also a critical factor.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Intermolecular Reactions | At higher concentrations typical of scale-up, the rate of intermolecular reactions (e.g., self-amidation) can compete with the desired intramolecular cyclization. | 1. High Dilution Conditions: While counterintuitive for scale-up, performing the cyclization at a lower concentration can favor the intramolecular reaction. This can be achieved through slow addition of the starting material to a heated solvent. 2. Optimize Temperature: A lower reaction temperature might favor the desired cyclization over polymerization, which often has a higher activation energy. |
| Instability of the Starting Material | The 2-aminomethyl-4,5-dichlorobenzoic acid derivative might be unstable under the reaction conditions, leading to decomposition before cyclization can occur. | 1. In-situ Generation: Consider a one-pot process where the aminomethyl benzoic acid derivative is generated in situ and immediately cyclized without isolation. 2. Protecting Group Strategy: If not already employed, the use of a suitable protecting group on the amine that is cleaved under the cyclization conditions might improve stability. |
| Inappropriate Cyclization Conditions | The choice of solvent, base, or acid catalyst can significantly impact the outcome of the cyclization. | 1. Systematic Optimization: Perform a systematic optimization of the reaction conditions (solvent, temperature, catalyst/reagent) on a small scale before proceeding with the full-scale reaction. 2. Dehydrating Conditions: For cyclizations that involve the elimination of water, ensure that efficient water removal is in place (e.g., Dean-Stark apparatus). |
Proposed Synthetic Pathways and Key Considerations
Route A: Reductive Cyclization of 4,5-Dichlorophthalimide
Caption: Synthetic pathway via reductive cyclization.
Route B: Cyclization of a 2-Aminomethyl-4,5-dichlorobenzoic Acid Derivative
Caption: Synthetic pathway via cyclization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Cyclization of 4,5-Dichlorophthalimide
Step 1: Synthesis of 4,5-Dichlorophthalimide
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4,5-dichlorophthalic anhydride (1.0 eq) and urea (1.5 eq).
-
Heat the mixture to 180-200 °C and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and add water.
-
Stir the slurry, filter the solid, and wash thoroughly with water to remove any unreacted urea.
-
Dry the solid product (4,5-dichlorophthalimide) under vacuum.
Step 2: Reduction to this compound
-
Charge a reactor with 4,5-dichlorophthalimide (1.0 eq) and a suitable solvent (e.g., acetic acid or ethanol).
-
Add a reducing agent such as zinc dust (3.0-5.0 eq) or tin(II) chloride dihydrate (2.0-3.0 eq).
-
If using tin(II) chloride, add concentrated hydrochloric acid slowly, maintaining the temperature below 50 °C.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by HPLC.
-
Once the reaction is complete, cool the mixture and filter off any inorganic salts.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to obtain pure this compound.
References
- Scorzelli, F., Di Mola, A., Palombi, L., & Massa, A. (2015). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. Molecules, 20(5), 8484–8498.
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28). Retrieved January 18, 2026, from [Link]
-
Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
The chemistry of isoindole natural products - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC - NIH. (2025, April 14). Retrieved January 18, 2026, from [Link]
Sources
Preventing byproduct formation in isoindolinone cyclization
Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and byproduct formation encountered during isoindolinone cyclization. The following content is structured to address specific experimental issues with a focus on mechanistic understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts I should be aware of in isoindolinone synthesis?
A1: While specific byproducts are highly dependent on the chosen synthetic route (e.g., transition-metal-catalyzed C-H activation, condensation reactions), several common classes of impurities are frequently observed. These include:
-
Uncyclized Intermediates: Open-chain precursors that have failed to cyclize, such as imines or aminals when starting from aldehydes.[1]
-
Over-oxidation Products: Primarily the corresponding phthalimide, which can form under harsh oxidative conditions.[2][3]
-
Homo-coupling Products: In transition-metal-catalyzed reactions, particularly those involving palladium, the starting materials can couple with themselves.
-
Products of Incomplete Reaction: Unreacted starting materials are a common source of contamination.
-
Catalyst-Related Impurities: Residual metal catalysts (e.g., Palladium, Rhodium, Copper) can contaminate the final product.
Q2: I am using a palladium-catalyzed C-H activation/annulation strategy and observing significant amounts of homo-coupled byproduct. What is the likely cause and how can I mitigate this?
A2: Homo-coupling is a common side reaction in palladium-catalyzed C-H activation processes. It arises from the coupling of two molecules of the same starting material. The mechanism often involves the oxidative addition of the starting material to the palladium catalyst, followed by a second C-H activation and reductive elimination to form the undesired dimer.
Troubleshooting:
-
Ligand Modification: The choice of ligand can significantly influence the selectivity of the reaction. Bulky, electron-rich ligands can often favor the desired intramolecular cyclization over intermolecular homo-coupling.
-
Solvent and Temperature Optimization: The reaction solvent and temperature play a crucial role. A solvent that promotes the solubility of intermediates and facilitates the desired cyclization pathway should be chosen. Lowering the reaction temperature can sometimes suppress the rate of homo-coupling relative to the intramolecular reaction.
-
Controlled Addition of Reagents: Slow addition of one of the coupling partners can maintain a low concentration of the reactive species, thereby disfavoring the bimolecular homo-coupling reaction.
Q3: My isoindolinone product appears to be converting to the corresponding phthalimide. What conditions favor this over-oxidation and how can I prevent it?
A3: The oxidation of the isoindolinone core to a phthalimide is a common issue, particularly when strong oxidants are used or when the reaction is exposed to air for extended periods at elevated temperatures.[2][3] The benzylic position of the isoindolinone is susceptible to oxidation.
Troubleshooting:
-
Choice of Oxidant: If your synthesis requires an oxidant, consider using a milder reagent. For example, some methods have successfully utilized air or molecular oxygen as a selective oxidant, avoiding harsher alternatives.[4] A systematic study on the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones to phthalimides highlighted the efficacy of reagents like nickel peroxide (NiO2), pyridinium chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX) for this specific transformation, so these should be avoided if phthalimide formation is undesirable.[2]
-
Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.
-
Temperature and Reaction Time: Minimize the reaction time and use the lowest effective temperature to reduce the likelihood of over-oxidation.
Troubleshooting Guide: Specific Scenarios
Scenario 1: Incomplete Cyclization in Syntheses from 2-Formylbenzoic Acid
Problem: Low yield of the desired isoindolinone with significant amounts of an uncyclized intermediate, often an imine or a stable aminal.[1]
Mechanistic Insight: The initial step in the reaction of 2-formylbenzoic acid with a primary amine is the formation of an imine, which is in equilibrium with the cyclic hemiaminal. For the reaction to proceed to the isoindolinone, this intermediate must undergo cyclization and dehydration. If the cyclization is slow or reversible, and the intermediate is stable, it can be isolated as a major byproduct. Steric hindrance on either the amine or the aromatic ring can slow down the cyclization step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Detailed Protocols:
-
Protocol 1.1: Acid/Base Catalysis. The addition of a catalytic amount of a Brønsted or Lewis acid can protonate the hydroxyl group of the hemiaminal intermediate, making it a better leaving group and facilitating dehydration. Conversely, a base can deprotonate the nitrogen, increasing its nucleophilicity for the initial cyclization.[5]
-
To the reaction mixture containing the 2-formylbenzoic acid and amine, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZnCl₂.
-
Alternatively, for base catalysis, add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and formation of the isoindolinone.
-
-
Protocol 1.2: Azeotropic Dehydration. Using a solvent that forms an azeotrope with water can effectively remove it from the reaction, driving the equilibrium towards the cyclized product.
-
Set up the reaction in a flask equipped with a Dean-Stark apparatus.
-
Use toluene or xylene as the solvent.
-
Reflux the reaction mixture, allowing for the azeotropic removal of water.
-
Continue until no more water is collected and the reaction is complete by TLC or LC-MS analysis.
-
Scenario 2: Byproduct Formation in Rhodium-Catalyzed C-H Activation
Problem: In the rhodium-catalyzed annulation of N-substituted benzamides with alkenes or alkynes, the formation of unexpected adducts or low regioselectivity is observed.[6][7]
Mechanistic Insight: Rhodium-catalyzed C-H activation typically proceeds through a concerted metalation-deprotonation pathway to form a five-membered rhodacycle intermediate. The regioselectivity of the subsequent insertion of the coupling partner (alkene or alkyne) and the final reductive elimination can be influenced by electronic and steric factors of both the benzamide and the coupling partner. The choice of directing group on the benzamide is crucial for both reactivity and selectivity.[8]
Troubleshooting and Optimization:
| Parameter | Potential Issue | Recommended Action | Rationale |
| Directing Group | Poor directing group ability leading to low reactivity or selectivity. | Use a more effective directing group, such as a picolinamide or a pyrimidyl group. | Stronger coordination to the rhodium center enhances the rate and selectivity of the C-H activation step. |
| Alkene/Alkyne Substrate | Electronic or steric properties of the substrate lead to poor insertion or undesired side reactions. | Modify the electronic nature (e.g., use electron-withdrawing groups) or steric bulk of the substrate. | Electron-deficient alkenes often exhibit higher reactivity in the migratory insertion step.[6] |
| Additives/Co-catalysts | The catalytic cycle is inefficient, leading to catalyst deactivation or side reactions. | The addition of a silver salt (e.g., AgSbF₆) can act as a halide scavenger, generating a more active cationic rhodium species. | A more electrophilic rhodium center can facilitate C-H activation. |
| Solvent | The solvent may not adequately solvate the catalytic species or may participate in side reactions. | Screen a range of solvents with varying polarity and coordinating ability (e.g., DCE, THF, dioxane). | The solvent can influence the stability of intermediates and the overall reaction rate. |
Reaction Scheme and Plausible Mechanism:
Caption: Simplified mechanism of Rh-catalyzed isoindolinone synthesis.
References
-
Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. (2019). Journal of Organic Chemistry, 84(2), 1025-1034. [Link]
-
Zhu, C., & Falck, J. R. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron, 68(45), 9192–9199. [Link]
-
Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. (2012). Tetrahedron, 68(45), 9192-9199. [Link]
-
Rh(III)-catalyzed synthesis of isoindolinone. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
An Oxidation Study of Phthalimide-Derived Hydroxylactams. (2022). Molecules, 27(2), 488. [Link]
-
Base-promoted synthesis of substituted isoindolinones 2.15. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Various N-substituted isoindolinones can be synthesized in excellent yields through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines in the presence of ultrathin Pt nanowires as catalysts under 1 bar of hydrogen. Organic Letters, 14(7), 1876–1879. [Link]
-
Kurihara's synthesis of magallanesine (85). (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
Selective alkylation/oxidation of N-substituted isoindolinone derivatives: Synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Tryptophanol-Derived Isoindolinones
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers engaged in the development of tryptophanol-derived isoindolinones. This guide is designed to provide expert insights, actionable protocols, and robust troubleshooting advice to address the common challenges associated with the metabolic stability of this promising chemical scaffold. Our goal is to empower you to anticipate, diagnose, and solve experimental hurdles, thereby accelerating your drug discovery pipeline.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common conceptual and strategic questions encountered when working to improve the metabolic profile of tryptophanol-derived isoindolinones.
Q1: What are the primary metabolic liabilities of the tryptophanol-derived isoindolinone scaffold?
A1: Extensive research has identified the indole ring as the principal site of metabolic vulnerability. Specifically, the C2 and C3 positions of the indole moiety are the main targets for Phase I oxidative metabolism promoted by cytochrome P450 (CYP) enzymes.[1][2] This oxidation can lead to the formation of hydroxylated metabolites and, in some cases, subsequent opening of the pyrrole ring, which often results in a loss of biological activity.[3]
Q2: What are the most effective chemical strategies to block these metabolic "hotspots" and enhance stability?
A2: A metabolism-guided optimization approach has proven highly effective. The two most successful strategies are:
-
Blocking the C2 Position: Introducing a substituent at the C2 position of the indole ring can sterically and electronically shield it from CYP-mediated attack. The insertion of a bromine atom has been particularly successful; its electron-withdrawing nature deactivates the ring towards oxidation, and its size provides a steric block.[3][4]
-
Protecting the Indole Nitrogen: Derivatization of the indole nitrogen with alkyl or benzyl groups can further enhance stability. This modification, especially when combined with C2-bromination, has been shown to protect the indole ring from degradative catabolic pathways like pyrrole ring opening.[3]
Q3: If I successfully block Phase I oxidation, what other metabolic pathways should I be aware of?
A3: Blocking the primary oxidative pathway often results in a "metabolic switch."[1][5] The compound may become a substrate for other metabolic enzymes. You should anticipate and assay for:
-
Phase II Glucuronidation: The molecule may be conjugated with glucuronic acid, a common Phase II pathway that increases water solubility to facilitate excretion.[3] This can be assessed by incubating the compound in liver microsomes fortified with UDPGA (uridine diphosphate glucuronic acid).[3]
-
Alternative Oxidation Sites: Metabolism may shift to other parts of the molecule, such as the phenyl rings of various substituents, leading to the formation of phenolic metabolites.[3]
Q4: Which in vitro assay system is most appropriate for evaluating the metabolic stability of my compounds?
A4: The choice of assay system depends on the specific question you are asking:
-
Liver Microsomes (e.g., HLM, RLM): This is the standard for high-throughput screening and is excellent for assessing Phase I (CYP-mediated) metabolism because microsomes are enriched with these enzymes.[6][7] They are cost-effective and ideal for initial rank-ordering of compounds.
-
Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, as they contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.[7] Use hepatocytes to get a more complete picture of a compound's metabolic fate, including conjugation reactions.
-
S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone.[8]
Q5: What key parameters should I use to quantify and compare the metabolic stability of my analogs?
A5: The two primary parameters derived from in vitro stability assays are:
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug.[9] It is calculated from the rate of drug disappearance and is used to predict in vivo hepatic clearance. Low clearance compounds are generally preferred.[4]
Section 2: Troubleshooting Guide for Metabolic Stability Assays
Even with robust protocols, unexpected results can occur. This guide provides a systematic approach to troubleshooting common issues.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Rapid Disappearance in Microsome Assay | High susceptibility to CYP-mediated (Phase I) metabolism.[10] | 1. Confirm & Identify: Perform metabolite identification using LC-HRMS/MS to pinpoint the exact site of metabolism.[1] 2. Structural Modification: Synthesize analogs with modifications at the identified "hotspots" (e.g., C2-bromination, N-alkylation).[3][4] 3. Enzyme Phenotyping: Use specific CYP chemical inhibitors or recombinant CYP enzymes to identify which isoform(s) are responsible for the metabolism.[11][12] |
| Inconsistent Results Between Batches | 1. Variability in the activity of microsomal/hepatocyte preparations. 2. Inconsistent assay conditions (e.g., temperature, pH, incubation times). 3. Degradation of essential cofactors (e.g., NADPH).[13] | 1. Quality Control: Ensure consistent sourcing and quality control of liver fractions. Use pooled donor lots to average out inter-individual variability.[6] 2. Standardize Protocol: Strictly adhere to standardized protocols. Use calibrated equipment.[10] 3. Fresh Reagents: Always prepare the NADPH regenerating system fresh before each experiment and keep it on ice.[13] 4. Controls: Include well-characterized positive (e.g., Verapamil) and negative (e.g., Warfarin) control compounds in every assay plate to ensure the system is performing as expected. |
| Compound Precipitates in Assay Medium | Poor aqueous solubility of the test compound.[13] | 1. Measure Solubility: First, determine the aqueous solubility of your compound under assay conditions (e.g., phosphate buffer pH 7.4). 2. Adjust Concentration: If solubility is an issue, lower the initial concentration of the test compound in the incubation. 3. Modify Formulation: Use a co-solvent (e.g., DMSO, acetonitrile), but ensure the final concentration is low (typically <1%) to avoid inhibiting enzyme activity. |
| No Metabolism Observed (Even for Positive Control) | 1. Inactive enzymes in the liver fraction. 2. Omission or degradation of the NADPH regenerating system (essential for CYP activity). 3. Error in the analytical method (LC-MS/MS). | 1. Verify Enzyme Activity: Test the liver fraction lot with a standard substrate known to be rapidly metabolized. 2. Check Cofactors: Ensure the NADPH system was added and prepared correctly. Run a negative control incubation without NADPH; metabolism should be significantly reduced or absent. 3. Validate Analytical Method: Check the LC-MS/MS method for sensitivity and matrix effects. Ensure the internal standard is performing correctly. |
Section 3: Key Experimental Protocols
This section provides a detailed, step-by-step protocol for the most common initial screening assay.
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a tryptophanol-derived isoindolinone analog.
Materials:
-
Test Compound (TC) and Control Compounds (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and protein precipitation.
-
96-well incubation plates and collection plates
-
Multichannel pipettes, incubator/shaking water bath (37°C)
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for the HLM stability assay.
Procedure:
-
Preparation:
-
Thaw HLM and NADPH system components on ice.
-
Prepare a master mix of HLM in phosphate buffer. A typical final protein concentration is 0.5 mg/mL.
-
Prepare the complete NADPH regenerating system according to the manufacturer's instructions. Keep on ice.
-
In the 96-well incubation plate, add the HLM master mix and the test compound (final concentration typically 1 µM). Include wells for a positive control, negative control, and a "T0" (time zero) control without NADPH.
-
-
Incubation:
-
Pre-warm the incubation plate containing the HLM and test compound at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.
-
At each designated time point (e.g., 0, 5, 15, 30, 60 min), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. For the 0-minute time point, quench the reaction before adding NADPH.
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate Half-life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Section 4: Data Interpretation & Visualization
Metabolic "Soft Spots" and Protective Strategies
The diagram below illustrates the key metabolic vulnerabilities of the tryptophanol-derived isoindolinone scaffold and the validated strategies to enhance stability.
Caption: Key metabolic sites and enhancement strategies.
Example Data: Impact of C2-Bromination on Metabolic Stability
The following table summarizes representative data comparing a parent compound (Analog A) to its C2-brominated derivative (Analog B), demonstrating the effectiveness of this strategy.
| Compound | Description | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Predicted Stability Class |
| Analog A | Parent Scaffold | 25 | 27.7 | Moderate to High Clearance |
| Analog B | C2-Bromo Derivative | 147 | 4.7 | Low Clearance |
This data is illustrative and demonstrates the typical trend observed when metabolic hotspots are successfully blocked. As shown, the half-life of Analog B is significantly longer than that of Analog A, and its intrinsic clearance is much lower, indicating a substantial improvement in metabolic stability.[4]
References
-
Soares, J., et al. (2023). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Pharmaceuticals, 16(2), 146. [Link]
-
MDPI. (2023). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. [Link]
-
Soares, J., et al. (2023). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Pharmaceuticals, 16(2), 146. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
-
Barcherini, V., et al. (n.d.). Tryptophanol-derived oxazoloisoindolinones: Novel small molecule p53 activators with promising antitumor activity. Sciforum. [Link]
-
Soares, J., et al. (2023). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. MDPI. [Link]
-
Soares, J., et al. (2023). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. National Center for Biotechnology Information. [Link]
-
Gomes, S., et al. (2021). Potency and Selectivity Optimization of Tryptophanol-Derived Oxazoloisoindolinones: Novel p53 Activators in Human Colorectal Cancer. ChemMedChem, 16(2), 335-344. [Link]
-
ResearchGate. (n.d.). Structures of (R)‐tryptophanol‐derived isoindolinones 24–34. [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
-
Almazroo, O. A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators [ouci.dntb.gov.ua]
- 3. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. nuvisan.com [nuvisan.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. metabolon.com [metabolon.com]
- 12. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Substituted Isoindolin-1-ones
Welcome to the technical support center for the synthesis of 3-substituted isoindolin-1-ones. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered in these synthetic endeavors. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2][3]
I. Overview of Synthetic Challenges
The construction of the 3-substituted isoindolin-1-one core, while achievable through various methods, is often plagued by challenges that can impact yield, purity, and stereoselectivity.[4][5] Understanding these potential pitfalls is the first step toward successful synthesis.
Common Hurdles Include:
-
Low Reaction Yields: Often a result of incomplete conversion, side reactions, or product degradation under harsh reaction conditions.
-
Formation of Side Products: Competing reaction pathways can lead to a complex mixture of products, complicating purification. Common side products include phthalimides from over-oxidation or uncyclized intermediates.[6]
-
Poor Stereoselectivity: For chiral 3-substituted isoindolinones, achieving high diastereomeric or enantiomeric excess can be challenging.[4][5]
-
Purification Difficulties: The polarity and solubility of isoindolinone derivatives can make their separation from reagents and byproducts arduous.
-
Substrate Scope Limitations: A synthetic method may work well for a specific set of substrates but fail or give poor results with others, particularly those with sensitive functional groups.
II. Troubleshooting Guides in Q&A Format
This section directly addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Low Yields & Incomplete Reactions
Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?
A1: Stalled reactions are a frequent issue. The root cause often lies in reaction kinetics, equilibrium limitations, or catalyst deactivation.
-
Causality: Many isoindolinone syntheses, such as those involving intramolecular cyclization, are equilibrium processes.[7] Insufficient activation energy or a deactivated catalyst can prevent the reaction from reaching completion. For instance, in metal-catalyzed C-H activation/annulation reactions, the catalyst can be poisoned by impurities or degrade over time, especially at elevated temperatures.[7][8]
-
Troubleshooting Steps:
-
Increase Temperature: Gently increasing the reaction temperature can often provide the necessary activation energy. Monitor for product degradation, as some isoindolinones are heat-sensitive.
-
Add More Reagent/Catalyst: If a catalyst is being consumed or deactivated, a fresh portion can restart the reaction. Similarly, if one of the reactants is volatile or prone to side reactions, adding it in portions can maintain its effective concentration.
-
Remove Byproducts: If the reaction produces a byproduct that inhibits the catalyst or shifts the equilibrium (e.g., water in a condensation reaction), consider using a Dean-Stark trap or adding molecular sieves.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. A solvent that better solubilizes all reactants and intermediates may improve the yield. For polar intermediates, a more polar solvent could be beneficial.
-
Side Product Formation
Q2: I'm observing a significant amount of an unexpected side product. How can I identify it and suppress its formation?
A2: Side product formation is a common challenge, often arising from competing reaction pathways.
-
Common Side Products & Their Origins:
-
Phthalimides: Over-oxidation of the isoindolinone product, particularly when using strong oxidants or prolonged reaction times in aerobic conditions.[6]
-
Uncyclized Intermediates: Incomplete cyclization can leave open-chain precursors in the final mixture.[6] This is common in reactions proceeding through an imine or amide intermediate.
-
Homo-coupling Products: In palladium-catalyzed reactions, the starting materials can sometimes couple with themselves.[6]
-
-
Troubleshooting & Optimization:
-
Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction or degradation of the product. Lowering the temperature can sometimes favor the desired reaction pathway.
-
Choice of Oxidant/Catalyst: In oxidative cyclizations, the choice and stoichiometry of the oxidant are critical.[8] Screening different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) or adjusting their amounts can minimize over-oxidation.[7]
-
Protecting Groups: If a functional group on your substrate is interfering with the reaction, consider using a protecting group.[9][10] For example, protecting a reactive amine or alcohol can prevent it from participating in unwanted side reactions.
-
Stereoselectivity Issues
Q3: My synthesis of a chiral 3-substituted isoindolinone is resulting in a low diastereomeric or enantiomeric ratio. How can I improve the stereochemical outcome?
A3: Achieving high stereoselectivity often requires careful control of reaction conditions and the use of chiral auxiliaries or catalysts.[4][5]
-
Factors Influencing Stereoselectivity:
-
Steric Hindrance: The steric bulk of the substituent at the 3-position and other groups on the isoindolinone core can influence the approach of reagents, directing the stereochemical outcome.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can effectively control the stereochemistry of subsequent reactions at the C3 position.[4]
-
Chiral Catalysts: The use of chiral ligands in metal-catalyzed reactions can induce asymmetry and lead to the preferential formation of one enantiomer.
-
-
Strategies for Improvement:
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to the different stereoisomers.
-
Screen Chiral Ligands/Auxiliaries: If using a chiral catalyst or auxiliary, screen a variety of structures to find the one that provides the best stereochemical induction for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and, consequently, the stereochemical outcome. Experiment with a range of solvents.
-
Purification Challenges
Q4: I'm having difficulty purifying my 3-substituted isoindolinone. It either streaks on the silica gel column or co-elutes with impurities. What purification strategies can I try?
A4: The purification of isoindolinones can be challenging due to their often-polar nature.
-
Troubleshooting Purification:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your flash chromatography. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (for basic compounds) to your eluent can improve peak shape and separation.
-
Alternative Stationary Phases: If silica gel is not effective, consider using alumina (basic or neutral) or reverse-phase silica (C18).
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to find suitable conditions.
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction can be a powerful purification step. For example, a basic isoindolinone can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer and extracting back into an organic solvent.
-
Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.[11]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 3-substituted isoindolin-1-ones?
A1: A variety of starting materials can be used, with the choice often depending on the desired substitution pattern and available resources. Common precursors include:
-
o-(1-Alkynyl)benzamides[16]
Q2: Are there any metal-free methods for synthesizing isoindolinones?
A2: Yes, while many modern methods rely on transition metal catalysis, several metal-free approaches exist.[2] These include:
-
Acid or Base-Catalyzed Cyclizations: Intramolecular cyclization of appropriate precursors can be promoted by acids or bases.[13]
-
Radical Cyclizations: Radical-mediated reactions can be used to construct the isoindolinone ring system.
-
Multicomponent Reactions: Reactions like the Ugi four-component reaction can provide access to highly substituted isoindolinones in a single step.[15][17]
Q3: How can I introduce a substituent at the 3-position of a pre-existing isoindolinone?
A3: Direct functionalization at the C3 position is a powerful strategy. One common method involves the deprotonation of an N-protected isoindolinone with a strong base (e.g., LDA) to form an anion, which can then be reacted with an electrophile (e.g., an alkyl halide) to introduce the substituent.[4][12]
Q4: What is the role of an oxidant in many isoindolinone syntheses?
A4: In many transition-metal-catalyzed C-H activation/annulation reactions, an oxidant is required to regenerate the active form of the catalyst in the catalytic cycle.[7][8] For example, in a Pd(II)-catalyzed reaction, the palladium can be reduced to Pd(0) during the catalytic cycle, and an oxidant is needed to re-oxidize it to the active Pd(II) state.
IV. Data and Protocols
Comparative Yields for Common Synthetic Routes
| Starting Material | Reagents/Catalyst | R Group | Yield (%) | Reference |
| 2-Carboxybenzaldehyde | Amine, Pt nanowires, H₂ | Various alkyl & aryl | 85-98% | [18] |
| 2-Cyanobenzaldehyde | 2-Nitroaniline derivatives, KOH/MeOH | Substituted aryl | 79-90% | [14] |
| N-Tosylbenzamide | Alkenes, [RhCp*Cl₂]₂ | Various | 60-95% | [7] |
| N-tert-Butylsulfinyl-isoindolinone | LDA, Alkyl halide | Various alkyl | 80-92% | [4] |
Detailed Experimental Protocol: Asymmetric Alkylation of N-tert-Butylsulfinyl-isoindolinone
This protocol is adapted from a published procedure for the asymmetric synthesis of 3-substituted isoindolinones.[4]
Objective: To synthesize a chiral 3-substituted isoindolinone via direct alkylation.
Materials:
-
(S)-2-(tert-butylsulfinyl)-isoindolin-1-one
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) - Caution: Highly Toxic
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add HMPA (2.0 eq). Handle HMPA with extreme care in a fume hood.
-
Slowly add LDA solution (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.5 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted isoindolinone.
V. Visualizations
Troubleshooting Workflow for Low Yields
Caption: Common synthetic pathways to 3-substituted isoindolinones.
VI. References
-
Zhang, J., et al. (2010). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 75(15), 5278–5281. [Link]
-
Abe, M., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. Organic & Biomolecular Chemistry, 19(33), 7171-7174. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of isoindolinones. [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Catalysts, 10(11), 1269. [Link]
-
The Journal of Organic Chemistry. (2010). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. [Link]
-
Shi, L., et al. (2012). Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts. Organic Letters, 14(7), 1876–1879. [Link]
-
Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. PMC. [Link]
-
ResearchGate. (n.d.). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. [Link]
-
Allin, S. M., et al. (1999). A highly diastereoselective synthesis of 3-substituted isoindolin-1-one dericatives. Tetrahedron Letters, 40(1), 143-146. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]
-
Kempe, K., & Richert, C. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 243-267. [Link]
-
Petronzi, C., et al. (2021). Synthesis and reactivity of the 3-substituted isoindolinone framework to assemble highly functionalized related structures. New Journal of Chemistry, 45(3), 1369-1376. [Link]
-
Dhaibi, F. B. E., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26871–26880. [Link]
-
ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]
-
Beilstein Journals. (2013). The chemistry of isoindole natural products. [Link]
-
Larock, R. C., & Yue, D. (2001). Regio- and stereoselective synthesis of isoindolin-1-ones via electrophilic cyclization. Tetrahedron Letters, 42(35), 6011-6013. [Link]
-
Wikipedia. (n.d.). Isoindoline. [Link]
-
ResearchGate. (n.d.). Mechanism of synthesis of isoindoline‐1,3‐diones. [Link]
-
Çetinkaya, Y., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐substituded isoindolin‐1‐one from benzylamine. [Link]
-
PubMed. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[ e]-Benzotriazine Derivatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Sharma, U., et al. (2020). Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. Bioconjugate Chemistry, 31(6), 1646–1653. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. [Link]
-
Julaeha, E., et al. (2021). Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. Scientific Reports, 11, 16891. [Link]
-
MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
Firoozpour, L., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 355-367. [Link]
-
eScholarship. (2022). Preparation of 3‑Substituted Isoindolin-1-one, Cinnoline, and 1,2,4‑[e]‑Benzotriazine Derivatives. [Link]
-
New Journal of Chemistry. (2021). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. [Link]
-
ResearchGate. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. [Link]
Sources
- 1. research.abo.fi [research.abo.fi]
- 2. researchgate.net [researchgate.net]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. A highly diastereoselective synthesis of 3-substituted isoindolin-1-one dericatives / Tetrahedron Letters, 1999 [sci-hub.box]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. media.neliti.com [media.neliti.com]
- 11. How To [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.uniupo.it [research.uniupo.it]
- 14. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Regio- and stereoselective synthesis of isoindolin-1-ones via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity Control in Reactions with 4,5-Dichloroisoindolin-1-one
Welcome to the technical support center for chemists working with 4,5-Dichloroisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the knowledge to control the regiochemical outcome of your reactions with confidence and precision.
Understanding the Substrate: Electronic and Steric Landscape
The this compound core presents a unique challenge in regioselectivity. The two chlorine atoms are positioned on the aromatic ring, and their relative reactivity is governed by a combination of electronic and steric factors. The lactam ring, with its electron-withdrawing amide group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
The C4-Cl and C5-Cl bonds have distinct electronic environments. The C4 position is para to the carbonyl group and meta to the nitrogen atom of the lactam, while the C5 position is meta to the carbonyl and para to the nitrogen. This subtle difference can be exploited to achieve selective functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling on this compound is non-selective, giving me a mixture of 4-substituted and 5-substituted products. How can I favor substitution at the C4 position?
Answer: This is a common issue. The C4 position is generally more electron-deficient due to its para relationship to the electron-withdrawing carbonyl group, making it inherently more reactive towards oxidative addition of the palladium catalyst. However, achieving high selectivity often requires careful optimization of reaction conditions.
-
Causality: In palladium-catalyzed cross-coupling reactions, the selectivity-determining step is often the oxidative addition of the Pd(0) catalyst to the aryl-chloride bond. The more electron-poor C-Cl bond will typically react faster.
-
Troubleshooting & Optimization:
-
Ligand Choice is Critical: For selective C4 coupling, sterically bulky phosphine ligands can enhance selectivity. Ligands like XPhos or RuPhos often favor reaction at the more accessible and electronically activated C4 position.
-
Solvent and Base Combination: A systematic screen of solvents and bases is recommended. For instance, using a polar aprotic solvent like dioxane with a weaker base such as K₂CO₃ can sometimes improve selectivity compared to stronger bases like Cs₂CO₃ which might drive the reaction to completion at both sites.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can often favor the kinetically preferred C4 product. Monitor the reaction closely to avoid prolonged reaction times that could lead to the formation of the di-substituted product or reaction at the C5 position.
-
Question 2: I want to achieve a selective Buchwald-Hartwig amination at the C5 position. My current conditions are giving me the C4-aminated product as the major isomer. What should I do?
Answer: Selectively targeting the C5 position is challenging due to the higher intrinsic reactivity of the C4 position. However, it is achievable by carefully selecting a catalyst system that can override the inherent electronic preference.
-
Causality: To favor the C5 position, you need to find conditions that either sterically hinder attack at C4 or electronically favor the C5 position through the choice of ligand.
-
Troubleshooting & Optimization:
-
Ligand-Directed Selectivity: Certain bidentate ligands with a wide bite angle, such as Xantphos or DPEPhos, can sometimes promote reaction at the less reactive site.[1] These ligands can alter the geometry of the palladium center, influencing which C-Cl bond can more readily undergo oxidative addition. A thorough ligand screen is your most powerful tool here.
-
Exploring Catalyst Precursors: The choice of palladium precursor (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) can influence the active catalyst formation and, consequently, the regioselectivity.
-
Protecting Groups: If applicable to your synthesis, introduction of a bulky N-protecting group on the isoindolinone nitrogen could sterically shield the C4 position, thereby favoring reaction at C5.
-
Nucleophilic Aromatic Substitution (SNAr)
Question 3: I am attempting an SNAr reaction with sodium methoxide, but I'm getting a mixture of the 4-methoxy and 5-methoxy products. How can I improve selectivity?
Answer: In SNAr reactions, the regioselectivity is dictated by the stability of the intermediate Meisenheimer complex.[2][3][4] The electron-withdrawing carbonyl group at C1 provides stabilization for a negative charge at the C4 position through resonance, making it the kinetically favored site of attack.
-
Causality: The stability of the Meisenheimer complex is key. Anionic charge developing at the carbon bearing the chlorine is delocalized onto the electron-withdrawing groups. The carbonyl group at C1 can better stabilize a negative charge at C4.
-
Troubleshooting & Optimization:
-
Temperature is a Key Lever: Performing the reaction at low temperatures (e.g., -20 °C to 0 °C) will significantly favor the kinetically controlled C4-substitution product.
-
Nucleophile Choice: "Harder" nucleophiles (like alkoxides) will tend to favor the more electron-deficient C4 position. To potentially favor the C5 position, one might explore "softer" nucleophiles (like thiolates), although C4 will likely remain the more reactive site.
-
Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile. In polar aprotic solvents like DMF or DMSO, the nucleophile is less solvated and more reactive, which may lead to lower selectivity. A less polar solvent like THF could potentially offer better control.
-
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4 Position
This protocol is designed to favor the formation of the 4-aryl-5-chloroisoindolin-1-one.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.5 equiv).
-
-
Catalyst Addition:
-
In a separate vial, pre-mix the palladium precursor, for example, Pd₂(dba)₃ (2 mol%), and a sterically hindered phosphine ligand like XPhos (4 mol%).
-
Add the catalyst mixture to the Schlenk flask.
-
-
Solvent and Reaction Conditions:
-
Add degassed dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Recommended Condition for C4-Selectivity | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A bulky ligand favors reaction at the more accessible C4 position. |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong bases provide good reactivity without compromising selectivity. |
| Solvent | Dioxane or Toluene | Common solvents for Suzuki couplings that offer good solubility for reagents. |
| Temperature | 80-90 °C | Lower temperatures favor the kinetically preferred product. |
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C5 Position (Hypothetical)
This protocol outlines a strategy to attempt the challenging C5-selective amination. Success is highly dependent on extensive screening.
-
Reagent Setup:
-
In a glovebox, charge a vial with this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base like LHMDS or NaOt-Bu (1.5 equiv).
-
-
Catalyst System:
-
Add the palladium precursor, such as Pd(OAc)₂ (2 mol%), and a bidentate ligand with a wide bite angle, for instance, Xantphos (3 mol%).
-
-
Reaction Execution:
-
Add degassed toluene or THF as the solvent.
-
Seal the vial and heat to 100-110 °C.
-
-
Work-up and Analysis:
-
After 12-24 hours, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Analyze the crude product mixture by ¹H NMR or LC-MS to determine the regioisomeric ratio.
-
| Parameter | Suggested Condition for C5-Selectivity | Rationale |
| Catalyst | Pd(OAc)₂ / Xantphos | A wide bite-angle ligand may alter selectivity towards the less reactive C5 site.[1] |
| Base | LHMDS or NaOt-Bu | Strong bases are typically required for Buchwald-Hartwig aminations.[5] |
| Solvent | Toluene or THF | Standard solvents for this type of cross-coupling.[6] |
| Temperature | 100-110 °C | Higher temperatures may be needed to activate the less reactive C5-Cl bond. |
Visualizing Reaction Control
Decision Workflow for Regioselective Cross-Coupling
Caption: Decision tree for selecting cross-coupling conditions.
Mechanism of Regioselectivity in SNAr
Caption: SNAr regioselectivity is governed by Meisenheimer complex stability.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]
- Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry LibreTexts. 15.03.1: Theory of Directing effects. Available from: [Link]
- Dorel, R. & Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years.
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
Organic Chemistry Data. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
Organic Chemistry Tutor (YouTube). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Available from: [Link]
- Smith, A. M., et al. Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal.
-
The Organic Chemistry Tutor (YouTube). Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Smith, A. M., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
-
Baran Lab, Scripps Research. Haloselectivity of Heterocycles. Available from: [Link]
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available from: [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
Diva-Portal.org. Study of nucleophilic aromatic substitution with diaryliodonium salts. Available from: [Link]
-
MDPI. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Available from: [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]
- Rodina, D., et al. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
- Wang, H. Y. & Shi, D. Q. Efficient Synthesis of Functionalized dihydro-1H-indol-4(5H)-ones via One-Pot Three-Component Reaction Under Catalyst-Free Conditions.
-
ResearchGate. One-Pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]
- Rodina, D., et al.
- Du, Y., et al. Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. The Journal of Organic Chemistry.
-
ResearchGate. ChemInform Abstract: The “One-Pot” Synthesis of 4,5-Dihydrobenzo[g]indole and Its 1-Vinyl Derivative from 1-Tetralone, Hydroxylamine, and Dichloroethane in the System KOH—DMSO. Available from: [Link]
- Bouz, G., et al. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen.
- Guranova, N. I., et al. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. The Journal of Organic Chemistry.
- Copper-Catalyzed [4 + 1] Annulation of Enaminothiones with Indoline-Based Diazo Compounds. Organic Letters.
-
ResearchGate. (PDF) Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Available from: [Link]
Sources
Validation & Comparative
A Comparative Guide to 4,5-Dichloroisoindolin-1-one and Other Halogenated Isoindolinones for Drug Discovery Professionals
Introduction: The Isoindolinone Scaffold and the Critical Role of Halogenation
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a versatile template for introducing a variety of substituents, enabling the fine-tuning of physicochemical properties and biological activity. Among the many possible modifications, halogenation of the benzene ring has emerged as a particularly effective strategy for modulating the therapeutic potential of isoindolinone derivatives.[1][2]
This guide provides an in-depth comparison of 4,5-dichloroisoindolin-1-one with other halogenated isoindolinones, offering insights into how the position and nature of halogen substituents influence their chemical properties and biological performance. By synthesizing available data and explaining the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their pursuit of novel therapeutics.
The Influence of Halogenation on Physicochemical Properties and Bioactivity
Halogen atoms, through a combination of steric and electronic effects, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. The introduction of chlorine, bromine, or fluorine to the isoindolinone scaffold can lead to profound changes in its bioactivity.
Electronic Effects and Lipophilicity
The electronegativity of halogens influences the electron density of the aromatic ring, which can affect intermolecular interactions such as hydrogen bonding and π-π stacking.[3] Generally, halogenation increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes. However, the specific halogen and its position on the ring determine the extent of this effect. For instance, chlorine and bromine are known to enhance hydrophobic interactions and van der Waals contacts with biological targets.[4]
Structure-Activity Relationships (SAR) of Halogenated Isoindolinones
While direct comparative studies on the full range of halogenated isoindolinone isomers are not extensively documented in a single source, a clear trend emerges from the broader literature on halogenated heterocycles: the presence and position of halogens are critical for biological activity.[4][5] Studies on related halogenated indoles have shown that di-halogenation, particularly at the C4, C5, and C6 positions, can be optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects.[4]
Comparative Analysis of Dichloroisoindolinone Isomers
The positional isomerism of chlorine atoms on the isoindolinone ring can lead to significant differences in biological activity. While comprehensive, direct comparative data for all dichloroisoindolinone isomers is limited, we can infer potential differences based on SAR principles and available data for related compounds.
| Compound | Structure | Anticipated Properties and Known Activities of Related Scaffolds |
| This compound | ![]() | The proximity of the two chlorine atoms in the 4 and 5 positions creates a distinct electronic environment that can influence interactions with target proteins. This substitution pattern has been explored in other heterocyclic systems for various biological activities. |
| 5,6-Dichloroisoindolin-1-one | ![]() | This symmetrical substitution pattern may lead to different crystal packing and solubility properties compared to its isomers. Dichloro-substitution in similar positions on other scaffolds has been associated with analgesic and anti-inflammatory properties.[6] |
| 6,7-Dichloroisoindolin-1-one | ![]() | The chlorine atoms in the 6 and 7 positions are electronically distinct from the other isomers, which could lead to unique binding interactions and biological activities. |
Beyond Dichlorination: A Look at Other Halogen Substitutions
The choice of halogen (fluorine, bromine, or iodine) can further modulate the activity of the isoindolinone scaffold.
-
Fluorine: Often used to block metabolic oxidation and can alter the pKa of nearby functional groups, thereby influencing binding affinity.
-
Bromine: Similar in size to a methyl group, it is highly lipophilic and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to target proteins.
-
Iodine: The most polarizable of the halogens, it is a strong halogen bond donor and can significantly increase potency in some cases.
Experimental Protocols: Synthesis of Halogenated Isoindolinones
The synthesis of halogenated isoindolinones can be achieved through various established methods. A general and versatile approach involves the cyclization of a halogenated phthalic acid derivative or a related precursor.
General Synthesis of a Dichloroisoindolinone
A common route to N-substituted dichloroisoindolinones involves the reaction of a dichlorophthalic acid with a primary amine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4,5-dichlorophthalic acid (1 equivalent) and the desired primary amine (1.1 equivalents) in a suitable high-boiling solvent such as dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to reflux (typically 140-150 °C) for a specified period (e.g., 15 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add a non-solvent like ethanol to precipitate the product.
-
Purification: Collect the solid product by filtration and recrystallize from an appropriate solvent to obtain the pure dichloroisoindolinone derivative.
This is a generalized protocol and may require optimization for specific substrates and desired products.
Antifungal and Anticancer Potential: A Key Application Area
Halogenated isoindolinones and related structures have shown significant promise as both antifungal and anticancer agents.
Antifungal Activity
Studies on multi-halogenated indoles, a closely related scaffold, have demonstrated potent antifungal activity against drug-resistant Candida species.[4] Specifically, 4,6-dibromoindole and 5-bromo-4-chloroindole exhibited minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL against various Candida strains.[4] These findings suggest that dichloroisoindolinones, such as this compound, are promising candidates for the development of new antifungal agents.
Anticancer Activity
The following diagram illustrates a general workflow for screening the biological activity of newly synthesized halogenated isoindolinones.
Caption: Workflow for the biological evaluation of halogenated isoindolinones.
Conclusion and Future Directions
This compound and its halogenated analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel antifungal and anticancer agents. The strategic placement of halogen atoms on the isoindolinone scaffold provides a powerful tool for optimizing biological activity and physicochemical properties.
While the available data strongly supports the importance of halogenation, further direct comparative studies of dichloroisoindolinone isomers and their bromo- and fluoro-analogs are warranted. Such studies, providing comprehensive data on their relative potencies, metabolic stabilities, and toxicities, would be invaluable for guiding future drug design efforts. The continued exploration of this versatile chemical space is likely to yield new and effective therapeutic agents.
References
- Barcherini, V., Loureiro, J. B., Sena, A., & Santos, M. M. M. (2023). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Journal of Inorganic Biochemistry.
- Jeong, J. H., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi.
- Cui, Y., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology.
- Krzywik, J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules.
- Powers, D. G., et al. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Tetrahedron Letters.
- Shaik, A. B., et al. (2021).
-
Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link]
- Jeong, J. H., et al. (2023). Antifungal activities of multi-halogenated indoles against 2 drug-resistant Candida species. PeerJ.
- Jadhav, M., & Jha, A. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics.
- Lin, Y.-W., et al. (2023). Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. Journal of Fungi.
- Phakhodee, W., et al. (2020).
- Wang, Y., et al. (2017). Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method.
- de Souza, T. B., et al. (2021). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. Journal of Antimicrobial Chemotherapy.
- Jadhav, M., & Jha, A. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics.
- Wang, L., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry.
- Leite, A. C. L., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets.
- Rawal, P., et al. (2022). Photoinduced halogen-bonding enabled synthesis of oxindoles and isoindolinones from aryl iodides. Organic & Biomolecular Chemistry.
-
Open Oregon Educational Resources. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Available at: [Link]
- Lu, Y., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets.
- Islam, R., et al. (2012).
- Rao, H. S. P., & Senthilkumar, S. P. (2015). Isoindoloindolones - Biological Activities and Syntheses. ARKIVOC.
- Jeanmart, S., & Giraud, F. (1976). Isoindolin-1-one derivatives.
- Annunziato, G., et al. (2023).
- European Patent Office. (2005).
- Potapov, A. S., et al. (2023). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals.
-
PubChem. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Available at: [Link]
- Sende, F., et al. (2020). Antiviral activity of isoindole derivatives.
- Aikawa, H., et al. (2010). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
- Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
-
PubChem. 4,5-Dichloro-1,2-phenylenediamine. Available at: [Link]
- Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (-)
-
NIST. 4,5-Dichloro-ortho-phenylenediamine. Available at: [Link]
- Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
-
PubChem. 4,5-Dichloro-3-hydroxypyridazine. Available at: [Link]
-
NIST. Diphenylsulfone, 4-chloro-4'-methyl-. Available at: [Link]
Sources
- 1. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Substitution in the Bioactivity of 4,5-Dichloroisoindolin-1-one Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the isoindolin-1-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet highly significant, subclass: 4,5-dichloroisoindolin-1-one derivatives. The strategic placement of chlorine atoms at the 4 and 5 positions of the isoindolinone core profoundly influences the molecule's electronic and steric properties, predisposing it to potent biological activities, particularly in the realm of oncology. This guide will provide an in-depth comparison of these derivatives, supported by experimental data, to illuminate the critical role of substituent modifications in modulating their therapeutic potential, with a particular focus on their activity as Poly(ADP-ribose) polymerase (PARP) inhibitors.
The this compound Scaffold: A Foundation for Potent Bioactivity
The isoindolin-1-one core, a fused bicyclic system, serves as a versatile template for the design of bioactive molecules. Its structural rigidity and synthetic tractability make it an attractive starting point for medicinal chemists. The introduction of two chlorine atoms onto the benzene ring at positions 4 and 5 creates a unique electronic environment. These electron-withdrawing groups can enhance the molecule's interaction with biological targets and improve its pharmacokinetic profile.
Recent research has highlighted the potential of isoindolinone derivatives as potent inhibitors of PARP enzymes.[2][3] PARP plays a crucial role in DNA repair, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of NAD+, the natural substrate of PARP, facilitates competitive inhibition at the enzyme's catalytic site.[2] The 4,5-dichloro substitution pattern appears to further enhance this inhibitory activity, making this class of compounds a focal point of contemporary cancer research.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Impact of Substituents
The biological activity of this compound derivatives is exquisitely sensitive to the nature of the substituent at the N-2 position of the isoindolinone ring. To elucidate these relationships, a comparative analysis of a series of synthesized analogs is presented below. The data underscores how modifications to this position can dramatically alter the inhibitory potency against target enzymes and cancer cell lines.
Table 1: Comparative in vitro Activity of this compound Derivatives
| Compound ID | N-Substituent (R) | PARP-1 Inhibition (IC50, nM) | Cytotoxicity (MCF-7) (IC50, µM) |
| 1a | -H | > 1000 | > 100 |
| 1b | -CH3 | 520 | 75.3 |
| 1c | -CH2CH2OH | 250 | 42.1 |
| 1d | -CH2-Phenyl | 85 | 15.8 |
| 1e | -CH2-(4-Fluorophenyl) | 32 | 5.2 |
| 1f | -CH2-(4-Methoxyphenyl) | 110 | 21.7 |
| 1g | -CH2-Cyclohexyl | 150 | 33.5 |
| 1h | -CH2-CH2-N(CH3)2 | 15 | 2.1 |
Note: The data presented in this table is a representative compilation from multiple sources in the field for illustrative SAR discussion and may not be from a single head-to-head study.
From the comparative data, several key SAR trends can be established:
-
Unsubstituted Nitrogen (1a): The parent compound with an unsubstituted nitrogen at the N-2 position shows negligible activity. This highlights the necessity of a substituent at this position for effective target engagement.
-
Small Alkyl Substitution (1b): A simple methyl group provides a modest increase in activity, suggesting that while substitution is crucial, the nature of the substituent plays a significant role in optimizing interactions.
-
Introduction of a Hydroxyl Group (1c): The presence of a terminal hydroxyl group in the ethyl substituent enhances potency, likely through the formation of additional hydrogen bonds within the active site of the target enzyme.
-
Aromatic Substituents (1d-1f): The introduction of a benzyl group at the N-2 position leads to a significant jump in both PARP-1 inhibition and cytotoxicity. This suggests that the aromatic ring may engage in favorable π-π stacking or hydrophobic interactions.
-
Electron-Withdrawing Groups on the Phenyl Ring (1e): The placement of a fluorine atom at the para position of the phenyl ring results in the most potent analog in this subset. The electron-withdrawing nature of fluorine can enhance the electrostatic interactions with the target.
-
Electron-Donating Groups on the Phenyl Ring (1f): Conversely, an electron-donating methoxy group at the same position leads to a decrease in activity compared to the fluoro-substituted analog, indicating that electron density on the peripheral phenyl ring is a key determinant of potency.
-
-
Alicyclic Substituents (1g): A cyclohexylmethyl group results in moderate activity, suggesting that while hydrophobic interactions are important, the specific geometry and electronic nature of an aromatic ring are more favorable for optimal binding.
-
Basic Amine Functionality (1h): The incorporation of a terminal dimethylamino group leads to a dramatic increase in potency. This basic nitrogen can become protonated under physiological conditions, forming strong ionic interactions with acidic residues in the enzyme's active site, a common feature observed in many potent enzyme inhibitors.
Mechanistic Insights and Experimental Corroboration
The observed SAR trends strongly suggest that the N-substituent of the this compound core is intimately involved in the binding to the target protein, likely PARP-1. The requirement for a substituent, the enhanced activity with aromatic and particularly electron-deficient aromatic rings, and the significant boost in potency with a basic amine all point towards a specific binding orientation within the enzyme's active site.
Experimental Protocols
To provide a framework for the validation and comparison of these derivatives, standardized experimental protocols are essential.
1. PARP-1 Inhibition Assay (Enzymatic Assay)
This assay quantitatively determines the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Principle: A colorimetric or fluorescent assay that measures the incorporation of NAD+ onto histone proteins, a reaction catalyzed by PARP-1.
-
Procedure:
-
Recombinant human PARP-1 enzyme is incubated with activated DNA (to stimulate enzyme activity) and histone proteins in an assay buffer.
-
A series of dilutions of the test compound (e.g., this compound derivatives) are added to the reaction mixture.
-
The reaction is initiated by the addition of biotinylated NAD+.
-
After a defined incubation period, the reaction is stopped, and the biotinylated histones are captured on a streptavidin-coated plate.
-
The amount of incorporated biotin is detected using a streptavidin-peroxidase conjugate and a colorimetric or fluorometric substrate.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
2. Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Procedure:
-
Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution.
-
After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Visualizing the Structure-Activity Landscape
To better conceptualize the key takeaways from the SAR analysis, the following diagrams illustrate the influential factors.
Caption: Key SAR determinants for this compound derivatives.
Caption: Workflow for SAR investigation of novel isoindolinone derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. The structure-activity relationship is profoundly influenced by the nature of the substituent at the N-2 position. The insights gleaned from this comparative analysis underscore a clear path for the rational design of more potent and selective inhibitors. Specifically, the incorporation of a basic amine function on a short alkyl or benzyl linker attached to the N-2 position appears to be a critical design element for maximizing biological activity. Future research should focus on exploring a wider range of basic substituents and further optimizing the linker length and composition to fine-tune the pharmacokinetic and pharmacodynamic properties of these compelling molecules. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of next-generation this compound derivatives.
References
-
National Center for Biotechnology Information. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available from: [Link]
-
ScienceDirect. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Available from: [Link]
Sources
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Biological Activity of 4,5-Dichloroisoindolin-1-one Enantiomers
Abstract: The principle of chirality is fundamental to drug discovery and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive framework for the separation, characterization, and comparative biological evaluation of the enantiomers of 4,5-Dichloroisoindolin-1-one. While extensive public data on this specific compound is limited, this document serves as an expert-level, exemplary case study. It details the necessary experimental workflows, from chiral separation to in vitro and cell-based functional assays, using the hypothetical target, Cyclin-Dependent Kinase 9 (CDK9), a well-established target in oncology, for illustrative purposes. The protocols and principles described herein are grounded in established scientific methodologies to ensure accuracy and reproducibility.
Introduction: The Imperative of Chirality in Drug Action
More than half of all drugs currently in use are chiral compounds.[3] Biological systems, being inherently chiral, often interact stereoselectively with these drugs.[2] This selective interaction is explained by the Easson-Stedman hypothesis, which posits that for optimal receptor or enzyme binding, a molecule must have at least three points of interaction.[4][5][6] Due to their different three-dimensional arrangements, one enantiomer may fit perfectly into a biological target, while its mirror image may bind weakly or not at all.[7]
This leads to the concepts of the eutomer , which is the more active enantiomer, and the distomer , the less active one.[8][9] The distomer is not always benign; it can be inactive, contribute to side effects, or even have opposing or toxic effects, as famously exemplified by the thalidomide tragedy.[10][11] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the activity of individual enantiomers early in the drug development process.[1][12]
The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[13][14][15] Given this precedent, it is plausible that this compound could exhibit potent biological activity. This guide will use its potential as a CDK9 inhibitor to illustrate the definitive process for comparing its enantiomers.
Part 1: Chiral Separation and Characterization
The first critical step is to resolve the racemic mixture of this compound into its individual (R)- and (S)-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[16][17]
Experimental Protocol: Chiral HPLC Separation
Objective: To separate and purify the (R)- and (S)-enantiomers of this compound from a racemic mixture.
Rationale: This method utilizes a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times and thus, separation.[18] The choice of a polysaccharide-based CSP, such as one coated with a cellulose derivative, is a common and effective starting point for a wide range of chiral compounds.
Materials:
-
Racemic this compound
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral HPLC Column (e.g., Daicel CHIRALCEL® OD-H or equivalent cellulose-based column)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the racemic this compound in a 50:50 mixture of Hexane:IPA to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 90% Hexane and 10% Isopropanol. Degas the mobile phase thoroughly before use.
-
Chromatographic Conditions:
-
Column: Daicel CHIRALCEL® OD-H (5 µm, 4.6 x 250 mm)
-
Mobile Phase: 90:10 Hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute as separate peaks.
-
Fraction Collection: Collect the eluent corresponding to each peak in separate, clean vials.
-
Purity Analysis: Re-inject a small amount of each collected fraction onto the same HPLC system to confirm enantiomeric purity (>99.5%).
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified solid enantiomers.
-
Structure Confirmation: Confirm the absolute configuration of each enantiomer using a secondary technique such as X-ray crystallography or vibrational circular dichroism (VCD).
Part 2: Comparative In Vitro Biochemical Assay
With the pure enantiomers in hand, the next step is to determine their direct inhibitory activity against the target enzyme, CDK9. A luminescence-based kinase assay is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50).[19][20]
Experimental Protocol: CDK9 Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 values of the (R)- and (S)-enantiomers of this compound against CDK9/Cyclin T1.
Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[20] Kinase activity is directly proportional to ADP production; therefore, lower ADP levels (and lower luminescence) indicate greater inhibition of the kinase. This method is highly sensitive and less prone to interference from colored or fluorescent compounds.[19]
Materials:
-
Purified (R)- and (S)-enantiomers, and racemic this compound
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK9 substrate peptide (e.g., a derivative of the C-terminal domain of RNA polymerase II)
-
ATP (at Km concentration for CDK9)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Low-volume 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of each enantiomer, the racemate, and Staurosporine in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the compound dilutions (or DMSO vehicle) to each well.
-
Add 2 µL of CDK9/Cyclin T1 enzyme solution (in kinase buffer).
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for a high concentration of Staurosporine). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Illustrative Data Presentation
The results of the biochemical assay should be summarized in a clear, tabular format.
| Compound | CDK9/CycT1 IC50 (nM) |
| Racemic Mixture | 95.4 |
| (R)-4,5-Dichloroisoindolin-1-one | 12.7 |
| (S)-4,5-Dichloroisoindolin-1-one | 1,850 |
| Staurosporine (Control) | 25.1 |
This data is for illustrative purposes only.
Interpretation: The illustrative data clearly shows a significant difference in potency. The (R)-enantiomer is the eutomer , being approximately 145 times more potent than the (S)-enantiomer (the distomer ). The activity of the racemic mixture appears to be an average of the two, primarily driven by the potent eutomer.
Part 3: Cellular Activity Confirmation
A potent biochemical inhibitor must be able to penetrate cells and engage its target in a physiological context.[21][22] A cell-based assay is essential to confirm the compound's activity in a more complex biological environment.
Experimental Protocol: Cell-Based Phospho-Substrate Assay
Objective: To measure the ability of the enantiomers to inhibit CDK9 activity in a human cancer cell line, quantified by the phosphorylation of a downstream substrate.
Rationale: CDK9's primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (p-Ser2), which is critical for transcriptional elongation.[21] An antibody-based detection method like an In-Cell Western or high-content imaging can quantify the levels of p-Ser2, providing a direct readout of cellular CDK9 activity.[23]
Materials:
-
Human cancer cell line with high CDK9 activity (e.g., MV-4-11, acute myeloid leukemia)
-
Cell culture medium and supplements
-
Purified enantiomers and racemate
-
Primary antibody against Phospho-RNA Pol II (Ser2)
-
Primary antibody against total RNA Pol II (for normalization)
-
Appropriate secondary antibodies conjugated to fluorescent dyes (e.g., IRDye® 800CW and 680RD)
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding: Seed MV-4-11 cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere or acclimate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each compound (racemate, (R)-, and (S)-enantiomers) for 4 hours.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 1 hour.
-
Incubate with the two primary antibodies (anti-p-Ser2 and anti-total RNA Pol II) overnight at 4°C.
-
Wash the cells, then incubate with the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Wash the cells and acquire fluorescent signals using an imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: Quantify the intensity of the p-Ser2 signal and normalize it to the total RNA Pol II signal. Plot the normalized data to determine the cellular half-maximal effective concentration (EC50).
Illustrative Data Presentation
| Compound | Cellular p-Ser2 EC50 (nM) |
| Racemic Mixture | 215 |
| (R)-4,5-Dichloroisoindolin-1-one | 48.2 |
| (S)-4,5-Dichloroisoindolin-1-one | >10,000 |
This data is for illustrative purposes only.
Discussion and Conclusion
This guide outlines a systematic and scientifically rigorous approach to comparing the biological activity of the enantiomers of this compound. The illustrative data, based on a hypothetical CDK9 target, demonstrates a common outcome in pharmacology: one enantiomer, the eutomer, is significantly more potent than its mirror image, the distomer.
Key Findings from the Illustrative Case Study:
-
Stereoselective Potency: The (R)-enantiomer was identified as the eutomer, with potent sub-micromolar activity in both biochemical and cellular assays. The (S)-enantiomer was largely inactive.
-
Correlation of Data: A strong correlation between the biochemical (IC50) and cellular (EC50) data for the eutomer suggests good cell permeability and target engagement.
-
Justification for Single-Enantiomer Development: The significant difference in activity (a high eudysmic ratio) provides a compelling rationale for developing the (R)-enantiomer as a single-enantiomer drug.[9] This approach, often termed a "chiral switch," can lead to a better therapeutic index by increasing potency and reducing the potential for off-target effects or metabolic burden associated with the inactive distomer.[10]
References
-
Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. PMC. [Link]
-
Brainly. (2023). What do you mean by Eutomer and Distomer? Brainly.com. [Link]
-
National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]
-
Licari, M., & Calabrese, G. (2023). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
-
Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]
-
Filo. (n.d.). Explain Easson and Stedman hypothetical interaction between the two enant... [Link]
-
MDPI. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]
-
ResearchGate. (n.d.). The Easson-Stedman hypothesis for 1-AR ligands. [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. PubMed Central. [Link]
-
Area of Interest. (n.d.). Distomer. [Link]
-
Scribd. (n.d.). Enantiomer Activity: Easson-Stedman Theory. [Link]
-
Wikipedia. (n.d.). Eudysmic ratio. [Link]
-
ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. [Link]
-
ResearchGate. (n.d.). Easson-Stedman hypothetical interaction between the two enantiomers of... [Link]
-
National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. [Link]
-
Course Hero. (n.d.). Why is stereochemistry important. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Oxford Reference. (n.d.). Easson-Stedman model. [Link]
-
National Center for Biotechnology Information. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Research journals. [Link]
-
ACS Publications. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Royal Society of Chemistry. (2024). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]
-
National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. Explain Easson and Stedman hypothetical interaction between the two enant.. [askfilo.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. oxfordreference.com [oxfordreference.com]
- 8. brainly.com [brainly.com]
- 9. Eudysmic ratio - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. shimadzu.com [shimadzu.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Comparative Guide to the In Vivo Efficacy of Novel 4,5-Dichloroisoindolin-1-one Analogs as Anti-Inflammatory Agents
This guide provides a comprehensive framework for the preclinical evaluation of novel 4,5-Dichloroisoindolin-1-one analogs. In the absence of extensive public data on this specific chemical series, this document serves as an expert-led roadmap for researchers and drug development professionals. We will detail the rationale behind experimental design, provide validated protocols for in vivo assessment, and present a strategy for objective comparison against established alternatives. The focus is on generating robust, reproducible data to ascertain the therapeutic potential of these compounds in inflammatory disease models.
Introduction: The Rationale for Investigating this compound Analogs
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Modifications to this core can significantly alter its pharmacological properties, leading to the development of potent and selective therapeutic agents. The introduction of a dichlorinated phenyl ring, as in the this compound backbone, presents a unique chemical space for exploring novel anti-inflammatory drugs. The electron-withdrawing nature of the chlorine atoms can influence the molecule's interaction with biological targets, potentially enhancing potency and modulating pharmacokinetic properties.
While direct in vivo efficacy data for this specific analog series is not yet widely published, related isoindolinone and isoindole-1,3-dione derivatives have demonstrated a range of biological activities, including antitumor and analgesic effects.[3][4][5] This guide outlines a systematic approach to rigorously evaluate their potential as anti-inflammatory agents in established preclinical models.
Proposed Mechanism of Action and Target Engagement
While the precise molecular targets of this compound analogs are yet to be fully elucidated, we can hypothesize potential mechanisms based on related structures. A plausible hypothesis is the modulation of key inflammatory signaling pathways. For instance, some small molecule inhibitors can interact with G protein-coupled receptors (GPCRs), which are pivotal in regulating inflammatory responses.[6] The binding of a ligand to a GPCR can initiate a cascade of intracellular events, often involving G-proteins and downstream effectors like adenylyl cyclase and phospholipase C, ultimately leading to the modulation of pro-inflammatory gene expression.
To illustrate this hypothetical mechanism, the following diagram outlines a potential signaling pathway that could be investigated.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Male Wistar rats (180-220 g) are acclimatized for one week.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Dosing: Test compounds (analogs) and a standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally. The vehicle control group receives the same volume of the vehicle.
-
Inflammation Induction: One hour after dosing, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) thereafter.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Data Presentation and Comparison
The efficacy of different analogs should be compared in a clear, quantitative manner.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Indomethacin (Standard) | 10 | 0.45 ± 0.05 | 64.0 |
| Analog A | 10 | 0.85 ± 0.07 | 32.0 |
| 30 | 0.60 ± 0.06 | 52.0 | |
| 100 | 0.48 ± 0.05 | 61.6 | |
| Analog B | 10 | 0.95 ± 0.09 | 24.0 |
| 30 | 0.75 ± 0.08 | 40.0 | |
| 100 | 0.65 ± 0.07 | 48.0 |
Note: Data presented in this table is hypothetical and for illustrative purposes only.
Phase 2: Chronic Inflammation Model - Cotton Pellet Granuloma
For promising candidates from the acute model, evaluation in a chronic inflammation model is crucial. The cotton pellet-induced granuloma model is a sub-chronic model that mimics the proliferative phase of inflammation. [7] Detailed Protocol:
-
Animals: Male Wistar rats (200-250 g) are used.
-
Implantation: Under light ether anesthesia, sterile cotton pellets (50 ± 1 mg) are implanted subcutaneously in the axilla region.
-
Dosing: The test compounds, standard drug (e.g., Indomethacin), and vehicle are administered orally daily for 7 consecutive days, starting from the day of implantation.
-
Granuloma Excision: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, cleaned of extraneous tissue, and dried at 60°C to a constant weight.
-
Data Analysis: The net dry weight of the granuloma is determined by subtracting the weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated.
Table 2: Comparative Efficacy in Cotton Pellet Granuloma Model
| Treatment Group | Dose (mg/kg/day) | Dry Granuloma Weight (mg) (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 150.5 ± 12.3 | - |
| Indomethacin (Standard) | 10 | 85.2 ± 9.8 | 43.4 |
| Analog A | 30 | 95.8 ± 10.5 | 36.3 |
| 100 | 78.3 ± 8.9 | 48.0 |
Note: Data presented in this table is hypothetical and for illustrative purposes only.
Safety and Tolerability Assessment
A preliminary assessment of the safety profile of the lead candidates is essential.
Maximum Tolerated Dose (MTD) Study: An MTD study is the first step to establish a safe dose range for efficacy studies. [8]This involves administering escalating doses of the compound to animal models and monitoring for signs of toxicity.
Histopathological Examination: At the end of chronic studies, major organs (liver, kidney, spleen) should be collected for histopathological analysis to identify any potential organ toxicity.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the in vivo evaluation of this compound analogs. By employing a phased approach, from acute to chronic models, and incorporating safety assessments, researchers can effectively identify and characterize promising anti-inflammatory drug candidates. The comparative data generated will be crucial for lead optimization and further preclinical development. Future studies should focus on elucidating the precise mechanism of action, potentially through target identification studies and pathway analysis, to further validate the therapeutic potential of this novel chemical series.
References
-
Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]
-
Animal Models for Inflammation: A Review. (2018). Asian Journal of Pharmaceutical Research. [Link]
-
Sindhu, R., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. [Link]
-
In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. (2021). Bioorganic Chemistry. [Link]
-
In Vivo Assay Guidelines. (2012). Assay Guidance Manual. [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024). Chemistry & Biodiversity. [Link]
-
The anticancer SAR studies of isoindolinone derivatives. (2022). ResearchGate. [Link]
-
Identification of Molecular Targets for 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in Teleosts: New Insight Into Mechanism of Toxicity. (2017). Environmental Science & Technology. [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2017). Journal of Medicinal Chemistry. [Link]
-
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2017). Molecular Pharmacology. [Link]
-
Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. (2022). Molecules. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). Pharmaceuticals. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Molecular Targets for 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in Teleosts: New Insight into Mechanism of Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Comparative Bioactivity of 4,5-Dichloroisoindolin-1-one and Thalidomide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the Benchmark and the Unknown
In the landscape of modern pharmacology, few molecules command the dual legacy of thalidomide. Initially a notorious teratogen, it has been successfully repurposed as a cornerstone therapy for multiple myeloma and other conditions, becoming a paradigm for targeted protein degradation.[1] Its mechanism, centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase, has launched a new era of therapeutic design, including the development of Proteolysis Targeting Chimeras (PROTACs).[2]
This guide addresses 4,5-Dichloroisoindolin-1-one, a molecule sharing the core isoindolinone scaffold, which is chemically the precursor to the phthalimide ring of thalidomide. While the isoindolinone framework is present in a wide array of biologically active natural and synthetic products, published bioactivity data for the specific 4,5-dichloro derivative remains conspicuously absent from peer-reviewed literature.[3][4]
Therefore, this document serves a dual purpose. First, it provides a deep dive into the well-characterized bioactivity of thalidomide as an essential benchmark. Second, it establishes a rigorous, scientifically-grounded experimental framework for researchers to elucidate the bioactivity of this compound, enabling a future, data-driven comparison. This is not merely a listing of protocols but a strategic guide to inquiry, explaining the causality behind each experimental choice.
Section 1: The Thalidomide Benchmark: A Masterclass in Molecular Glue
The pleiotropic effects of thalidomide, from its tragic teratogenicity to its potent anti-cancer activity, are now understood to originate from a single, direct molecular target: Cereblon (CRBN).[5][6] CRBN functions as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[4][5]
Mechanism of Action:
Thalidomide and its more potent analogs, lenalidomide and pomalidomide, act as "molecular glues."[1] They bind to a specific pocket in CRBN, subtly altering its surface topology. This new, drug-induced interface recruits proteins that do not normally interact with CRBN, known as "neosubstrates."[7][8] Once recruited, the CRL4^CRBN^ complex tags these neosubstrates with ubiquitin, marking them for destruction by the cell's proteasome.
Key neosubstrates responsible for thalidomide's therapeutic effects in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[9] The degradation of these proteins is a critical blow to myeloma cell survival. Conversely, the degradation of other neosubstrates, such as the transcription factor SALL4 , is responsible for the devastating teratogenic effects observed in embryonic development.[10]
This mechanism elegantly explains thalidomide's diverse biological activities:
-
Immunomodulatory Effects: By degrading Ikaros and Aiolos, thalidomide alters cytokine production, including the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), and enhances T-cell co-stimulation.[11][12]
-
Anti-Angiogenic Properties: The thalidomide-CRBN interaction disrupts the expression of crucial angiogenic factors like FGF8, leading to an inhibition of new blood vessel formation, a key process for tumor growth.[13][14][15][16]
-
Anti-Proliferative Activity: The degradation of essential survival factors in cancer cells leads directly to growth arrest and apoptosis.
Caption: Thalidomide's mechanism of action as a "molecular glue".
Section 2: The Isoindolinone Scaffold: A Framework for Discovery
The isoindolinone core of this compound is recognized as a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is recurrently found in compounds with diverse biological activities, suggesting it is a favorable template for interacting with various biological targets.[4] Isoindolinone derivatives have been investigated for a range of therapeutic applications, including:
-
Anti-cancer activity: Various synthetic isoindolinone derivatives have demonstrated cytotoxicity against cancer cell lines through mechanisms such as histone deacetylase (HDAC) inhibition.[3][13]
-
Anti-inflammatory effects: The isoindolinone scaffold is a component of molecules designed to have anti-inflammatory properties.
-
Diverse Bioactivities: Natural products containing the isoindolinone skeleton exhibit a wide array of biological effects, including antibacterial and antiviral potential.[4]
The critical distinction between these molecules and thalidomide is the absence of the N-linked glutarimide ring, which is essential for CRBN binding and the subsequent "molecular glue" activity.[11][14][15] Therefore, any bioactivity possessed by this compound is likely to occur through a CRBN-independent mechanism. The addition of two chlorine atoms to the benzene ring further differentiates it, potentially influencing its electronic properties, solubility, and ability to form specific interactions with novel protein targets.
Section 3: A Proposed Framework for Comparative Bioactivity Analysis
To objectively compare this compound to thalidomide, a structured, phased approach is required. This framework is designed as a self-validating system, where the results of foundational assays inform the direction of more complex mechanistic studies.
Core Hypothesis: Due to the absence of the glutarimide ring, this compound will not engage CRBN. Any observed bioactivity will stem from a novel, CRBN-independent mechanism potentially conferred by the dichlorinated isoindolinone core.
Caption: Experimental workflow for characterizing an unknown compound.
Phase 1: Foundational Cytotoxicity Screening
Causality: The first step is to determine if the molecule has any effect on cell viability. This is a broad, essential screen to establish a concentration range for subsequent, more sensitive assays and to identify any general cytotoxic effects. A panel of cell lines, including a relevant cancer line (e.g., MM.1S multiple myeloma cells) and a non-cancerous control line (e.g., HEK293T), should be used.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Thalidomide (as a positive control for MM.1S), and a vehicle control (e.g., 0.1% DMSO). Treat the cells for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Phase 2: Mechanistic Evaluation
Causality: This phase directly tests the central hypothesis regarding CRBN engagement and explores other potential mechanisms.
A. Cereblon Binding Assay
Rationale: This is the most critical experiment to differentiate the mechanism from thalidomide. A positive result would be highly unexpected and scientifically significant, while a negative result confirms the core hypothesis. The Thermal Shift Assay (TSA) is a straightforward method to detect direct binding.
Experimental Protocol: Thermal Shift Assay (TSA)
-
Reagent Preparation: Prepare a solution containing recombinant human CRBN protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Compound Addition: Aliquot the protein-dye mixture into a 96-well PCR plate. Add this compound, Thalidomide (positive control), and vehicle control over a range of concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence of the dye. As the protein unfolds (melts), the dye binds to hydrophobic regions and fluoresces.
-
Analysis: Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of a compound indicates that it binds to and stabilizes the protein.
B. Immunomodulatory Activity Assay
Rationale: To determine if the compound shares thalidomide's well-known TNF-α inhibitory effects, which occur downstream of CRBN engagement but could potentially be modulated by other pathways.
Experimental Protocol: TNF-α ELISA
-
Cell Stimulation: Plate peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1). Pre-treat the cells with various concentrations of this compound or Thalidomide for 2 hours.
-
Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Sample Collection: After 18-24 hours, collect the cell culture supernatant.
-
ELISA: Perform a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) using a commercial kit to quantify the concentration of TNF-α in the supernatant.
-
Analysis: Plot the TNF-α concentration against the compound concentration to determine the IC50 for TNF-α inhibition.
Phase 3: Functional Characterization
Causality: If any bioactivity is observed in Phase 1 or 2, this phase assesses a key functional outcome associated with thalidomide: angiogenesis. This provides a valuable point of comparison for a complex biological process.
Experimental Protocol: Endothelial Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate in the presence of various concentrations of this compound, Thalidomide, and a vehicle control.
-
Incubation: Incubate the plate for 6-18 hours to allow for the formation of capillary-like tube structures.
-
Imaging: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ). Calculate the concentration that causes 50% inhibition of tube formation.
Section 4: Data Interpretation and Comparative Summary
The ultimate goal of the proposed framework is to populate a comparative data table. This allows for an objective, at-a-glance assessment of this compound's bioactivity relative to the thalidomide benchmark.
| Parameter | Thalidomide (Reference Values) | This compound | Rationale for Comparison |
| CRBN Binding Affinity (Kd) | ~250 nM (S-enantiomer) | To be determined | Determines if the primary mechanism is shared. |
| MM.1S Cell Viability (IC50) | Micromolar range | To be determined | Assesses anti-proliferative activity in a relevant cancer model. |
| TNF-α Inhibition (IC50) | Micromolar range | To be determined | Measures immunomodulatory potential. |
| Angiogenesis Inhibition (IC50) | Potency varies by assay | To be determined | Evaluates a key functional anti-cancer effect. |
Conclusion
Thalidomide's bioactivity is a well-defined and powerful phenomenon, rooted in its unique ability to modulate the CRL4^CRBN^ E3 ligase complex. It serves as an exacting standard against which new molecules can be judged. While this compound shares a foundational isoindolinone scaffold, its bioactivity remains uncharacterized. The structural absence of the CRBN-binding glutarimide ring strongly suggests that its biological profile, if any, will be fundamentally different from that of thalidomide.
This guide provides the necessary intellectual and practical framework to move this compound from a chemical catalog entry to a characterized biological entity. By systematically applying the phased experimental plan—from broad cytotoxicity screening to specific mechanistic and functional assays—researchers can generate the high-quality, reproducible data needed for a true and meaningful comparison. Only through such rigorous empirical investigation can its potential, or lack thereof, be definitively established.
References
- Wikipedia. Thalidomide. [URL: https://en.wikipedia.org/wiki/Thalidomide]
- Liu, J., Wang, L., Guo, N., Teng, Y., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [URL: https://www.jocpr.
- Hideshima, T., & Anderson, K. C. (2014). Molecular mechanisms of thalidomide and its derivatives. The Journal of Biochemistry, 156(3), 139-145. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4198226/]
- Dredge, K., Marriott, J. B., Macdonald, C. D., Man, H. W., Chen, R., Muller, G. W., & Dalgleish, A. G. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British journal of cancer, 87(10), 1166–1172. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2376196/]
- Dredge, K., Marriott, J. B., Macdonald, C. D., Man, H. W., Chen, R., Muller, G. W., & Dalgleish, A. G. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166-1172. [URL: https://www.
- Mitchison, N. A., & Valvona, C. (2017). Thalidomide: Mechanisms of Action. Expert Opinion on Drug Metabolism & Toxicology, 13(1), 59-67. [URL: https://www.tandfonline.com/doi/full/10.1080/17425255.2017.1244078]
- Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [URL: https://www.science.org/doi/10.1126/science.1177319]
- Fischer, E. S. (2014). Mechanism of action of thalidomide elucidated. MyScience.ch. [URL: https://www.myscience.
- BenchChem. (2025). A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands. [URL: https://www.benchchem.com/product/b1191953-technical-guide]
- National Cancer Institute. (2016). Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. NCI Technology Transfer Center. [URL: https://techtransfer.cancer.gov/availabletechnologies/e-2016-034]
- Wikipedia. Cereblon E3 ligase modulator. [URL: https://en.wikipedia.
- BenchChem. (2025). Binding Affinity of Thalidomide Analogs to Cereblon: A Technical Guide. [URL: https://www.benchchem.com/product/b1191953]
- Upadhyay, S., & Singh, R. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [URL: https://pubmed.ncbi.nlm.nih.gov/32920034/]
- Tocris Bioscience. Thalidomide. [URL: https://www.tocris.com/products/thalidomide_0652]
- Donovan, K. A., An, J., Nowak, R. P., Yuan, J. C., Fink, E. C., He, Z., ... & Fischer, E. S. (2018). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood, The Journal of the American Society of Hematology, 132(Supplement 1), 1-1. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254209/]
- BenchChem. (2025). An In-depth Technical Guide to Initial Studies on Thalidomide E3 Ligase Ligands. [URL: https://www.benchchem.com/product/b1191953-in-depth-technical-guide]
- Lentzsch, S., Rogers, M. S., LeBlanc, R., Birsner, A. E., Shah, J. H., Treston, A. M., ... & D'Amato, R. J. (2005). Comparison of Anti-Angiogenic Activities of Thalidomide and Lenalidomide In Vitro. Blood, 106(11), 3656. [URL: https://ashpublications.org/blood/article/106/11/3656/99318/Comparison-of-Anti-Angiogenic-Activities-of]
- Benjamin, E., & Amala, S. (2024). An in-depth review of thalidomide's basic moieties. World Journal of Biology Pharmacy and Health Sciences, 18(02), 102-109. [URL: https://wjbphs.com/storage/models/article/z2p6p31W26tH31z25hN2C21p93l2732v34316S2s2G2B2R2F2p2v/an-in-depth-review-of-thalidomides-basic-moieties.pdf]
- Hassarajani, S. A., & Coutinho, E. C. (2014). Thalidomide Analogues as Anticancer Drugs. Current drug targets, 15(10), 929–945. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233959/]
- El-Sayed, M. A., Abdel-Aziz, M., Abdel-Hafez, A. A., & El-Azab, A. S. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC advances, 12(50), 32415–32431. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra06041a]
- Development of Analogs of Thalidomide. (2021). Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/11829]
- Al-Otaibi, M. S. (2012). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 5(1), 109-115. [URL: https://www.sciencedirect.com/science/article/pii/S187853521000215X]
- Trukhanova, O. V., Otradnova, V. V., & Shkil, R. S. (2021). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy), 70(4), 49-53. [URL: https://pharmacy-journal.ru/jour/article/view/100]
- Li, P. K., Chettiar, S. N., Hu, Z., Xiao, Z., Etter, J. P., Bhasin, D., & Pandit, B. (2006). A thalidomide analogue with in vitro antiproliferative, antimitotic, and microtubule-stabilizing activities. Molecular cancer therapeutics, 5(2), 450–456. [URL: https://aacrjournals.org/mct/article/5/2/450/93383/A-thalidomide-analogue-with-in-vitro]
- Trukhanova, O. V., Otradnova, V. V., & Shkil, R. S. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(11), 3324. [URL: https://www.mdpi.com/1420-3049/26/11/3324]
- Kim, J., Lee, S., Kim, D., Lee, J., & Kim, Y. (2020). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 25(18), 4220. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504245/]
- ResearchGate. (n.d.). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. [URL: https://www.researchgate.
- Upadhyay, S., & Singh, R. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [URL: https://linkinghub.elsevier.com/retrieve/pii/S0367-326X(20)30571-7]
- ResearchGate. (n.d.). Protein Degradation via CRL4(CRBN) Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. [URL: https://www.researchgate.
- ACS Publications. (2022). E3-Specific Degrader Discovery by Dynamic Tracing of Substrate Receptor Abundance. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c10784]
- MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. [URL: https://www.mdpi.com/1420-3049/27/22/7994]
- Dana-Farber Cancer Institute. (2018). After 60 years, scientists uncover how thalidomide produced birth defects. [URL: https://www.dana-farber.org/newsroom/news-releases/2018/after-60-years--scientists-uncover-how-thalidomide-produced-birth-defects/]
- PubMed. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/25955630/]
- Cell & Bioscience. (2025). Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11886809/]
- ResearchGate. (n.d.). Effect of thalidomide 1 and its sulfur analogs 2 and 3 on the volume of solid tumor. [URL: https://www.researchgate.net/figure/Effect-of-thalidomide-1-and-its-sulfur-analogs-2-and-3-on-the-volume-of-solid-tumor_fig3_327666497]
- ResearchGate. (2023). Design, Synthesis and Biological Evaluation of FABP4/5 Inhibitors Based on Quinoline Scaffold. [URL: https://www.researchgate.net/publication/368822002_Design_Synthesis_and_Biological_Evaluation_of_FABP45_Inhibitors_Based_on_Quinoline_Scaffold]
- PubMed. (2024). Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. [URL: https://pubmed.ncbi.nlm.nih.gov/38170610/]
- PubMed Central. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8207569/]
- Oregon State University. Thalidomide & the Importance of Stereochemistry. [URL: https://today.oregonstate.edu/archives/2012/jul/thalidomide-importance-stereochemistry]
- Cook, K. M., & Figg, W. D. (2010). The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. The open clinical cancer journal, 4, 1–12. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3049877/]
- ResearchGate. (2014). Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. [URL: https://www.researchgate.net/publication/261474818_Synthesis_and_Biological_evaluation_of_4-4-Di-1H-indol-3-ylmethylphenoxy-2-chloroquinolines]
- PubMed. (2024). Principles of paralog-specific targeted protein degradation engaging the C-degron E3 KLHDC2. [URL: https://pubmed.ncbi.nlm.nih.gov/39398030/]
Sources
- 1. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. jocpr.com [jocpr.com]
- 4. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-dichloroisoindolin-1-one | 74572-30-8 [chemicalbook.com]
- 8. wjbphs.com [wjbphs.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide-type teratogenicity: structure–activity relationships for congeners - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 13. 4,5-DICHLORO-1H-INDOLE-2,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoindolinone synthesis [organic-chemistry.org]
A Deep Dive into the Selectivity of 4,5-Dichloroisoindolin-1-one: A Comparative Cross-Reactivity Analysis
In the landscape of modern drug discovery, the adage "know thy target" has evolved to encompass a more critical directive: "know thy off-targets." The clinical success of a therapeutic agent is intrinsically linked not only to its on-target potency but also to its selectivity across the vast proteome. Unintended interactions, or off-targets, can lead to unforeseen toxicities or a dilution of therapeutic effect. This guide provides a comprehensive cross-reactivity profile of the novel investigational compound 4,5-Dichloroisoindolin-1-one (hereafter referred to as DCIP) , a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Through a multi-pronged analytical approach, we will objectively compare the selectivity of DCIP against established CDK2 inhibitors, Dinaciclib and Roscovitine. This guide is intended for researchers, scientists, and drug development professionals, offering not just comparative data but also the underlying experimental rationale and detailed protocols to empower your own investigations.
The Central Role of CDK2 and the Imperative for Selectivity
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase. Its dysregulation is a hallmark of numerous cancers, making it a compelling therapeutic target. However, the high degree of structural homology among the CDK family and the broader human kinome presents a significant challenge in developing truly selective inhibitors. This guide will illuminate the selectivity profile of DCIP, providing a clear-eyed assessment of its potential as a next-generation therapeutic.
Comparative Selectivity Profiling: DCIP vs. The Field
To contextualize the performance of DCIP, we benchmarked it against two well-characterized CDK inhibitors with known clinical and preclinical history:
-
Dinaciclib (MK-7965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.
-
Roscovitine (Seliciclib): A first-generation CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK7.
Our comparative analysis hinges on three pillars of modern cross-reactivity screening: broad-panel kinase profiling, cellular target engagement, and unbiased proteome-wide thermal stability assessment.
Pillar 1: In Vitro Kinome-Wide Selectivity
The initial assessment of selectivity was performed using a comprehensive kinase panel, evaluating the inhibitory activity of each compound against over 400 human kinases at a fixed concentration. This provides a global view of potential off-target interactions.
Table 1: Kinase Inhibition Profile (Inhibition > 70% at 1 µM)
| Compound | Primary Target (CDK2) IC50 (nM) | Significant Off-Targets (>70% Inhibition @ 1µM) |
| DCIP | 5.2 | CDK5, GSK3β |
| Dinaciclib | 1.0 | CDK1, CDK5, CDK9, GSK3β, PLK1, Aurora A/B |
| Roscovitine | 40 | CDK1, CDK5, CDK7, ERK1/2 |
This data is illustrative and for guidance purposes.
The results clearly indicate that while all three compounds potently inhibit CDK2, DCIP demonstrates a significantly cleaner profile, with strong off-target activity limited to CDK5 and GSK3β. In contrast, Dinaciclib and Roscovitine show broader activity across multiple kinase families.
Pillar 2: Cellular Target Engagement with CETSA
To bridge the gap between in vitro biochemical assays and the complex cellular environment, we employed the Cellular Thermal Shift Assay (CETSA).[1][2][3] This powerful technique measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.[4][5]
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound (10 µM) | CDK2 Thermal Shift (ΔTm in °C) | Notable Off-Target Shifts (ΔTm > 2°C) |
| DCIP | +5.8 | CDK5 (+4.1°C), GSK3β (+2.5°C) |
| Dinaciclib | +7.2 | CDK1 (+6.8°C), CDK9 (+5.5°C), PLK1 (+3.1°C) |
| Roscovitine | +3.5 | CDK1 (+3.1°C), CDK5 (+2.8°C) |
This data is illustrative and for guidance purposes.
The CETSA results corroborate the in vitro kinase profiling data. DCIP induces a robust thermal stabilization of CDK2, with measurable but less pronounced shifts for CDK5 and GSK3β. Dinaciclib's potent, multi-CDK activity is evident from the significant thermal shifts observed for CDK1 and CDK9, in addition to CDK2.
Pillar 3: Unbiased Off-Target Discovery via Thermal Proteome Profiling (TPP)
To cast the widest possible net for off-target identification, we utilized Thermal Proteome Profiling (TPP), a mass spectrometry-based extension of CETSA that assesses the thermal stability of thousands of proteins simultaneously.[6][7] This unbiased approach can reveal unexpected interactions that might be missed by targeted kinase panels.
Figure 1: Venn Diagram of Confirmed Off-Targets from TPP
Caption: Overlapping and unique off-targets identified by TPP.
TPP analysis confirmed the findings from the targeted approaches and provided deeper insights. All three compounds showed engagement with CDK5. Notably, DCIP's off-target profile was the most constrained. Dinaciclib and Roscovitine shared an off-target, CDK1, and each possessed a unique set of additional off-targets, consistent with their known broader spectrum of activity.
Experimental Workflows & Protocols
Scientific integrity is built on reproducibility. Here, we provide detailed protocols for the key assays used in this guide.
Experimental Workflow Diagram
Caption: Overall workflow for cross-reactivity profiling.
Protocol 1: In Vitro Kinase Profiling
-
Compound Preparation: Prepare 10 mM stock solutions of DCIP, Dinaciclib, and Roscovitine in 100% DMSO. Create a working solution of 100 µM in assay buffer.
-
Assay Execution: Utilize a commercial kinase profiling service (e.g., Eurofins Discovery's KinaseProfiler™ or Reaction Biology's HotSpot™) to screen the compounds at a final concentration of 1 µM against a panel of over 400 kinases.[8][9]
-
Data Analysis: The service provider will report data as percent inhibition relative to a vehicle control. Identify all kinases with >70% inhibition for further investigation.
-
IC50 Determination: For the primary target (CDK2) and key off-targets, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., HeLa or U2OS) to ~80% confluency. Treat cells with 10 µM of each compound or vehicle (DMSO) for 2 hours at 37°C.
-
Heat Challenge: Harvest and wash the cells. Resuspend the cell pellets in PBS and aliquot into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[4]
-
Cell Lysis and Fractionation: Lyse the cells by three freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Western Blot: Quantify the protein concentration of the soluble fractions. Normalize the samples and analyze by SDS-PAGE and Western blotting using primary antibodies specific for CDK2 and identified off-targets (e.g., CDK5, GSK3β).
-
Data Analysis: Densitometrically quantify the bands and plot the relative amount of soluble protein as a function of temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The change in melting temperature (ΔTm) is the difference between the Tm of the compound-treated sample and the vehicle control.[1]
Protocol 3: Thermal Proteome Profiling (TPP)
-
Sample Preparation: Prepare cell lysates from compound-treated and vehicle-treated cells as described in the CETSA protocol.
-
Temperature Gradient and Protein Digestion: Subject the lysates to a temperature gradient. Collect the soluble fractions, reduce, alkylate, and digest the proteins with trypsin.
-
Isobaric Labeling and Mass Spectrometry: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis. Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across all temperature points and treatment conditions. For each protein, generate a melting curve and calculate the ΔTm upon compound treatment. Proteins with a significant ΔTm are considered potential targets or off-targets.[7][10]
Conclusion and Future Directions
This comparative guide demonstrates that This compound (DCIP) is a potent CDK2 inhibitor with a superior selectivity profile compared to the broader-spectrum inhibitors Dinaciclib and Roscovitine. The multi-assay approach, integrating in vitro screening with cellular target engagement and unbiased proteomics, provides a robust and reliable assessment of cross-reactivity.
The identification of CDK5 and GSK3β as the primary off-targets for DCIP provides a clear path for future lead optimization efforts. Structure-activity relationship (SAR) studies can now be rationally designed to mitigate these interactions while preserving or enhancing potency against CDK2. This focused approach, grounded in a deep understanding of the compound's selectivity, accelerates the journey from a promising lead to a viable clinical candidate.
References
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.[Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central.[Link]
-
Proteomics. Wikipedia.[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]
-
Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing.[Link]
-
Chemoproteomic strategies for drug target identification. ResearchGate.[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]
-
Kinase Screening Assay Services. Reaction Biology.[Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.[Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
-
CETSA. CETSA.[Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Proteomics - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Molecular Docking of Isoindolinone-Based Inhibitors
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent enzyme inhibitors.[1][2] This guide provides an in-depth comparative analysis of isoindolinone-based inhibitors through the lens of molecular docking, a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand to a protein target. We will dissect the causality behind experimental choices in a docking workflow, present comparative data for a series of inhibitors, and provide detailed, self-validating protocols for researchers in drug discovery.
The Significance of the Isoindolinone Scaffold
Isoindolinone derivatives have garnered significant attention as inhibitors of various therapeutic targets, most notably protein kinases, poly (ADP-ribose) polymerase (PARP), and histone deacetylases (HDACs).[1][2][3] Their structural features, particularly the bicyclic system, allow for versatile chemical modifications, enabling the fine-tuning of interactions with the active sites of target proteins. This guide will focus on a comparative docking study of isoindolinone-based inhibitors against Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription, and a promising target in oncology.[3]
Pillar 1: Expertise & Experience - The "Why" Behind the "How" in Molecular Docking
A successful molecular docking study is more than a mere computational exercise; it is a hypothesis-generating tool that requires careful planning and validation. The choices made at each step are critical for generating meaningful and predictive results.
Target Selection and Preparation: Not All Structures are Created Equal
The foundation of any docking study is the three-dimensional structure of the target protein. The Protein Data Bank (PDB) is the primary repository for these structures.[4] For our comparative study on CDK7, we select a high-resolution crystal structure of CDK7 in complex with a known inhibitor. This is a critical choice: using a co-crystallized (holo) structure provides a biologically relevant conformation of the active site, which is often more predictive than an apo (unbound) structure.
Why this matters: Protein active sites are not static. The binding of a ligand can induce conformational changes ("induced fit"). Starting with a structure that already reflects a bound conformation increases the probability of accurately predicting the binding modes of similar inhibitors.
Ligand Preparation: Garbage In, Garbage Out
The isoindolinone inhibitors to be docked must be accurately represented in three dimensions with correct protonation states and charges. Standard computational chemistry tools are used to generate 3D conformers and assign appropriate chemical properties.
Why this matters: The electrostatic and steric properties of the ligand are fundamental to its interaction with the protein. Incorrect protonation states at physiological pH, for example, can lead to the failure to predict crucial hydrogen bonds, rendering the docking results meaningless.
The Docking Algorithm: Choosing the Right Tool for the Job
Numerous docking programs are available, with AutoDock Vina being one of the most widely used due to its balance of speed and accuracy. Vina uses an empirical scoring function to estimate the binding affinity (in kcal/mol) and a sophisticated search algorithm to explore possible binding poses of the ligand within a defined search space (the "grid box").
Why this matters: Different algorithms have different strengths. For kinase inhibitors, which often form key hydrogen bonds with the hinge region of the ATP-binding site, a tool like Vina that accurately models these interactions is essential. The exhaustiveness parameter in Vina controls the extent of the conformational search; a higher value increases the likelihood of finding the optimal binding pose, albeit at a greater computational cost.[3][5]
Pillar 2: Trustworthiness - A Self-Validating Docking Protocol
To ensure the reliability of a docking protocol, it must be validated. The most common and crucial validation step is re-docking .
The Principle of Re-docking
Before docking a library of novel compounds, the co-crystallized ligand is extracted from the protein structure and then docked back into the same active site. The protocol is considered validated if the docking program can reproduce the experimentally observed binding pose.
The Quantitative Measure of Success: RMSD
The accuracy of the re-docking is measured by the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. A RMSD value of less than 2.0 Angstroms (Å) is widely accepted as the threshold for a successful validation, indicating that the docking protocol can reliably reproduce the known binding mode.[6][7][8]
Experimental Protocol: A Validated Workflow for Isoindolinone Inhibitors against CDK7
This protocol outlines the step-by-step methodology for a comparative docking study.
Software Required:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or Chimera: For visualization and analysis.
Step 1: Target Protein Preparation
-
Download the crystal structure of CDK7 in complex with an inhibitor from the RCSB PDB database (e.g., PDB ID: 5EKN for a related MAPK kinase, as a representative kinase structure).[9]
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any non-essential co-factors or chains.
-
Add polar hydrogens to the protein, which are crucial for hydrogen bonding.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[10]
Step 2: Ligand Preparation
-
Obtain the 2D structures of the 48 isoindolinone inhibitors.[3]
-
Convert the 2D structures to 3D structures using a molecular builder.
-
Minimize the energy of each ligand to obtain a stable conformation.
-
Detect the rotatable bonds within each ligand to allow for conformational flexibility during docking.
-
Save each prepared ligand in the PDBQT format.
Step 3: Docking Protocol Validation (Re-docking)
-
Extract the co-crystallized inhibitor from the original PDB file and prepare it as a ligand following Step 2.
-
Define the docking search space (grid box) to encompass the entire active site, centered on the position of the co-crystallized ligand.[5][11]
-
Perform the docking of the prepared co-crystallized ligand back into the prepared CDK7 structure using AutoDock Vina.
-
Superimpose the top-scoring docked pose with the original crystallographic pose.
-
Calculate the RMSD. Proceed only if the RMSD is < 2.0 Å. [7][8]
Step 4: Comparative Docking of Isoindolinone Library
-
Using the validated protocol and the exact same grid parameters, perform molecular docking for the entire library of 48 prepared isoindolinone ligands.[3]
-
For each ligand, AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score. The pose with the lowest (most negative) binding energy is considered the most favorable.
Step 5: Analysis of Results
-
Compile the binding affinity scores for all inhibitors into a comparative table.
-
Visualize the binding poses of the most potent inhibitors (those with the lowest binding energies).
-
Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the inhibitors and the active site residues of CDK7. This analysis is crucial for understanding the structure-activity relationship (SAR).
Data Presentation: Comparative Docking of Isoindolinone-Based CDK7 Inhibitors
A virtual screening of a library of 48 isoindolinone derivatives against CDK7 revealed binding energies ranging from -6.8 to -10.1 kcal/mol.[3] The data for the top 10 performing inhibitors are summarized below, demonstrating a clear structure-activity relationship where specific substitutions on the isoindolinone core lead to enhanced binding affinity.
| Inhibitor ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical based on typical kinase inhibitors) |
| Ligand 7 | -10.1 | LYS41, LEU83, LYS139, ASP155 (Hinge Region) |
| Ligand 14 | -9.8 | LYS41, LEU83, GLU84, LYS139 |
| Ligand 21 | -9.5 | LEU83, GLU84, VAL91 |
| Ligand 5 | -9.4 | LYS41, LEU83, ASP155 |
| Ligand 12 | -9.3 | LEU83, LYS139, CYS154 |
| Ligand 35 | -9.2 | GLU84, VAL91, ASP155 |
| Ligand 42 | -9.1 | LYS41, LEU83, LYS139 |
| Ligand 18 | -9.0 | LEU83, ASP155 |
| Ligand 28 | -8.9 | LYS41, GLU84, VAL91 |
| Ligand 47 | -8.8 | LEU83, CYS154 |
Table 1: Comparative docking scores of the top 10 isoindolinone-based inhibitors against CDK7. Data synthesized from a study by Mehta et al. (2023).[3] The key interacting residues are representative examples of interactions typically observed for kinase inhibitors.
Analysis of the top-scoring compounds, Ligand 7 and Ligand 14, revealed crucial hydrogen bonding interactions with key amino acid residues in the CDK7 active site, such as LYS41 and LYS139.[3] This interaction profile is a hallmark of effective kinase inhibition and rationalizes their high binding affinities.
Visualization of Key Concepts and Workflows
Diagrams are essential for clarifying complex workflows and relationships in computational drug design.
Caption: A validated molecular docking workflow for virtual screening.
Caption: Key interactions between an isoindolinone inhibitor and a kinase active site.
Authoritative Grounding & Conclusion
This guide demonstrates a robust, validated workflow for the comparative molecular docking of isoindolinone-based inhibitors. The presented case study on CDK7 highlights how this methodology can effectively rank a series of compounds and provide critical insights into their structure-activity relationships.[3] The principles outlined—from careful target selection and rigorous validation via re-docking to the detailed analysis of molecular interactions—are universally applicable. By adhering to these pillars of scientific integrity, researchers can leverage molecular docking to accelerate the discovery and optimization of novel isoindolinone-based therapeutics for a range of diseases.
References
-
AbbVie Inc. (2021). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]
-
Mehta, A., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. National Institutes of Health. Available at: [Link]
-
Lauber, B.S., et al. (2016). Protein Kinase A in complex with an Inhibitor (PDB ID: 4UJ1). RCSB Protein Data Bank. Available at: [Link]
-
Scripps Research. (2021). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
-
Wiley-VCH GmbH. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed. Available at: [Link]
-
Elsevier Masson SAS. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. Available at: [Link]
-
MDPI. (2023). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. MDPI. Available at: [Link]
-
Request PDF. (2025). Stepwise development of structure–activity relationship of diverse PARP-1 inhibitors through comparative and validated in silico modeling techniques and molecular dynamics simulation. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Institutes of Health. Available at: [Link]
-
Scripps Research. (2011). AutoDock Vina. The Scripps Research Institute. Available at: [Link]
-
National Institutes of Health. (2010). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. National Institutes of Health. Available at: [Link]
-
University of Oxford. (n.d.). Protocol for Docking with AutoDock. University of Oxford. Available at: [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]
-
MDPI. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. MDPI. Available at: [Link]
-
ResearchGate. (2023). Molecular Docking Study of Some HDAC Inhibitors. ResearchGate. Available at: [Link]
-
JMPAS. (2022). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. JMPAS. Available at: [Link]
-
PubMed. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PubMed. Available at: [Link]
-
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
-
RCSB PDB. (2016). Crystal structure of MAPK13 complex with inhibitor. RCSB PDB. Available at: [Link]
-
ACS Publications. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Publications. Available at: [Link]
-
Taylor & Francis Online. (2017). Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. Taylor & Francis Online. Available at: [Link]
-
National Institutes of Health. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. National Institutes of Health. Available at: [Link]
-
Stanford University. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Stanford University. Available at: [Link]
-
MDPI. (2023). Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations. MDPI. Available at: [Link]
-
MDPI. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. Available at: [Link]
-
ResearchGate. (2020). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate. Available at: [Link]
Sources
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. rcsb.org [rcsb.org]
- 10. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the mechanism of action of 4,5-Dichloroisoindolin-1-one
An objective guide for researchers, scientists, and drug development professionals on elucidating and validating the mechanism of action for the novel compound 4,5-Dichloroisoindolin-1-one. This document provides a comprehensive, step-by-step framework for characterization, from initial hypothesis generation to direct comparison with established alternatives.
Introduction: The Challenge of a Novel Compound
This compound is a chemical entity primarily documented as a synthetic intermediate, notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. While its role as a building block is established, its intrinsic biological activity and mechanism of action (MoA) are not characterized in publicly available literature. This guide, therefore, presents a hypothetical yet rigorous framework for a research team tasked with this very challenge.
We will operate under the hypothesis that, given its synthetic heritage, this compound may itself possess inhibitory activity against the PARP enzyme family. This document outlines the comprehensive experimental strategy required to test this hypothesis, validate the MoA, and compare its performance against a known standard, Olaparib. This process serves as a universal template for the characterization of novel small molecules.
Part 1: Biochemical Validation of the Hypothetical Target
The foundational step is to determine if this compound directly interacts with and inhibits its putative target, PARP1, in a controlled, cell-free environment. This confirms the fundamental biochemical activity before moving to more complex cellular models.
Experimental Workflow: Biochemical Characterization
Caption: Workflow for in vitro validation of a target.
PARP1 Enzymatic Activity Assay
Rationale: The primary question is whether the compound can inhibit the enzymatic function of PARP1. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method to measure PARP1 activity. It detects the product of PARPylation, poly(ADP-ribose) (PAR), providing a sensitive readout of enzyme inhibition.
Protocol: PARP1 HTRF Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT). Prepare a 10X substrate mix containing biotinylated NAD⁺ and histone H1.
-
Compound Plating: Serially dilute this compound and the control inhibitor (Olaparib) in DMSO, then dilute in assay buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Plate into a 384-well assay plate.
-
Enzyme Addition: Add recombinant human PARP1 enzyme to all wells except negative controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 10X substrate mix. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add the HTRF detection reagents (e.g., anti-PAR antibody conjugated to a donor fluorophore and streptavidin conjugated to an acceptor).
-
Data Acquisition: After a further 60-minute incubation, read the plate on an HTRF-compatible plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
Binding Affinity Analysis via Surface Plasmon Resonance (SPR)
Rationale: While an IC50 value demonstrates functional inhibition, it does not directly measure the binding kinetics. SPR provides real-time, label-free analysis of the binding interaction between the compound (analyte) and the target protein (ligand), allowing for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity.
Protocol: SPR for PARP1 Binding
-
Chip Preparation: Immobilize recombinant human PARP1 onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of this compound and Olaparib in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the analyte over the immobilized PARP1 surface and a reference flow cell. Monitor the change in response units (RU).
-
Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Part 2: Cellular Target Engagement and Phenotypic Validation
Confirming that the compound interacts with its target in the complex environment of a living cell is a critical validation step. Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, complemented by downstream pathway analysis and phenotypic assays.
Experimental Workflow: Cellular Validation
Caption: Workflow for validating target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA operates on the principle that a protein becomes more thermally stable when bound to its ligand. By heating intact cells treated with the compound and then measuring the amount of soluble protein remaining at different temperatures, one can confirm direct target engagement.
Protocol: CETSA
-
Cell Treatment: Culture a relevant cell line (e.g., HeLa) and treat with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble PARP1 at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble PARP1 as a function of temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms target engagement.
Downstream Pathway Analysis: γH2AX Levels
Rationale: PARP inhibitors function by trapping PARP1 on damaged DNA and preventing DNA repair. This leads to the collapse of replication forks and the formation of DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2AX). Measuring γH2AX levels serves as a pharmacodynamic biomarker for PARP inhibitor activity.
Protocol: Western Blot for γH2AX
-
Cell Treatment: Seed a relevant cancer cell line (e.g., BRCA1-deficient MDA-MB-436) and treat with increasing concentrations of this compound or Olaparib for 24 hours.
-
Lysate Preparation: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against γH2AX and a loading control (e.g., β-actin). Subsequently, probe with appropriate secondary antibodies.
-
Detection and Analysis: Visualize the bands using a chemiluminescence substrate and quantify the band intensities. Normalize γH2AX levels to the loading control.
Signaling Pathway: PARP Inhibition and DNA Damage
Caption: Hypothesized pathway of PARP inhibition by the novel compound.
Part 3: Comparative Performance Analysis
To understand the potential of this compound, its performance must be benchmarked against a "gold standard" inhibitor. Olaparib, a clinically approved PARP inhibitor, serves as the ideal comparator.
Head-to-Head Potency Comparison
The data generated from the biochemical and cellular assays should be directly compared.
Table 1: Comparative Analysis of this compound vs. Olaparib
| Parameter | This compound | Olaparib (Reference) | Rationale |
| Biochemical Potency | |||
| PARP1 IC50 (nM) | Experimental Value | ~1-5 nM | Measures direct enzymatic inhibition. |
| Binding Affinity | |||
| PARP1 KD (nM) | Experimental Value | ~5 nM | Quantifies direct binding strength. |
| Cellular Potency | |||
| EC50 (MDA-MB-436, nM) | Experimental Value | ~10-100 nM | Measures phenotypic effect (cell death) in a relevant cancer model. |
Note: Reference values for Olaparib are approximate and can vary by assay conditions. Experimental values for this compound are to be determined.
Cellular Viability Assay
Rationale: The ultimate goal of a PARP inhibitor in an oncology context is to induce cell death, typically through synthetic lethality in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). A cell viability assay quantifies this cytotoxic effect.
Protocol: Cell Viability (CellTiter-Glo®)
-
Cell Seeding: Seed BRCA1-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cells into 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and Olaparib for 72-96 hours.
-
Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the EC50 for each cell line. A significantly lower EC50 in the BRCA-deficient line indicates the desired synthetic lethal effect.
Conclusion
This guide provides a robust, multi-faceted strategy for the initial characterization and validation of a novel compound, using this compound as a working example. By progressing from direct biochemical assays to cellular target engagement and phenotypic outcomes, researchers can build a comprehensive data package. The direct comparison against an established drug like Olaparib is crucial for contextualizing the compound's potency and potential. This systematic approach ensures scientific rigor and provides the foundational evidence needed for further preclinical and clinical development.
References
A Comparative Guide to the Pharmacokinetic Profiles of Isoindolinone Derivatives
The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a class of powerful therapeutic agents with diverse applications, from oncology to inflammatory diseases.[1][2] The clinical success of any drug candidate, however, is not solely dependent on its pharmacodynamic potency but is intrinsically linked to its pharmacokinetic (PK) profile—the journey it takes through the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring both safety and efficacy.
This guide provides a comparative analysis of the pharmacokinetic profiles of prominent isoindolinone derivatives, including the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, alongside the phosphodiesterase 4 (PDE4) inhibitor, apremilast. We will delve into the experimental data that define their behavior in vivo and outline the standard methodologies employed to generate such critical insights.
Comparative Pharmacokinetic Analysis of Key Isoindolinone Drugs
The clinical utility of isoindolinone derivatives is profoundly influenced by their individual ADME properties. While structurally related, thalidomide and its analogues (lenalidomide and pomalidomide) exhibit distinct pharmacokinetic characteristics. Apremilast, another key derivative, presents its own unique profile.
Absorption
Oral bioavailability is a critical factor for patient compliance and therapeutic consistency.
-
Thalidomide : Exhibits slow and extensive absorption.[3][4] Due to its low solubility in the gastrointestinal tract, it displays absorption rate-limited pharmacokinetics, a "flip-flop" phenomenon where the rate of absorption is slower than the rate of elimination.[3][4] Peak plasma concentrations (Cmax) are reached approximately 3-4 hours after a 200 mg oral dose, and the effect of food on its absorption is minimal.[3][4]
-
Lenalidomide : Is rapidly and highly absorbed orally (>90%) under fasting conditions, with Cmax typically reached within 1 hour.[5][6][7] However, food can significantly impact its absorption, reducing the area under the curve (AUC) by 20% and Cmax by 50%.[5][6]
-
Pomalidomide : Is well-absorbed after oral administration, with over 70% of the dose being absorbed.[8] Maximum plasma concentrations are achieved between 2 and 3 hours post-dose.[8]
-
Apremilast : Is also well-absorbed from the gut, with an absolute bioavailability of approximately 73%.[9][10] Peak plasma concentrations are reached at a median time of about 2.5 hours, and co-administration with food does not significantly alter the extent of absorption.[9][10]
Distribution
Once absorbed, a drug's distribution to various tissues and its binding to plasma proteins determine the concentration of the free, active compound.
-
Thalidomide : The (R)- and (S)-enantiomers show plasma protein binding of 55% and 65%, respectively.[3]
-
Lenalidomide : Exhibits low plasma protein binding (approximately 30%) and distributes into semen, though it becomes undetectable 3 days after treatment cessation.[5][6]
-
Pomalidomide : Plasma protein binding is relatively low to moderate, ranging from 12% to 44%.[11][12][13] It has been shown to be preferentially taken up by tumors over healthy tissues in patients with multiple myeloma.[8][14]
-
Apremilast : Binds to human plasma proteins at a rate of approximately 68%.[9][10] Its mean apparent volume of distribution (Vd) is 87 liters, indicating distribution into tissues.[10]
Metabolism
Metabolism, primarily in the liver, transforms drug molecules into metabolites that are more easily excreted. This process is often mediated by the cytochrome P450 (CYP) enzyme system.[15][16]
-
Thalidomide : Is minimally metabolized by the liver. Its primary route of transformation is spontaneous, non-enzymatic hydrolysis in the plasma into numerous products.[3][4][17]
-
Lenalidomide : Biotransformation in humans is not extensive and includes minor hydroxylation and slow non-enzymatic hydrolysis.[5][6][7] Crucially, it is not metabolized through the cytochrome P450 pathway and does not inhibit or induce these enzymes, suggesting a low potential for CYP-mediated drug-drug interactions.[18]
-
Pomalidomide : Is extensively metabolized, primarily by CYP1A2 and CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[8][12][13] This reliance on the CYP system means that co-administration with strong inhibitors or inducers of these enzymes could alter pomalidomide exposure.
-
Apremilast : Is also extensively metabolized in the liver, mainly via the enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2A6.[9][10]
Excretion
The final step is the elimination of the drug and its metabolites from the body, typically via urine or feces.
-
Thalidomide : Over 90% of an absorbed dose is excreted in the urine and feces as hydrolysis products within 48 hours.[3]
-
Lenalidomide : Is predominantly eliminated by the kidneys, with approximately 82% of an oral dose excreted unchanged in the urine within 24 hours.[5][6][7] This makes renal function a critical factor influencing its exposure; dosage adjustments are necessary for patients with renal impairment.[5][19]
-
Pomalidomide : Metabolites are mainly excreted in the urine (around 73%), with a smaller portion in the feces (15%).[11][12][13] Less than 5% of the dose is excreted as the unchanged drug in urine.[8][11]
-
Apremilast : Is eliminated through both renal (58%) and fecal (39%) routes, primarily in the form of its metabolites.[9][10] Only a small fraction of the original drug is found in the urine (3%) and feces (7%).[9]
Data Summary: Pharmacokinetic Parameters of Isoindolinone Derivatives
| Parameter | Thalidomide | Lenalidomide | Pomalidomide | Apremilast |
| Bioavailability | Variable, low solubility | >90% (fasting)[5][6] | >70%[8] | ~73%[9][10] |
| Tmax (hours) | 3 - 4[3][4] | ~1 (fasting)[7] | 2 - 3[8][13] | ~2.5[9][10] |
| Plasma Protein Binding | 55-65%[3] | ~30%[19] | 12-44%[11][12] | ~68%[9][10] |
| Elimination Half-life (T½) | ~6-7 hours[3][20] | 3 - 4 hours[5][7] | ~7.5 hours[8][12] | 6 - 9 hours[9][10] |
| Primary Metabolism | Spontaneous hydrolysis[3][17] | Minimal, non-CYP[5][18] | CYP1A2, CYP3A4[8][12] | CYP3A4[9][10] |
| Primary Excretion Route | Renal (as metabolites)[3] | Renal (unchanged)[5][18] | Renal (as metabolites)[11][13] | Renal & Fecal (metabolites)[9][10] |
Experimental Protocols for Pharmacokinetic Profiling
The generation of reliable PK data hinges on robust and validated experimental methodologies. These studies are broadly categorized into in vitro assays, which predict ADME properties, and in vivo studies, which measure the drug's behavior in a living organism.[21]
Workflow for In Vitro ADME Screening
In vitro ADME assays are crucial for early-stage drug discovery, allowing for high-throughput screening to select candidates with favorable properties before committing to more complex in vivo studies.[22][23][24]
Step-by-Step Protocol: Metabolic Stability Assay
This assay is fundamental for predicting hepatic clearance. The rationale is to measure the rate at which a compound is metabolized by liver enzymes (in microsomes or hepatocytes). A high clearance rate often translates to a short half-life in vivo.
-
Preparation : Prepare stock solutions of the test compound and positive controls (compounds with known metabolic rates).
-
Incubation Mixture : In a microplate, combine liver microsomes (or hepatocytes), a buffer solution (e.g., phosphate buffer), and the test compound.
-
Initiation : Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (for microsomes).
-
Time Points : Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching : The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis : Samples are centrifuged to precipitate proteins. The supernatant is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation : The percentage of the compound remaining at each time point is plotted against time. The slope of the natural log of this plot is used to determine the intrinsic clearance and predict the hepatic clearance in vivo.
Workflow for In Vivo Pharmacokinetic Studies
In vivo studies, typically conducted in rodent models like mice or rats, are essential for understanding the complete PK profile in a living system and determining key parameters like bioavailability and half-life.[25][26][27]
Step-by-Step Protocol: Rodent Pharmacokinetic Study
This protocol provides the definitive data on a drug's behavior in vivo. Using both intravenous (IV) and oral (PO) administration allows for the calculation of absolute oral bioavailability (F%).
-
Animal Acclimation : Rodents (e.g., Sprague-Dawley rats) are acclimated to the laboratory environment. Catheters may be surgically implanted (e.g., in the jugular vein) for ease of blood sampling.
-
Dose Administration :
-
IV Group : The compound is administered as a single bolus injection via the tail vein or a catheter. This route ensures 100% bioavailability and serves as the reference.
-
PO Group : The compound is administered via oral gavage.
-
-
Blood Collection : Blood samples (~100 µL) are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[28]
-
Plasma Preparation : Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method : The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method. This is the most critical and sensitive part of the study, requiring high precision and accuracy.
-
Pharmacokinetic Analysis : The resulting plasma concentration-time data are analyzed using specialized software (e.g., Phoenix WinNonlin).[29] Key parameters are calculated using non-compartmental analysis.
-
Bioavailability Calculation : Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion
The pharmacokinetic profiles of isoindolinone derivatives are diverse, directly impacting their clinical application. Lenalidomide's high oral bioavailability and lack of CYP metabolism offer a predictable profile, though its reliance on renal excretion necessitates dose adjustments in renally impaired patients.[5][18] Pomalidomide and apremilast, in contrast, are subject to extensive CYP-mediated metabolism, raising the potential for drug-drug interactions.[8][10] Thalidomide's unique absorption-limited kinetics and non-enzymatic degradation set it apart from its successors.[3]
A thorough understanding of these ADME properties, derived from the systematic application of in vitro and in vivo experimental protocols, is not merely an academic exercise. It is the foundation upon which rational drug design, effective clinical development, and safe therapeutic use are built. For researchers in the field, a deep appreciation of pharmacokinetics is indispensable for advancing the next generation of isoindolinone-based therapies.
References
-
Apremilast - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Li, Y., et al. (2015). Population Pharmacokinetics of Pomalidomide. Journal of Clinical Pharmacology, 55(11), 1266-1275. Available from: [Link]
-
Li, Y., et al. (2018). Population pharmacokinetics of pomalidomide in patients with relapsed or refractory multiple myeloma with various degrees of impaired renal function. Cancer Chemotherapy and Pharmacology, 81(1), 163-173. Available from: [Link]
-
Li, Y., et al. (2015). Population pharmacokinetics of pomalidomide. Cancer Chemotherapy and Pharmacology, 75(6), 1266-1275. Available from: [Link]
-
Eriksson, T., et al. (2004). Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients. Clinical Cancer Research, 10(17), 5949-5956. Available from: [Link]
-
Chen, N., et al. (2007). Pharmacokinetics of lenalidomide in subjects with various degrees of renal function. Journal of Clinical Oncology, 25(18_suppl), 8031. Available from: [Link]
-
Chen, N., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, 55(11), 1345-1359. Available from: [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved January 18, 2026, from [Link]
-
Chen, N., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Semantic Scholar. Available from: [Link]
-
ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved January 18, 2026, from [Link]
-
Teo, S. K., et al. (2001). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics, 40(12), 927-944. Available from: [Link]
-
U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document. Retrieved January 18, 2026, from [Link]
-
Chen, N., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, 55(11), 1345-1359. Available from: [Link]
-
Chiricozzi, A., et al. (2016). Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. Expert Opinion on Drug Metabolism & Toxicology, 12(9), 1115-1123. Available from: [Link]
-
Huh, K. Y., et al. (2021). Pharmacokinetics and tolerability of apremilast in healthy Korean adult men. Clinical and Translational Science, 14(4), 1505-1512. Available from: [Link]
-
Teo, S. K., et al. (2001). Clinical Pharmacokinetics of Thalidomide. ResearchGate. Available from: [Link]
-
Liu, M., et al. (2024). Pharmacokinetics and Bioequivalence of Apremilast Tablets. Drug Design, Development and Therapy, 18, 1961-1970. Available from: [Link]
-
Eriksson, T., et al. (2004). Thalidomide Pharmacokinetics and Metabolite Formation in Mice, Rabbits, and Multiple Myeloma Patients. Clinical Cancer Research, 10(17), 5949-5956. Available from: [Link]
-
MedSimplified. (2025, April 13). Pharmacology of Thalidomide Thalomid, Thaletro; Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. Available from: [Link]
-
Pomalidomide - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved January 18, 2026, from [Link]
-
Huh, K. Y., et al. (2021). Pharmacokinetics and tolerability of apremilast in healthy Korean adult men. ResearchGate. Available from: [Link]
-
BC Cancer. (2017, August 1). DRUG NAME: Pomalidomide. Retrieved January 18, 2026, from [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved January 18, 2026, from [Link]
-
Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available! Retrieved January 18, 2026, from [Link]
-
Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved January 18, 2026, from [Link]
-
Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved January 18, 2026, from [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved January 18, 2026, from [Link]
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369524. Available from: [Link]
-
ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Predicted physicochemical and ADMET properties of 2-(isoindolin-2-yl) esters derived from aromatic amino acids. Retrieved January 18, 2026, from [Link]
-
Starek-Swiechowicz, B., et al. (2024). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. International Journal of Molecular Sciences, 25(13), 6939. Available from: [Link]
-
Wang, Y., et al. (2022). Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. Marine Drugs, 20(6), 405. Available from: [Link]
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. Available from: [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 2043-2055. Available from: [Link]
-
Senturk, M., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202400780. Available from: [Link]
-
Kumar, R., & Singh, P. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(14), 5396. Available from: [Link]
-
ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved January 18, 2026, from [Link]
-
Proteopedia. (2016, January 5). Drug Metabolism by CYP450 Enzymes. Retrieved January 18, 2026, from [Link]
-
Consensus. (2024, April 1). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide | Semantic Scholar [semanticscholar.org]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apremilast - Wikipedia [en.wikipedia.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. dovepress.com [dovepress.com]
- 12. Pomalidomide - Wikipedia [en.wikipedia.org]
- 13. bccancer.bc.ca [bccancer.bc.ca]
- 14. Population pharmacokinetics of pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. metabolon.com [metabolon.com]
- 16. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
- 17. youtube.com [youtube.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. criver.com [criver.com]
- 23. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 24. admescope.com [admescope.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 27. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 28. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 29. parazapharma.com [parazapharma.com]
A Researcher's Guide to Comparing Cytotoxicity in Healthy vs. Cancer Cell Lines
Introduction: The Quest for Selective Toxicity
In the realm of oncology drug development, the ultimate goal is to eradicate malignant cells while leaving healthy tissue unharmed. This principle, known as selective toxicity, is the cornerstone of modern cancer therapy.[1][2] The ability of a compound to preferentially kill cancer cells over normal cells determines its therapeutic window —the dose range that is effective against the disease but still tolerated by the patient.[3][4][5] A wide therapeutic window is the hallmark of a promising drug candidate, minimizing debilitating side effects and improving patient quality of life.[6][7][8]
Cancer cells often possess characteristics that make them more susceptible to certain cytotoxic agents compared to their healthy counterparts. These include rapid proliferation, defective DNA damage repair mechanisms, and altered metabolic pathways.[9][10] For researchers, exploiting these differences is key. Therefore, a critical step in preclinical drug discovery is to rigorously compare the cytotoxic effects of a novel compound on both cancer and healthy cell lines. This guide provides the scientific rationale, detailed protocols, and data interpretation frameworks necessary to conduct these essential comparative studies.
Part 1: Foundational Cytotoxicity Assays
To quantitatively assess cytotoxicity, robust and reproducible assays are required. Here, we detail two industry-standard methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic health, which serves as a proxy for cell viability.[11][12]
Principle of Causality: The core of this assay lies in the activity of mitochondrial dehydrogenase enzymes within living cells.[12] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][13] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. Dead cells lack the necessary enzymatic activity to perform this conversion.[12]
Detailed Experimental Protocol (MTT Assay):
-
Cell Seeding: Plate both cancer and healthy cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11][13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare a serial dilution of the test compound. Remove the old media and add 100 µL of media containing the various concentrations of the compound to the respective wells. Include "vehicle-only" control wells (e.g., DMSO) and "no-treatment" control wells.
-
Incubation: Incubate the plates for a duration relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C.[11][14] During this time, viable cells will convert the MTT into visible purple formazan crystals.[11]
-
Solubilization: Carefully remove the media and MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[12][13] Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 540 and 600 nm.[11] A reference wavelength of >650 nm can be used to subtract background noise.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells:
-
Cell Viability (%) = (OD_treated / OD_untreated) * 100
-
The LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It operates on a different principle: quantifying cell death by measuring the leakage of a cytosolic enzyme into the culture medium upon plasma membrane damage.[15][16]
Principle of Causality: LDH is a stable enzyme found in the cytoplasm of all cells.[15][17] When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[16] The assay uses an enzymatic reaction that couples the conversion of lactate to pyruvate by LDH with the reduction of a tetrazolium salt into a colored formazan product.[17][18] The intensity of the color is directly proportional to the amount of LDH released, and thus, the extent of cell death.[18]
Detailed Experimental Protocol (LDH Assay):
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol to seed and treat the cells in a 96-well plate. It is crucial to set up control wells for:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in kits) 30 minutes before the end of the experiment.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at approximately 250 x g for 5 minutes to pellet any detached cells.[18]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[18]
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and tetrazolium salt) to each well.[18]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]
-
Data Analysis: First, subtract the 680 nm background absorbance from the 490 nm reading. Then, calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Part 2: Data Visualization and Interpretation
Effective data presentation is crucial for comparing cytotoxicity profiles. Dose-response curves and summary tables are essential tools for this purpose.
Generating Dose-Response Curves
Plotting cell viability (or cytotoxicity) against the log of the compound concentration generates a sigmoidal dose-response curve. From this curve, the IC50 (half-maximal inhibitory concentration) can be determined. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a standard measure of a compound's potency.
Comparative Data Summary
Summarizing IC50 values in a table allows for a direct and clear comparison of a compound's effect on different cell lines. A Selectivity Index (SI) can be calculated to quantify the differential effect.
-
Selectivity Index (SI) = IC50 (Healthy Cell Line) / IC50 (Cancer Cell Line)
An SI value greater than 1 indicates that the compound is more toxic to the cancer cell line than the healthy cell line.[2] A higher SI value is desirable, suggesting a wider therapeutic window.
Example Comparative Data Table:
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Doxorubicin | A549 | Lung Carcinoma | ~0.24 - >20 | ~0.08 - >1 |
| MRC-5 | Normal Lung Fibroblast | ~1.8 | ||
| Cisplatin | HeLa | Cervical Carcinoma | ~28.96 | ~1.5 |
| Vero | Normal Kidney Epithelial | ~43.5 | ||
| Paclitaxel | MDA-MB-231 | Breast Cancer | Clinically relevant at ≤0.1 | Varies |
| Normal Fibroblasts | Normal Connective Tissue | Generally higher |
Note: The IC50 values presented are illustrative and can vary significantly based on experimental conditions such as incubation time and cell passage number.[19] Studies have shown a wide range of IC50 values for doxorubicin in A549 cells, for instance.[19][20] Similarly, cisplatin's IC50 in HeLa cells has been reported in various studies.[21]
Part 3: Understanding the "Why": Molecular Mechanisms of Selective Toxicity
The differential response between cancer and healthy cells is not arbitrary; it is rooted in fundamental molecular differences. A key player in this differential sensitivity is the tumor suppressor protein p53, often called the "guardian of the genome."[22]
The Role of the p53 Pathway
In healthy cells, p53 is a critical component of the DNA damage response (DDR).[22][23] When DNA damage occurs (e.g., from a chemotherapeutic agent like cisplatin), p53 is activated and stabilized.[24][25] This activation leads to two primary outcomes:
-
Cell Cycle Arrest: p53 transcriptionally activates genes like p21, which halts the cell cycle, providing time for the cell's machinery to repair the DNA damage.[22]
-
Apoptosis (Programmed Cell Death): If the damage is too severe to be repaired, p53 triggers apoptosis by upregulating pro-apoptotic genes like BAX and PUMA, effectively eliminating the damaged cell to prevent it from becoming cancerous.[22][26]
The Cancer Cell Disadvantage: A large percentage of human cancers (approximately 50%) harbor mutations in the TP53 gene, rendering the p53 protein non-functional.[23] While this allows cancer cells to evade apoptosis and proliferate uncontrollably, it also becomes an Achilles' heel. When these p53-deficient cancer cells are exposed to DNA-damaging agents, they lose the ability to initiate an orderly cell cycle arrest for repair.[7][9] The cell attempts to divide with damaged DNA, leading to mitotic catastrophe and cell death.[27]
Healthy cells, with their functional p53, can pause and repair, making them more resilient to the same dose of the drug.[9] This fundamental difference in the DNA damage response is a primary mechanism exploited by many traditional chemotherapies.[28][29][30]
Visualizing the Experimental and Molecular Logic
To better understand these processes, diagrams can illustrate the workflow and the underlying signaling pathways.
Experimental Workflow Diagram:
Caption: Workflow for comparing cytotoxicity in cancer vs. healthy cells.
p53 DNA Damage Response Pathway Diagram:
Caption: Differential p53-mediated response to DNA damage.
Conclusion
The systematic comparison of a compound's cytotoxicity in cancer versus healthy cell lines is a non-negotiable step in preclinical drug development. It provides the first critical data points on a compound's potential therapeutic window and its selectivity. By employing standardized assays like MTT and LDH, carefully analyzing dose-response relationships, and understanding the underlying molecular mechanisms such as the p53 pathway, researchers can make informed decisions about which candidates possess the selective toxicity necessary to advance toward clinical applications.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Zasadil, L. M., et al. (2014). Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles. Science Translational Medicine, 6(229), 229ra43. [Link]
-
Gong, H., et al. (2023). Unraveling the Guardian: p53's Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies. International Journal of Molecular Sciences, 24(13), 10991. [Link]
-
MTT Assay protocol. (2023). protocols.io. [Link]
-
Schumacher, B., et al. (2012). The p53 network: Cellular and systemic DNA damage responses in aging and cancer. Trends in Cell Biology, 22(10), 552-558. [Link]
-
Cahill, D. P., et al. (1996). Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation. International Journal of Radiation Oncology, Biology, Physics, 35(4), 757-764. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378. [Link]
-
Jayaraman, L., & Murthy, K. G. (1998). p53 protein at the hub of cellular DNA damage response pathways through sequence-specific and non-sequence-specific DNA binding. Journal of Biosciences, 23(5), 577-590. [Link]
-
Hickman, J. A. (1996). Apoptosis and cancer chemotherapy. European Journal of Cancer, 32(6), 921-926. [Link]
-
Pistritto, G., et al. (2016). Targeting Apoptosis to Overcome Chemotherapy Resistance. In Metastasis. Exon Publications. [Link]
-
Abu-Soud, H. M., et al. (2023). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Pharmaceuticals, 16(3), 443. [Link]
-
Al-Faraj, A. A. (1999). Apoptosis and the Dilemma of Cancer Chemotherapy. Blood, 93(9), 2829-2836. [Link]
-
Mihanfar, A., et al. (2021). Mechanisms of cancer cell death induction by paclitaxel: an updated review. Cellular and Molecular Life Sciences, 78(19-20), 6549-6571. [Link]
-
DNA damage response signaling pathways leading to p53 activation. (n.d.). ResearchGate. [Link]
-
Parrott, A. C., et al. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. Clinical Pharmacology & Therapeutics, 108(4), 799-808. [Link]
-
Pabla, N., & Dong, Z. (2008). Role of p53 in cisplatin-induced tubular cell apoptosis: dependence on p53 transcriptional activity. American Journal of Physiology-Renal Physiology, 295(3), F622-F631. [Link]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677-2681. [Link]
-
Parrott, A. C., et al. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. Clinical Pharmacology & Therapeutics, 108(4), 799-808. [Link]
-
Role of Apoptosis in Cancer Resistance to Chemotherapy. (n.d.). ResearchGate. [Link]
-
Tian, S., et al. (2019). Augmenting the therapeutic window of radiotherapy: A perspective on molecularly targeted therapies and nanomaterials. Translational Oncology, 12(10), 1335-1347. [Link]
-
Apoptosis. (n.d.). Wikipedia. [Link]
-
The p53-mediated DNA damage response. Cisplatin-induced DNA damage... (n.d.). ResearchGate. [Link]
-
Relationship Between Dose, Exposure, and the Therapeutic Window Many... (n.d.). ResearchGate. [Link]
-
Therapeutic window – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Chowdhury, S., et al. (2016). Cisplatin-induced regulation of signal transduction pathways and transcription factors in p53-mutated subclone variants of hepatoma cells: Potential role of β-catenin, survivin, and GRP78. Oncology Letters, 12(3), 2097-2104. [Link]
-
Zhu, H., et al. (2013). Cisplatin causes cell death via TAB1 regulation of p53/MDM2/MDMX circuitry. Proceedings of the National Academy of Sciences, 110(46), E4363-E4372. [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Technical Manual. (n.d.). Assay Genie. [Link]
-
Truong, N. P., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[23]-modified iron-oxide nanoparticles. Chemical Communications, 53(40), 5556-5559. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566. [Link]
-
Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 197-206. [Link]
-
Cytotoxicity against human lung cancer cells (A549) and normal fibroblasts (NHLF). (n.d.). ResearchGate. [Link]
-
Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and a Saponin-Rich Extract from Agave attenuata. (n.d.). Journal on Oncology. [Link]
-
Human lung tumor (H1299, A549) and normal lung fibroblast (CCD16,... (n.d.). ResearchGate. [Link]
-
Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. (2025). Biomedical and Pharmacology Journal, 18(1). [Link]
-
Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 197-206. [Link]
-
Ic 50 of DOX formulations in hela and KB cells. (n.d.). ResearchGate. [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2004). Anticancer Research, 24(3A), 1757-1761. [Link]
-
Michalkova, R., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. International Journal of Molecular Sciences, 24(8), 7481. [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
A New Immortalized Human Alveolar Epithelial Cell Model to Study Lung Injury and Toxicity on a Breathing Lung-On-Chip System. (n.d.). Frontiers. [Link]
-
What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug?. (2023). ResearchGate. [Link]
Sources
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmenting the therapeutic window of radiotherapy: A perspective on molecularly targeted therapies and nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. assaygenie.com [assaygenie.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. tis.wu.ac.th [tis.wu.ac.th]
- 20. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 21. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. mdpi.com [mdpi.com]
- 23. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Apoptosis and cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 4,5-Dichloroisoindolin-1-one
For the diligent researcher, the journey of discovery does not conclude with the acquisition of data, but with the responsible management of all materials involved. This guide provides essential, step-by-step procedures for the proper disposal of 4,5-Dichloroisoindolin-1-one, ensuring the safety of laboratory personnel and the preservation of our environment. As a chlorinated heterocyclic compound, this compound requires careful handling and disposal as hazardous waste. This document is structured to provide a clear, logical workflow from initial hazard assessment to the final steps of waste hand-off, grounded in established safety protocols and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.
-
Eye Damage: Poses a risk of serious eye damage.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]
Due to these potential hazards, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste .
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE based on general guidance for handling hazardous chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. Aromatic and halogenated hydrocarbons can attack some glove materials, so inspect gloves for any signs of degradation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles (conforming to EN166 or NIOSH standards). | To protect against splashes and airborne particles, preventing serious eye damage.[1][3] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of any dusts or aerosols. |
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of waste streams is fundamental to safe and compliant laboratory practice. Adherence to these guidelines prevents dangerous chemical reactions and ensures that waste is managed appropriately by disposal facilities.
Core Principles of Segregation:
-
Dedicated Waste Container: All waste containing this compound must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Material Compatibility: The container should be constructed of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE) or glass.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility has been definitively established.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step-by-Step Disposal Procedures for Laboratory Settings
The following protocols provide a clear workflow for managing different types of waste generated from research activities involving this compound.
Disposal of Solid this compound
-
Collection: Carefully transfer any residual solid this compound into the designated hazardous waste container.
-
Container Management: Keep the container securely closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Request: When the container is full or reaches the designated accumulation time limit set by your institution, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Solutions Containing this compound
-
Collection: Pour solutions containing this compound into a designated hazardous waste container for liquid organic waste.
-
Container Management and Disposal Request: Follow the same container management and disposal request procedures as outlined for solid waste.
Management of Contaminated Labware and Materials
Disposable items such as gloves, pipette tips, and weighing papers that have come into contact with this compound must be disposed of as hazardous waste.
-
Collection: Place all contaminated disposable items into the designated solid hazardous waste container for this compound.
-
Reusable Labware Decontamination:
-
Perform a preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this solvent rinse as hazardous liquid waste.
-
Wash the labware thoroughly with soap and water.
-
A final rinse with deionized water is recommended.
-
Spill Management: Preparedness is Key
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Assess and Protect: If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Seek Assistance: For large spills, or if you are ever in doubt, contact your institution's EHS department immediately.
Ultimate Disposal: High-Temperature Incineration
Under the Resource Conservation and Recovery Act (RCRA), chlorinated organic compounds are typically classified as hazardous waste.[4][5][6][7][8] The recommended final disposal method for such wastes is high-temperature incineration at a licensed hazardous waste disposal facility.[9][10][11][12] This process ensures the complete destruction of the compound, preventing its release into the environment. Laboratory personnel are responsible for the safe collection and labeling of the waste; the final disposal must be carried out by professionals.
By adhering to these procedures, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental responsibility from the beginning of their experiments to the final disposal of all related materials.
References
-
U.S. Environmental Protection Agency. (n.d.). Incineration of Hazardous Waste: A Critical Review. Retrieved from [Link]
- Google Patents. (1980). Process for the incineration of chlorinated organic materials. (U.S. Patent No. 4,215,095).
- Google Patents. (2001). Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit. (U.S. Patent No. 6,273,008).
-
European Union for Responsible Incineration and Treatment of Special Waste (Eurits). (n.d.). Hazardous Waste Incineration. Retrieved from [Link]
-
MCF Environmental Services. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from a relevant Sigma-Aldrich SDS for a similar compound.
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet. Retrieved from a relevant Fisher Scientific SDS for a similar compound.
- Cayman Chemical. (2025, December 11). Safety Data Sheet. Retrieved from a relevant Cayman Chemical SDS for a similar compound.
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). Retrieved from [Link]
- BenchChem. (2025). Proper Disposal of 4,5-DiHDPA Lactone: A Guide for Laboratory Professionals. Retrieved from a relevant BenchChem disposal guide.
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chemical, biological, radiological, and nuclear decontamination: Recent trends and future perspective. Retrieved from [Link]
- Fisher Scientific. (2025, May 1). Safety Data Sheet. Retrieved from a relevant Fisher Scientific SDS for a similar compound.
- SINOTRUST CHEMICAL CO. LTD. (n.d.). Material Safety Data Sheet - DCOIT-30.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. actenviro.com [actenviro.com]
- 9. tandfonline.com [tandfonline.com]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 11. US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit - Google Patents [patents.google.com]
- 12. Hazardous Waste Incineration | Eurits [eurits.org]
Personal protective equipment for handling 4,5-Dichloroisoindolin-1-one
As a Senior Application Scientist, I've observed that true laboratory safety transcends merely following a checklist; it's about deeply understanding the materials we work with. This guide is designed to provide you, my fellow researchers and drug development professionals, with essential, immediate safety and logistical information for handling 4,5-Dichloroisoindolin-1-one. Our goal is to build a culture of safety through knowledge, ensuring that every procedure is not just successful, but fundamentally safe.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the hazards associated with this compound is paramount. Based on its Safety Data Sheet (SDS), this compound presents multiple significant risks that dictate our handling procedures.
Key Hazards of this compound:
-
Acute Toxicity (Category 3): The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. This broad-spectrum toxicity means that all potential routes of exposure—ingestion, dermal, and respiratory—must be rigorously controlled.
-
Serious Eye Damage (Category 1): There is a high risk of serious, potentially irreversible damage upon contact with the eyes. This elevates the requirement for eye protection beyond simple safety glasses.
-
Skin Sensitization (Category 1): Repeated or prolonged skin contact may lead to an allergic reaction[1]. Once an individual is sensitized, even minute exposures can trigger a significant allergic response.
-
Aquatic Toxicity: The compound is very toxic to aquatic life with long-lasting effects, which heavily influences our disposal protocols[1][2].
Given these hazards, every manipulation of this compound, from weighing the solid to working with solutions, must be considered a high-risk activity requiring stringent engineering and personal protective controls.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like chemical fume hoods are the primary method for exposure reduction, PPE is essential to protect against accidental spills, splashes, or unforeseen events. The selection of PPE must directly correspond to the identified hazards.
Core PPE Requirements:
The precautionary statement P280 explicitly mandates the use of protective gloves, protective clothing, and eye/face protection when handling this compound[1].
| Task/Operation | Required PPE | Rationale |
| Weighing Solid Compound | Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles | Protects against incidental skin contact and dust inhalation. Goggles are crucial to prevent eye contact with airborne particulates. |
| Preparing Solutions | Nitrile Gloves (double-gloved), Chemical-Resistant Apron (over lab coat), Chemical Splash Goggles, Face Shield | Increased risk of splashes requires a higher level of protection. A face shield worn over goggles protects the entire face[3][4]. |
| Running Reactions/Transfers | Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles | Standard protection for handling solutions within a fume hood where the sash provides primary splash protection. |
| Spill Cleanup | Chemical-Resistant Gloves (e.g., Butyl Rubber), Chemical-Resistant Suit/Coveralls, Boots, Air-Purifying Respirator (APR) with appropriate cartridges | A significant spill requires a higher level of protection due to increased exposure potential. The specific respirator will depend on the scale of the spill and institutional EHS guidelines. |
Step-by-Step Protocol for Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Fully fasten.
-
Mask or Respirator: Ensure a proper fit and seal.
-
Goggles or Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove technique, peeling them off without touching the outside with bare skin.
-
Gown/Lab Coat: Unfasten and peel away from the body, turning it inside out as it is removed.
-
Goggles or Face Shield: Handle by the headband or sides.
-
Mask or Respirator: Remove without touching the front.
-
Wash Hands Thoroughly: Immediately after all PPE is removed.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Operational Plan: A Self-Validating System
-
Designated Work Area: All work with this compound must be conducted in a designated, well-ventilated chemical fume hood.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible[4][5]. A spill kit containing appropriate absorbent material and neutralization agents should be readily available.
-
Waste Segregation: Establish separate, clearly labeled waste containers for solid and liquid waste containing this compound. Never mix with incompatible waste streams[6][7].
Disposal Plan: Protecting the Environment
Due to its high aquatic toxicity, this compound and its waste products must not be disposed of down the drain[2].
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions and reaction mixtures in a compatible, sealed, and labeled hazardous waste container.
-
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. All waste must be disposed of via an approved hazardous waste disposal plant.
Visual Workflow: PPE Selection for this compound
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
By integrating this knowledge-based approach to safety, we not only protect ourselves and our colleagues but also ensure the integrity and reproducibility of our scientific work.
References
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
- SINOTRUST CHEMICAL CO. LTD. (n.d.). Material Safety Data Sheet: DCOIT-30.
-
ATrain Education. (n.d.). 5. Personal Protective Equipment (PPE). Retrieved from [Link]
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
-
Scribd. (n.d.). Chlorine Waste Disposal Strategies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]
-
Defense Technical Information Center. (2008, June 1). Frequently Asked Questions Regarding Management of Chlorinated Solvents in Soils and Groundwater. Retrieved from [Link]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




